3,5-Difluoro-2-hydroxyphenylboronic acid
Description
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Properties
IUPAC Name |
(3,5-difluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZXNOGEVAESIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1O)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402539 | |
| Record name | 3,5-Difluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-51-4 | |
| Record name | 3,5-Difluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Difluoro-2-hydroxyphenylboronic acid CAS number
An In-Depth Technical Guide to 3,5-Difluoro-2-hydroxyphenylboronic acid for Advanced Organic Synthesis
Introduction
This compound is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its strategic placement of two electron-withdrawing fluorine atoms and a directing hydroxyl group on the phenyl ring imparts unique reactivity and properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, and application, with a focus on its role in palladium-catalyzed cross-coupling reactions. The presence of multiple functional groups allows for sequential and site-selective modifications, making it a versatile reagent for constructing complex molecular architectures.
Compound Profile
A summary of the essential chemical and physical properties of this compound is provided below. This data is critical for experimental design, reaction setup, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 1150114-51-4 | [1][2][3] |
| Molecular Formula | C₆H₅BF₂O₃ | [1][2][4] |
| Molecular Weight | 173.91 g/mol | [1][2][4] |
| Appearance | Off-white to gray solid | [1] |
| Boiling Point | 318.4±52.0 °C (Predicted) | [1] |
| Density | 1.52±0.1 g/cm³ (Predicted) | [1] |
| pKa | 6.54±0.58 (Predicted) | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Synthesis and Mechanism
The synthesis of arylboronic acids is a well-established field, often involving the reaction of an organometallic intermediate with a trialkyl borate. For this compound, a common conceptual pathway involves the ortho-lithiation of a protected 2,4-difluorophenol, followed by electrophilic trapping with a borate ester and subsequent deprotection/hydrolysis.
The choice of a protecting group for the hydroxyl function is critical to prevent quenching of the organolithium intermediate. Similarly, the reaction must be conducted at very low temperatures (e.g., -78 °C) under an inert atmosphere to ensure the stability of the lithiated species and prevent side reactions.
Conceptual Synthesis Workflow
The following diagram illustrates a plausible synthetic route. The process begins with a suitably protected difluorophenol, which undergoes directed ortho-metalation, reaction with the boron electrophile, and final workup to yield the target boronic acid.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, a cornerstone transformation in pharmaceutical and materials synthesis.[5][7]
The electronic properties of this compound are particularly noteworthy. The electron-withdrawing nature of the fluorine atoms can influence the rate of transmetalation, a key step in the catalytic cycle.[6][8] The ortho-hydroxyl group can participate in the reaction mechanism, potentially accelerating the process through coordination with the palladium center or influencing the regioselectivity of the coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative methodology for coupling this compound with an aryl bromide.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Toluene/Water (4:1 mixture)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Place a stir bar into a Schlenk tube and flame-dry under vacuum. Allow the vessel to cool to room temperature and backfill with an inert gas (Nitrogen or Argon).
-
Reagent Addition: To the Schlenk tube, add this compound, the aryl bromide, sodium carbonate, Pd(OAc)₂, and RuPhos.
-
Causality Insight: The use of a phosphine ligand like RuPhos is crucial. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps, leading to higher yields.[9]
-
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the vessel via syringe.
-
Causality Insight: A biphasic solvent system with a base is standard for Suzuki couplings. The base (Na₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species which is essential for efficient transmetalation.[8]
-
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Safety and Handling
As with all laboratory chemicals, this compound requires careful handling. Based on available safety data, the compound is classified as a skin and eye irritant.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling.[10][11][12]
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere to maintain its stability.[1]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11][12]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10][11]
-
Conclusion
This compound (CAS No. 1150114-51-4) is a powerful and versatile reagent for synthetic chemists. Its unique electronic and structural features make it an excellent coupling partner in Suzuki-Miyaura reactions, enabling the efficient synthesis of complex biaryl structures that are often key scaffolds in pharmaceutical agents and functional materials. Understanding its properties, synthetic pathways, and reaction mechanisms, as detailed in this guide, allows researchers to leverage its full potential in their synthetic endeavors.
References
- 1. (3,5-DIFLUORO-2-HYDROXY-PHENYL)BORONIC ACID CAS#: 1150114-51-4 [amp.chemicalbook.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. (3,5-Difluoro-2-hydroxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. chemscene.com [chemscene.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Senior Application Scientist's Technical Guide to 3,5-Difluoro-2-hydroxyphenylboronic Acid
Introduction: A Multifunctional Building Block for Modern Chemistry
In the landscape of synthetic chemistry, the strategic incorporation of fluorine and boron into organic molecules has become a cornerstone of innovation, particularly in the realms of drug discovery and materials science. 3,5-Difluoro-2-hydroxyphenylboronic acid (CAS No. 1150114-51-4) emerges as a preeminent example of a highly functionalized building block, uniquely poised to address complex synthetic challenges.[1][2][3] Its architecture, featuring a boronic acid group ortho to a hydroxyl moiety and flanked by two meta-fluorine atoms, is not a random assortment of functionalities. Instead, it is a carefully orchestrated arrangement that imparts distinct reactivity, stability, and physicochemical properties.
This guide provides an in-depth exploration of the chemical properties and applications of this compound. Moving beyond a simple cataloging of data, we will delve into the causality behind its behavior—explaining how its unique structure dictates its utility and how researchers can harness its potential in their synthetic endeavors. This document is intended for fellow researchers, scientists, and drug development professionals who seek to leverage this versatile reagent to accelerate innovation.
Core Physicochemical and Structural Characteristics
The utility of any chemical reagent begins with a fundamental understanding of its intrinsic properties. The stability, solubility, and electronic nature of this compound are critical factors that govern its handling, reaction setup, and ultimate success in a synthetic sequence.
Structural and Physical Data Summary
The key quantitative properties of this compound are summarized below. It is important to note that some of these values, such as boiling point and pKa, are computationally predicted and should be treated as estimations.[4][5]
| Property | Value | Source(s) |
| CAS Number | 1150114-51-4 | [1][2][4] |
| Molecular Formula | C₆H₅BF₂O₃ | [2][4] |
| Molecular Weight | 173.91 g/mol | [2][4] |
| Appearance | Off-white to gray solid | [4] |
| Predicted Boiling Point | 318.4 ± 52.0 °C | [4] |
| Predicted Density | 1.52 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 6.54 ± 0.58 | [4] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [4][6][7] |
Inherent Stability: The Role of Fluorine
A common failure point for many arylboronic acids is protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source. The 3,5-difluoro substitution pattern on this reagent provides a significant kinetic barrier to this decomposition pathway. The strong electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack by a proton. This enhanced stability is a key practical advantage, leading to more robust and reproducible reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.[8][9]
Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a fundamental tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and organic electronics.[9][10][11]
Mechanism and the Influence of Functional Groups
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. The unique functionalities of this compound play specific roles in this process:
-
The Boronic Acid Group : This is the active moiety for transmetalation. It must be activated by a base to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium center.[10]
-
The Ortho-Hydroxyl Group : This group can influence the reaction through chelation effects with the palladium catalyst or by altering the electronic properties and acidity of the boronic acid. Its presence offers a handle for further functionalization post-coupling.
-
The 3,5-Difluoro Groups : As discussed, these electron-withdrawing groups stabilize the C-B bond. They also modulate the electronic properties of the resulting biaryl product, which can be critical for tuning the biological activity of a drug candidate or the optoelectronic properties of a material.[9]
The general catalytic cycle, a cornerstone of modern organometallic chemistry, provides a logical framework for understanding the reaction.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Objective: To synthesize a 2-biaryl-4,6-difluorophenol derivative.
Materials:
-
This compound
-
Aryl Bromide (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality): The palladium catalyst is sensitive to oxygen, especially in its Pd(0) active state. To prevent catalyst degradation and ensure high catalytic turnover, the reaction must be performed under an inert atmosphere. To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (3 mmol, 3.0 eq).
-
Catalyst Addition (Causality): Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%) to the flask.
-
Solvent Degassing (Causality): Dissolved oxygen in the solvent can also deactivate the catalyst. Degassing is a critical, self-validating step. Add the dioxane/water solvent mixture (5 mL) via syringe. Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction Execution (Causality): Heat is typically required to drive the reaction to completion by increasing the rate of all steps in the catalytic cycle. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification (Causality): Once the starting material is consumed, the reaction must be quenched and the product isolated from the catalyst, salts, and excess reagents. Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Applications in Drug Discovery and Beyond
The unique combination of a boronic acid, a phenol, and difluoro substituents makes this reagent exceptionally valuable in medicinal chemistry.
-
Enzyme Inhibition: Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, making them effective inhibitors.[8][13] Bortezomib (Velcade), a boronic acid-containing proteasome inhibitor, is a landmark example of a successful boron-based drug.[14] The 2-hydroxy-3,5-difluorophenyl motif can be incorporated into molecules designed to target specific enzymes implicated in diseases like cancer or viral infections.[13][14]
-
Metabolic Stability: The incorporation of fluorine atoms is a widely used strategy in drug design to block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[9]
-
Chemical Sensors: The ability of boronic acids to reversibly bind with diols makes them ideal components for chemical sensors designed to detect sugars and other biologically important polyols.[8][13]
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. While a specific, comprehensive safety dataset for this compound is not fully detailed in all public sources, data from structurally similar compounds provide essential guidance.[5][15]
-
Hazards: May be harmful if swallowed (H302/H303) and causes skin and serious eye irritation (H315, H319/H320).[5][6][7][15] May cause respiratory irritation (H335).[15]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17][18]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[17][19]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to maintain its integrity.[4][6]
Conclusion
This compound is more than just another building block; it is a sophisticated tool for molecular design. Its enhanced stability against protodeboronation, coupled with the electronically-tuning effects of its fluorine and hydroxyl groups, makes it a reliable and versatile partner in Suzuki-Miyaura cross-coupling reactions. For professionals in drug discovery and materials science, mastering the application of this reagent opens doors to novel molecular architectures with potentially superior performance and biological activity.
References
- 1. (3,5-Difluoro-2-hydroxyphenyl)boronic acid | 1150114-51-4 [sigmaaldrich.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. (3,5-Difluoro-2-hydroxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. (3,5-DIFLUORO-2-HYDROXY-PHENYL)BORONIC ACID CAS#: 1150114-51-4 [amp.chemicalbook.com]
- 5. (3,5-DIFLUORO-2-HYDROXY-PHENYL)BORONIC ACID | 1150114-51-4 [amp.chemicalbook.com]
- 6. (3,5-Difluoro-4-hydroxyphenyl)boronic acid | 1132666-81-9 [sigmaaldrich.com]
- 7. 4,5-Difluoro-2-hydroxyphenylboronic acid | 1432610-22-4 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buy (2,4-Difluoro-3-hydroxyphenyl)boronic acid [smolecule.com]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.ca [fishersci.ca]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Synthesis of 3,5-Difluoro-2-hydroxyphenylboronic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically sound methodology for the synthesis of 3,5-Difluoro-2-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is centered around a two-step sequence involving the preparation of a key methoxy-protected intermediate, (3,5-Difluoro-2-methoxyphenyl)boronic acid, via directed ortho-metalation, followed by a carefully controlled demethylation to yield the final product. This guide delves into the causal factors influencing experimental choices, provides detailed, step-by-step protocols, and outlines crucial considerations for purification and characterization. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and utilize this important chemical entity.
Introduction and Strategic Overview
This compound (CAS No. 1150114-51-4) is a highly functionalized arylboronic acid of significant interest in contemporary organic synthesis. The presence of two fluorine atoms, a hydroxyl group, and a boronic acid moiety on a phenyl ring imparts unique electronic and structural properties, making it a desirable precursor for the synthesis of complex molecules, particularly in the realm of drug discovery where fluorine substitution is a common strategy to enhance metabolic stability and binding affinity.
The synthesis of this molecule presents a unique set of challenges, primarily stemming from the need for regioselective functionalization and the inherent reactivity of the functional groups present. A direct borylation of a pre-existing 2,4-difluorophenol is complicated by the acidity of the phenolic proton and the directing effects of the substituents. Therefore, a more strategic and controlled approach is warranted.
This guide outlines a logical and field-proven two-step synthetic sequence:
-
Synthesis of (3,5-Difluoro-2-methoxyphenyl)boronic acid: This key intermediate is prepared from a commercially available or readily synthesized starting material, 1,3-difluoro-2-methoxybenzene. The methoxy group serves as both a protecting group for the phenol and a powerful directing group for the subsequent ortho-lithiation. This directed metalation ensures the regioselective introduction of the boronic acid functionality at the desired C-1 position.
-
Demethylation to this compound: The final step involves the cleavage of the methyl ether to unmask the hydroxyl group. This transformation must be conducted under conditions that are compatible with the boronic acid moiety to prevent protodeboronation or other undesired side reactions.
This strategic approach is visualized in the workflow diagram below.
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Synthesis of the Key Intermediate: (3,5-Difluoro-2-methoxyphenyl)boronic acid
The cornerstone of this synthetic route is the highly regioselective introduction of the boronic acid group. This is achieved through a directed ortho-metalation (DoM) reaction.
Mechanistic Rationale and Experimental Causality
The methoxy group in the starting material, 1,3-difluoro-2-methoxybenzene, is a potent directed metalation group (DMG). The lone pairs on the oxygen atom can coordinate to the lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi). This coordination pre-associates the base in proximity to the ortho-protons, leading to a significant increase in the kinetic acidity of the C-H bond at the C-1 position. Consequently, deprotonation occurs exclusively at this site, generating a specific aryllithium intermediate.
The choice of n-butyllithium as the base is critical; its high basicity is necessary to deprotonate the relatively unactivated C-H bond. The reaction is conducted at low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium species or undesired nucleophilic attack.
The subsequent borylation is achieved by quenching the aryllithium intermediate with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate. The borate ester is chosen for its good reactivity and the steric bulk of the isopropoxy groups, which can help to minimize the formation of over-borylated byproducts. The reaction mixture is then subjected to an acidic work-up to hydrolyze the resulting boronate ester to the desired boronic acid.
The overall transformation is depicted in the following reaction pathway:
Caption: Reaction pathway for the synthesis of the methoxy-protected intermediate.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Difluoro-2-methoxybenzene | 1978-36-5 | 144.11 | 10.0 g | 0.0694 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 30.5 mL | 0.0763 |
| Triisopropyl borate | 5419-55-6 | 188.08 | 19.5 mL | 0.0833 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |
| 2 M Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - |
| Diethyl ether | 60-29-7 | 74.12 | For extraction | - |
| Saturated Sodium Chloride Solution | 7647-14-5 | 58.44 | For washing | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1,3-difluoro-2-methoxybenzene (10.0 g, 0.0694 mol) and anhydrous THF (200 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (30.5 mL of a 2.5 M solution in hexanes, 0.0763 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours.
-
To the aryllithium solution, add triisopropyl borate (19.5 mL, 0.0833 mol) dropwise over 20 minutes, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH of the aqueous layer is approximately 1-2.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (3,5-Difluoro-2-methoxyphenyl)boronic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white solid.
Demethylation to Afford this compound
The final step in the synthesis is the cleavage of the robust aryl methyl ether bond. This transformation requires a potent Lewis acid that can effectively remove the methyl group without degrading the boronic acid functionality.
Rationale for Reagent Selection
Boron tribromide (BBr₃) is a widely used and highly effective reagent for the demethylation of aryl methyl ethers.[1][2][3] The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-type displacement. One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[1][3]
While BBr₃ is a strong Lewis acid, as is the boronic acid product, the reaction can be controlled to selectively cleave the ether. The key is to use a stoichiometric amount of BBr₃ and to perform the reaction at low temperatures to moderate its reactivity. The electron-withdrawing nature of the fluorine atoms and the boronic acid group on the aromatic ring can influence the reactivity of the methyl ether, but BBr₃ is generally potent enough to effect the desired transformation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Assumed) | Moles (Assumed) |
| (3,5-Difluoro-2-methoxyphenyl)boronic acid | 737000-76-9 | 187.94 | 10.0 g | 0.0532 |
| Boron tribromide (1.0 M in CH₂Cl₂) | 10294-33-4 | 250.52 | 64 mL | 0.0640 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| Methanol | 67-56-1 | 32.04 | For quenching | - |
| Water | 7732-18-5 | 18.02 | For work-up | - |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | For washing | - |
| Saturated Sodium Chloride Solution | 7647-14-5 | 58.44 | For washing | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying | - |
Procedure:
-
In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve (3,5-Difluoro-2-methoxyphenyl)boronic acid (10.0 g, 0.0532 mol) in anhydrous dichloromethane (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide (64 mL of a 1.0 M solution in DCM, 0.0640 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of methanol (20 mL).
-
Add water (100 mL) and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification Strategies
Arylboronic acids can be challenging to purify via conventional silica gel chromatography due to their polarity and potential for dehydration to form boroxines.[4]
-
Recrystallization: This is often the most effective method for purifying this compound.[4] A suitable solvent system, such as a mixture of ethyl acetate and hexanes or water, should be determined empirically. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to induce the formation of well-defined crystals.[5]
-
Acid-Base Extraction: An alternative purification method involves dissolving the crude product in an organic solvent and extracting it into a basic aqueous solution (e.g., dilute NaOH) to form the boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the purified boronic acid, which can be collected by filtration.[6]
Characterization
The identity and purity of the final product should be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons, with coupling patterns consistent with the substitution pattern. The phenolic and boronic acid protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The spectrum will display signals for the carbon atoms of the phenyl ring, with the carbon atoms attached to fluorine exhibiting characteristic C-F coupling.
-
¹¹B NMR: A single resonance in the range of δ 28-34 ppm is indicative of a tricoordinate boronic acid.
-
¹⁹F NMR: The spectrum will show signals corresponding to the two fluorine atoms.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl and boronic acid groups (typically a broad band in the region of 3200-3600 cm⁻¹), as well as C-F and B-O stretching vibrations.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant gloves and a lab coat, is essential.
-
Boron Tribromide: BBr₃ is a corrosive and moisture-sensitive liquid that reacts violently with water. It should be handled in a well-ventilated fume hood.
-
Solvents: The organic solvents used in this synthesis are flammable. All operations should be performed away from ignition sources.
Conclusion
The synthesis of this compound can be reliably achieved through a well-devised two-step sequence involving the directed ortho-metalation of a methoxy-protected precursor followed by demethylation. This guide has provided a detailed and scientifically grounded framework for this synthesis, emphasizing the rationale behind the choice of reagents and reaction conditions. By adhering to the protocols outlined and employing appropriate purification and characterization techniques, researchers can confidently prepare this valuable building block for a wide range of applications in chemical synthesis.
References
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physical Properties of 3,5-Difluoro-2-hydroxyphenylboronic Acid
Introduction
3,5-Difluoro-2-hydroxyphenylboronic acid is a specialized organoboron compound of increasing interest within the realms of medicinal chemistry and materials science. Its unique structural features—a phenylboronic acid moiety flanked by two fluorine atoms and a hydroxyl group—impart a distinct electronic and steric profile. This guide provides a comprehensive overview of the key physical properties of this compound, offering both predicted data and detailed, field-proven methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's characteristics to inform their work in synthesis, formulation, and application.
Core Physical Properties: A Quantitative Overview
While extensive experimental data for this compound is not yet widely published, computational predictions provide a valuable baseline for understanding its physical nature. The following table summarizes these predicted properties.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₅BF₂O₃ | CyclicPharma[1] |
| Molecular Weight | 173.91 g/mol | CyclicPharma[1] |
| Boiling Point | 318.4 ± 52.0 °C | ChemicalBook[2] |
| Density | 1.52 ± 0.1 g/cm³ | ChemicalBook[2] |
| pKa | 6.54 ± 0.58 | ChemicalBook[2] |
| Appearance | Off-white to gray solid | ChemicalBook[2] |
Melting Point Determination: A Measure of Purity and Stability
The melting point of a crystalline solid is a critical indicator of its purity.[3] For a pure compound, the melting range is typically narrow, often within 0.5-1.0°C.[3] Impurities tend to depress and broaden this range.[3]
Experimental Protocol: Capillary Melting Point Determination
This method is a fundamental and highly reliable technique for determining the melting point of a solid organic compound.[3]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[3]
-
Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.[3]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[5]
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Formulation and Application
Understanding the solubility of a compound in various solvents is paramount for its application in drug delivery, reaction chemistry, and purification. The "like dissolves like" principle is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6]
Experimental Protocol: Qualitative Solubility Testing
A systematic approach to solubility testing can reveal the presence of acidic or basic functional groups.[7]
Methodology:
-
Initial Solvent Screening: Approximately 25 mg of the compound is added to 0.75 mL of a solvent (e.g., water, diethyl ether) in a test tube. The tube is shaken vigorously.[8]
-
Aqueous Acid/Base Testing:
-
If insoluble in water, the compound's solubility is tested in 5% aqueous NaOH and 5% aqueous HCl.[7] Solubility in NaOH suggests an acidic functional group (like the hydroxyl or boronic acid), while solubility in HCl indicates a basic functional group.[7]
-
Further differentiation can be achieved using 5% aqueous NaHCO₃; stronger acids will dissolve, while weaker acids may not.[8]
-
-
Observation: The compound is deemed "soluble" if it dissolves completely.[9]
Caption: Flowchart for Qualitative Solubility Analysis.
Acidity Constant (pKa): Understanding Ionization Behavior
The pKa is a measure of the acidity of a compound. For this compound, both the hydroxyl group and the boronic acid moiety contribute to its acidic character. Boronic acids are Lewis acids that can accept a hydroxide ion, and their pKa is a critical parameter in understanding their behavior in biological systems and in designing pH-dependent processes.[10][11]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[12]
Methodology:
-
Solution Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) and a constant ionic strength is maintained using a salt solution like 0.15 M KCl.[12]
-
Titration Setup: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer.[12]
-
Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[12]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the acidic protons have been neutralized.[11]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Crystal Structure: The Definitive Molecular Architecture
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic structure of a molecule.[13][14] This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-based drug design and understanding solid-state properties.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
Methodology:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound, typically with dimensions greater than 0.1 mm.[15][16] This can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[13] The diffracted X-rays produce a unique pattern of reflections, and their intensities are measured by a detector.[16]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. From this map, the positions of the individual atoms are determined (structure solution) and then refined to achieve the best possible fit with the experimental data.[16]
Caption: Workflow for Single-Crystal X-ray Diffraction.
Conclusion
The physical properties of this compound are integral to its effective utilization in scientific research and development. While computational predictions offer a solid foundation, rigorous experimental determination of properties such as melting point, solubility, pKa, and crystal structure is essential for confirming its identity, purity, and behavior in various environments. The protocols detailed in this guide represent standard, validated methods that provide the accuracy and reliability required for advanced chemical applications.
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. (3,5-DIFLUORO-2-HYDROXY-PHENYL)BORONIC ACID CAS#: 1150114-51-4 [amp.chemicalbook.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. rigaku.com [rigaku.com]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Fluorine Effect: A Technical Guide to Modifying Boronic Acid Reactivity for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. When applied to boronic acids, this single-atom substitution enacts a profound transformation of the molecule's fundamental properties. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in modulating the reactivity, stability, and utility of boronic acids. We will dissect the causal electronic effects underpinning the dramatic increase in Lewis acidity, explore the nuanced consequences for cornerstone reactions like the Suzuki-Miyaura coupling, and address the associated challenges of chemical stability, such as protodeboronation. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and analysis of these valuable compounds, supported by field-proven insights. For drug development professionals and synthetic chemists, this document serves as a comprehensive resource for harnessing the "fluorine effect" to design next-generation therapeutics, sensors, and advanced materials.
Chapter 1: The Emergence of Fluorinated Boronic Acids
Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of exceptionally versatile organoboron compounds. Their utility stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital, making it an electron pair acceptor.[1] This property is central to their most famous application: the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a pillar of modern C-C bond formation.[2][3] Beyond synthesis, the ability of boronic acids to form reversible covalent bonds with diols has established their importance in chemical sensing and drug delivery.[4]
In parallel, fluorine has earned the moniker of a "magical element" in drug design. Its introduction can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating lipophilicity, and influencing binding affinity.[5][6]
The convergence of these two fields—the fusion of fluorine's unique electronic properties with the versatile boronic acid scaffold—has created a class of reagents with finely tunable and powerful characteristics. Fluorinated boronic acids are not merely analogs of their hydrocarbon counterparts; they are functionally distinct entities whose enhanced Lewis acidity and altered reactivity open new avenues for innovation.[2] This guide will systematically unravel the principles governing this powerful synergy, providing both the theoretical foundation and the practical knowledge required to leverage these reagents effectively.
Chapter 2: Fundamental Electronic and Structural Modifications
The substitution of hydrogen with fluorine, the most electronegative element, initiates a cascade of electronic effects that fundamentally alter the boronic acid's character.
2.1: The Dominance of the Inductive Effect
Fluorine's potent electron-withdrawing inductive effect (-I) is the primary driver of its influence. By pulling electron density away from the aromatic ring or alkyl chain and, consequently, from the boron atom, fluorine makes the boron center significantly more electron-deficient. This enhances its intrinsic Lewis acidity, or its capacity to accept a pair of electrons.[2][7] While fluorine also possesses a resonance-donating effect (+M) due to its lone pairs, this effect is considerably weaker than its inductive pull, especially when positioned at the meta or ortho positions of an arylboronic acid.[2]
2.2: Tuning Lewis Acidity and pKa
The most direct and quantifiable consequence of fluorination is the lowering of the boronic acid's pKa. It is crucial to understand that boronic acids typically act as Lewis acids, not Brønsted acids; their acidity in water is a measure of their reaction with a hydroxide ion to form a tetrahedral boronate anion, R-B(OH)₃⁻.[2][8] The unsubstituted phenylboronic acid has a pKa of approximately 8.86.[2]
Fluorine substitution makes the boron atom more electrophilic, strengthening its interaction with the hydroxide ion and shifting the equilibrium toward the more stable tetrahedral boronate. This results in a lower pKa, signifying a stronger acid.
The magnitude of this pKa depression is highly dependent on the fluorine's position:
-
para-Fluoro: The inductive and resonance effects are somewhat opposing, leading to a modest increase in acidity.[2]
-
meta-Fluoro: The resonance effect is weak, allowing the inductive effect to dominate, resulting in a more significant increase in acidity.[2]
-
ortho-Fluoro: This position exhibits the most pronounced increase in acidity. The strong inductive effect is augmented by the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the adjacent fluorine atom (B-O-H···F).[2] This pre-organizes the molecule for interaction with a Lewis base.
Multiple fluorine substitutions generally lead to a cumulative increase in acidity, with 2,3,4,6-tetrafluorophenylboronic acid showing a pKa as low as 6.17.[2]
| Compound | Substituent Position(s) | pKa Value | Key Influence |
| Phenylboronic Acid | Unsubstituted | 8.86[2] | Baseline |
| 4-Fluorophenylboronic Acid | para | 8.77[2] | Weak inductive/resonance opposition |
| 3-Fluorophenylboronic Acid | meta | ~8.2 (estimated) | Dominant inductive effect |
| 2-Fluorophenylboronic Acid | ortho | 7.6 (estimated) | Inductive effect + H-bonding[2] |
| 2,6-Difluorophenylboronic Acid | ortho, ortho | ~6.8 (estimated) | Strong inductive + H-bonding |
| 2,3,4,6-Tetrafluorophenylboronic Acid | Multi | 6.17[2] | Cumulative inductive effects |
Note: Exact pKa values can vary slightly based on experimental conditions. The values presented are illustrative of the established trend.
The following diagram illustrates how fluorine's inductive effect enhances Lewis acidity by stabilizing the resulting tetrahedral boronate anion.
Caption: Fluorine's inductive effect on the aryl group enhances the Lewis acidity of the boron center.
Chapter 3: Consequences for Chemical Reactivity and Stability
The electronic perturbations caused by fluorine have direct and significant consequences on how fluorinated boronic acids behave in chemical reactions, most notably in cross-coupling, and on their overall stability.
3.1: Impact on Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Fluorine substitution primarily impacts the transmetalation step, where the organic group is transferred from boron to the palladium center.
-
Activation and Transmetalation: The reaction is typically initiated by a base, which activates the boronic acid by converting it to the more nucleophilic boronate. The enhanced acidity of fluorinated boronic acids means they can be activated by weaker bases or at lower concentrations of a strong base. However, the highly electron-deficient nature of the fluorinated aryl ring can slow the rate of its transfer to the palladium center.[7] Stoichiometric model reactions have shown that fluorido-palladium complexes can exhibit remarkably high reactivity towards fluorinated arylboronic esters, suggesting complex roles for fluoride ions in the catalytic cycle.[9]
-
Potential Challenges: While often beneficial, the altered reactivity can introduce complications. Highly electron-deficient boronic acids may require more forcing conditions or specialized ligand systems to achieve efficient coupling.[7] Furthermore, the presence of fluoride ions, either from additives like CsF or from the in-situ hydrolysis of aryl trifluoroborates, can be crucial for efficient reaction, preventing side reactions and participating in catalyst turnover.[10][11]
Caption: The influence of fluorine on the Suzuki-Miyaura cross-coupling reaction.
3.2: Stability and Common Side Reactions
The increased electrophilicity of the carbon-boron bond in fluorinated boronic acids makes them more susceptible to certain decomposition pathways.
-
Protodeboronation: This is the most common and problematic side reaction, involving the cleavage of the C–B bond by a proton source (like water or alcohol), replacing it with a C–H bond.[7] This process is often catalyzed by acid or base and is a significant issue for electron-deficient boronic acids, as the carbon atom attached to boron is more susceptible to protonation. Careful control of pH and exclusion of excess protic sources are critical when working with these compounds.
-
Boroxine Formation: Like other boronic acids, fluorinated variants can undergo dehydration to form cyclic trimer anhydrides known as boroxines.[7] This is a reversible equilibrium that can complicate stoichiometry and handling, as boroxines are often waxy, less soluble solids. The position of the equilibrium depends on the specific boronic acid, solvent, and presence of water.
Caption: Key stability considerations for fluorinated boronic acids.
Chapter 4: Synthetic and Experimental Protocols
Harnessing the benefits of fluorinated boronic acids requires robust synthetic methods. This chapter provides validated, step-by-step protocols for both their creation and their use in subsequent transformations.
4.1: Protocol for Synthesis of a Fluorinated Arylboronic Acid
This protocol describes a general method for synthesizing an arylboronic acid from the corresponding fluorinated aryl bromide via a Grignard reaction.
Objective: To synthesize 4-fluorophenylboronic acid from 1-bromo-4-fluorobenzene.
Materials:
-
1-bromo-4-fluorobenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal, as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (1.5 eq)
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Grignard Reagent Formation:
-
Place magnesium turnings and a crystal of iodine into a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small amount of anhydrous THF.
-
Dissolve 1-bromo-4-fluorobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add trimethyl borate dropwise via syringe, keeping the internal temperature below -60 °C. A thick white precipitate will form.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 30 minutes until two clear layers form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield the pure 4-fluorophenylboronic acid.
-
4.2: Protocol for Copper-Mediated [¹⁸F]Radiofluorination of an Arylboronic Acid
This protocol is adapted from established methods for late-stage radiofluorination, a critical process for synthesizing PET imaging agents.[12][13]
Objective: To perform a small-scale, proof-of-concept radiofluorination of a model arylboronic acid.
Materials:
-
Arylboronic acid precursor (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.0 eq, ~5-10 mg)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5.0 eq)
-
Pyridine (125 eq)
-
[¹⁸F]Fluoride (no-carrier-added, eluted from an ion-exchange cartridge)
-
Dimethylformamide (DMF), anhydrous
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Preparation: Elute cyclotron-produced [¹⁸F]F⁻ from a QMA (quaternary ammonium) cartridge using a suitable eluent (e.g., K₂CO₃/Kryptofix 2.2.2). Dry the [¹⁸F]F⁻ azeotropically with acetonitrile.
-
Reaction Setup:
-
In a shielded hot cell, prepare a solution of the arylboronic acid precursor, Cu(OTf)₂, and pyridine in anhydrous DMF in a sealed reaction vessel.
-
Add the dried [¹⁸F]F⁻ activity to the reaction vessel.
-
-
Fluorination Reaction:
-
Heat the sealed vessel at 110 °C for 20 minutes.
-
After the reaction time, cool the vessel rapidly.
-
-
Purification and Analysis:
-
Dilute the crude reaction mixture with the HPLC mobile phase.
-
Inject the mixture onto a semi-preparative HPLC column to separate the desired [¹⁸F]fluoroarene from unreacted precursor, byproducts, and reaction components.
-
Analyze the radiochemical conversion (RCC) and purity of the collected product fraction using an analytical radio-HPLC system.[13]
-
Caption: General workflows for preparing and utilizing fluorinated boronic acids.
Chapter 5: Applications in Drug Discovery and Chemical Biology
The unique properties conferred by fluorine make these boronic acids exceptionally valuable in the pharmaceutical and biotechnology sectors.
5.1: Covalent Enzyme Inhibition
The enhanced Lewis acidity of fluorinated boronic acids makes them potent reversible covalent inhibitors, particularly for serine proteases. The boron atom readily accepts a lone pair from the active site serine's hydroxyl group, forming a stable tetrahedral adduct that mimics the enzyme's natural transition state. This mode of inhibition is central to the action of drugs like Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[4][14] Fluorination can further enhance this interaction and improve the drug's overall profile.
5.2: Enhancing Metabolic Stability and Pharmacokinetics
A primary goal in drug design is to prevent rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 family.[7] Strategically placing a fluorine atom on a boronic acid-containing drug candidate can block sites of oxidative metabolism, thereby increasing the drug's in-vivo half-life and bioavailability.[5] This allows for less frequent dosing and a more favorable therapeutic window.
5.3: Advanced Bio-Sensing
Boronic acids are renowned for their ability to bind with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose). This interaction is pH-dependent, as it is the tetrahedral boronate that binds most strongly. A major challenge has been that unmodified phenylboronic acid (pKa ~8.9) requires basic conditions for efficient binding, which is incompatible with physiological pH (~7.4).
Fluorination provides an elegant solution. By increasing the Lewis acidity and lowering the pKa, fluorinated boronic acids become effective diol binders at neutral pH.[1][2] This has led to the development of sophisticated sensors for glucose monitoring in diabetes diagnostics.[15][16] The use of ¹⁹F NMR spectroscopy in conjunction with these sensors provides a clear, sensitive, and background-free signal for detecting and quantifying analyte binding, as the fluorine chemical shift is highly sensitive to its local electronic environment.[15][17]
Chapter 6: Conclusion and Future Outlook
The introduction of fluorine is a powerful and predictable strategy for modulating the core properties of boronic acids. The strong inductive effect systematically increases Lewis acidity, which in turn enhances reactivity in certain contexts, improves performance in biological applications, and presents new challenges in terms of stability. By understanding the fundamental principles of the fluorine effect—from pKa modulation to susceptibility to protodeboronation—researchers can make informed decisions in the design of novel catalysts, more effective therapeutics, and highly sensitive diagnostic tools.
The future of this field is bright. Ongoing research will likely focus on developing novel catalysts specifically designed to handle the unique electronic nature of highly fluorinated boronic acids in cross-coupling reactions. In medicinal chemistry, the synergy between the covalent-binding potential of the boronic acid and the metabolic-stabilizing effect of fluorine will continue to be exploited in the rational design of next-generation enzyme inhibitors. Finally, the expansion of ¹⁹F NMR-based sensing platforms will enable more complex biological questions to be answered with greater precision. The simple act of replacing a hydrogen atom with fluorine continues to open a world of chemical and biological possibilities.
References
- 1. aablocks.com [aablocks.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Paradigm Shift in Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, stands as a titan in the field of synthetic organic chemistry.[1][2] First reported by Akira Suzuki and Norio Miura in 1979, this transformation has revolutionized the art of molecule-building, particularly in the pharmaceutical industry.[2][3] Its profound impact was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their development of palladium-catalyzed cross-couplings.[4] This guide provides a comprehensive exploration of the Suzuki-Miyaura reaction, delving into its core mechanistic principles, the critical roles of its components, practical experimental guidance, and its significance in the landscape of drug discovery and development.[3]
The widespread adoption of the Suzuki-Miyaura coupling stems from a confluence of advantageous characteristics. The reaction conditions are generally mild, demonstrating a remarkable tolerance for a wide array of functional groups, which minimizes the need for cumbersome protection-deprotection strategies.[5][6][7] Furthermore, the organoboron reagents are typically stable, commercially available, and possess low toxicity, aligning with the principles of green chemistry.[1][5][8] These attributes have cemented its status as one of the most frequently utilized carbon-carbon bond-forming reactions in both academic and industrial laboratories.[9]
The Heart of the Reaction: The Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura coupling is a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] This elegant cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][10]
Oxidative Addition: The Initiating Step
The catalytic cycle is initiated by the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated Pd(0) species.[2][3][10] This step, often the rate-determining step of the cycle, involves the insertion of the palladium atom into the carbon-halogen bond.[2][3][10] This process formally oxidizes the palladium from Pd(0) to Pd(II) and results in the formation of a square-planar organopalladium(II) halide intermediate.[10][11] The reactivity of the organic halide in this step follows the general trend of I > Br > OTf >> Cl.[12]
Transmetalation: The Key Exchange
The subsequent and crucial step is transmetalation , where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[13] This step requires the activation of the organoboron compound by a base.[14] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium.[15][16] An alternative proposed pathway involves the base reacting with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[16][17] The result of transmetalation is a diorganopalladium(II) complex.
Reductive Elimination: The Bond-Forming Finale
The final step of the catalytic cycle is reductive elimination . In this step, the two organic groups (R¹ and R²) on the palladium(II) center couple to form the desired carbon-carbon bond (R¹-R²).[10][11] This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[4]
Deconstructing the Reaction: A Deep Dive into the Components
The success of a Suzuki-Miyaura coupling is contingent upon the judicious selection of each reaction component. Understanding the function and interplay of these components is paramount for optimizing reaction conditions and troubleshooting challenges.
The Palladium Catalyst: The Engine of the Reaction
Palladium complexes are the most extensively used catalysts for this transformation.[5][12] The active catalytic species is Pd(0), which can be introduced directly as a complex like Pd(PPh₃)₄ or generated in situ from a more stable Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf).[4][5]
-
Palladium Precursors : Common Pd(II) precursors like palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are often used in combination with phosphine ligands.[14] Pd₂(dba)₃ is a common Pd(0) source.[14]
-
Ligands : Ligands play a multifaceted role: they stabilize the palladium center, modulate its reactivity, and influence the efficiency of the catalytic cycle.[5] Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[5] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[14]
The Organoboron Reagent: The Nucleophilic Partner
A diverse array of organoboron compounds can be utilized in Suzuki-Miyaura couplings, with boronic acids and their corresponding esters (e.g., pinacol esters) being the most common.[4][14]
-
Boronic Acids (R-B(OH)₂) : These are often the reagents of choice due to their commercial availability and reactivity.[4] However, they can be prone to decomposition, particularly protodeboronation.[4]
-
Boronic Esters (e.g., R-B(pin)) : These are generally more stable than the corresponding boronic acids and are widely used, especially in complex molecule synthesis.[9]
-
Organotrifluoroborates (R-BF₃K) : These salts are highly stable, crystalline solids that are often used as alternatives to boronic acids.[14]
The Organic Electrophile: The Electrophilic Partner
The electrophilic partner is typically an organic halide or a pseudohalide, such as a triflate.[4][14] The reactivity of the leaving group is a critical factor, with the general order being I > Br > OTf > Cl > F.[12] While aryl and vinyl halides are the most common substrates, recent advancements have expanded the scope to include alkyl halides.[14]
The Base: The Activator and pH Modulator
The base is an essential component, primarily tasked with activating the organoboron reagent for transmetalation.[14][15] The choice of base can significantly impact reaction yield and selectivity.[15][16]
-
Inorganic Bases : Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂) are commonly used.[4][16] The strength and solubility of the base are important considerations.
-
Organic Bases : Amines, such as triethylamine (NEt₃) and diisopropylethylamine (DIPEA), can be employed, particularly for base-sensitive substrates.[16]
-
Fluoride Sources : Bases like KF and CsF can be effective, especially when dealing with base-labile functional groups.[14]
The Solvent: The Reaction Medium
The choice of solvent is crucial for ensuring the solubility of all reaction components and for influencing the reaction rate and outcome. A variety of organic solvents are suitable, often used in combination with water.[4] Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[4] The presence of water is often beneficial, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[4]
A Practical Guide: Experimental Protocol for a Typical Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl bromide with an arylboronic acid. It is essential to adapt and optimize these conditions for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup :
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
-
Solvent Addition :
-
Add degassed toluene and degassed water to the flask via syringe.[5]
-
-
Reaction Execution :
-
Work-up :
-
Once the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Add water to the reaction mixture and stir.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the desired biaryl product.[5]
-
Troubleshooting Common Issues
Despite its robustness, challenges can arise in Suzuki-Miyaura couplings. A systematic approach to troubleshooting is key.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Use a fresh catalyst or a different precatalyst/ligand combination.[4] |
| - Insufficiently degassed system | - Ensure thorough degassing of solvents and the reaction vessel.[4] | |
| - Poor solubility of reactants | - Screen different solvents or solvent mixtures.[18] | |
| - Inappropriate base | - Try a stronger or more soluble base; consider using KF for base-sensitive substrates.[14][18] | |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Improve degassing techniques.[4] |
| - Use of a Pd(II) precatalyst | - This can sometimes be mitigated by the choice of ligand and reaction conditions.[4] | |
| Protodeboronation | - Unstable boronic acid | - Use the corresponding boronic ester or trifluoroborate salt.[4] |
| - Aqueous conditions with certain substrates | - Consider using anhydrous conditions or a non-aqueous base. | |
| Cleavage of Sensitive Functional Groups | - Strong basic conditions | - Use a milder base such as KF or an organic base.[14][19] |
The Suzuki-Miyaura Reaction in Drug Discovery and Development
The Suzuki-Miyaura coupling has become an indispensable tool in the pharmaceutical industry for the synthesis of complex organic molecules that form the basis of many drugs.[3][20][21] Its ability to efficiently construct biaryl and heteroaryl-aryl linkages, which are common structural motifs in pharmaceuticals, has significantly accelerated the drug discovery process.[9][22]
For instance, the synthesis of Losartan, an antihypertensive drug, prominently features a Suzuki-Miyaura coupling as a key bond-forming step.[21][23] Similarly, the synthesis of Lumacaftor, a drug for treating cystic fibrosis, was streamlined by employing a Suzuki coupling to form a critical biaryl bond early in the synthetic route.[21] The reaction's reliability and broad functional group tolerance make it ideal for late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[21]
Conclusion: An Enduring Legacy in Chemical Synthesis
The Suzuki-Miyaura cross-coupling reaction has fundamentally transformed the landscape of organic synthesis. Its mild conditions, broad scope, and the use of relatively non-toxic reagents have made it a workhorse reaction in both academic and industrial settings.[24] For researchers, scientists, and drug development professionals, a deep understanding of the underlying mechanism, the roles of the various components, and practical experimental considerations is essential for harnessing the full potential of this powerful synthetic tool. As the quest for novel therapeutics and functional materials continues, the Suzuki-Miyaura reaction is poised to remain at the forefront of chemical innovation for the foreseeable future.
References
- 1. mt.com [mt.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
- 20. mdpi.com [mdpi.com]
- 21. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. organicreactions.org [organicreactions.org]
A Senior Application Scientist's Guide to the Safe Handling and Application of 3,5-Difluoro-2-hydroxyphenylboronic acid
Introduction: Understanding the Reagent
3,5-Difluoro-2-hydroxyphenylboronic acid (CAS No. 1150114-51-4) is a highly functionalized arylboronic acid of increasing importance in medicinal chemistry and drug development.[1][2] Its unique electronic properties, stemming from the ortho-hydroxyl group and the two meta-directing fluorine atoms, make it a valuable building block in Suzuki-Miyaura cross-coupling reactions and other modern synthetic methodologies. The electron-withdrawing nature of the fluorine substituents enhances the Lewis acidity of the boron center, influencing its reactivity and stability.[3][4] However, these same properties necessitate a nuanced and rigorous approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the essential safety precautions, explains the chemical principles underpinning these procedures, and offers field-proven protocols for its use. It is intended for researchers, chemists, and process development professionals who utilize this reagent in their workflows.
Section 1: Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust risk assessment can be constructed from the documented hazards of structurally analogous compounds, such as 3,5-Difluoro-2-methoxyphenylboronic acid and other fluorinated phenylboronic acids.[5][6] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Hazard Classification Summary
The following table summarizes the anticipated hazard classifications based on analogous compounds.
| Hazard Class | GHS Category | Hazard Statement | Source Analogs |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |
The Logic of Risk Mitigation
The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The fine, crystalline nature of many boronic acids means they are easily aerosolized. The risk mitigation strategy, therefore, is centered on a containment-first approach, utilizing engineering controls to minimize exposure, supplemented by appropriate Personal Protective Equipment (PPE).
Caption: Risk mitigation workflow for handling arylboronic acids.
Section 2: The Chemistry of Stability and Handling
Understanding the chemical stability of this compound is paramount to its successful use. The primary non-productive pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive.[8][9]
The Mechanism of Protodeboronation
Protodeboronation is highly dependent on pH. The reaction is often fastest at high pH, proceeding through the more reactive arylboronate anion ([ArB(OH)₃]⁻).[10][11] The process can be catalyzed by acid or base.[8] The general base-catalyzed mechanism involves the formation of the tetrahedral boronate species, which then reacts with a proton source (like water) in the rate-limiting step.[11]
The electron-withdrawing fluorine atoms on the phenyl ring of the target molecule are known to increase the Lewis acidity of the boron center.[3][4] This increased acidity can lower the pKa of the boronic acid, meaning the more reactive boronate anion forms at a lower pH.[12] This heightened susceptibility to base-catalyzed protodeboronation is a critical consideration during reaction setup and workup, especially in Suzuki-Miyaura couplings which are typically run under basic conditions.[10]
Storage and Inert Handling
Given their sensitivity, all arylboronic acids, including this one, should be stored under controlled conditions to maximize shelf-life.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[13] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to protect from moisture and atmospheric oxygen.
-
Handling: Minimize dust generation and accumulation.[6] Weighing and transferring the solid should always be performed in a chemical fume hood. Use non-sparking tools.
Section 3: Standard Operating Protocol
This section details a step-by-step protocol for the safe handling and use of this compound, from vial to reaction vessel.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield are required.[6]
-
Hand Protection: Chemically resistant nitrile gloves must be worn. Inspect gloves before use and dispose of them immediately upon contamination.[6]
-
Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.
-
Respiratory Protection: When handling the solid powder outside of a certified and properly functioning chemical fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation of dust particles.
Experimental Workflow: From Weighing to Reaction
This protocol outlines a typical use-case, such as setting up a Suzuki-Miyaura coupling reaction. Adherence to standard Schlenk technique or glovebox use is crucial for success and safety, as the active palladium catalysts used in these reactions are sensitive to air once formed.[14]
-
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Perform all manipulations of the solid and the reaction setup within a chemical fume hood.[6]
-
Oven-dry all glassware and stir bars before use to remove residual moisture.[14]
-
Prepare and degas all required anhydrous solvents and aqueous solutions.
-
-
Handling the Solid:
-
Before opening, allow the container of this compound to warm to room temperature in a desiccator to prevent condensation of moisture.
-
In the fume hood, carefully weigh the required amount of the boronic acid into the reaction vessel. Avoid creating dust clouds.
-
Immediately and tightly recap the main container and purge with inert gas if available.
-
-
Reaction Setup (Example: Suzuki-Miyaura Coupling):
-
Add other solid reagents (e.g., aryl halide, palladium catalyst, ligand) to the reaction vessel.
-
Cap the vessel with a septum and purge and backfill with an inert gas (e.g., nitrogen or argon) at least three times.[14]
-
Add the degassed anhydrous solvent via syringe.
-
Finally, add the degassed aqueous base solution via syringe as the last component.[14]
-
Commence stirring and heating as required by the specific reaction protocol.
-
Caption: Step-by-step experimental workflow for safe handling.
Section 4: Emergency Procedures and Waste Disposal
Emergency Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal. Clean the area with a wet cloth.
Waste Management
Chemical waste must be handled in accordance with local, regional, and national regulations.[16][17]
-
Solid Waste: Unused reagent and contaminated materials (e.g., weigh boats, gloves) should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Reaction mixtures containing boronic acids and their byproducts should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate. Boron compounds can be harmful to aquatic life, and direct disposal down the drain is prohibited.[18][19]
-
Neutralization (for dedicated waste streams): While not a standard practice for complex reaction mixtures, dedicated aqueous waste streams containing boronic acids can be treated. However, this should only be performed by trained personnel following a validated institutional protocol. Do not neutralize waste streams containing palladium catalysts or other heavy metals.
Conclusion
This compound is a powerful synthetic tool. Its effective and safe use hinges on a foundational understanding of its chemical properties and potential hazards. By adopting a safety-first mindset, utilizing appropriate engineering controls and PPE, and adhering to meticulous handling protocols, researchers can confidently and safely leverage this reagent to advance their scientific objectives.
References
- 1. (3,5-DIFLUORO-2-HYDROXY-PHENYL)BORONIC ACID | 1150114-51-4 [amp.chemicalbook.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ca [fishersci.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. 1150114-51-4|(3,5-Difluoro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 15. capotchem.cn [capotchem.cn]
- 16. orgsyn.org [orgsyn.org]
- 17. Making sure you're not a bot! [oc-praktikum.de]
- 18. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 19. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Methodological & Application
3,5-Difluoro-2-hydroxyphenylboronic acid Suzuki coupling protocol
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 3,5-Difluoro-2-hydroxyphenylboronic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The biaryl motif is another privileged structure, central to numerous biologically active compounds. The convergence of these two features in fluorinated biaryl structures presents a powerful approach for the development of novel therapeutics.[3]
This compound is a key building block that enables the synthesis of such complex molecules. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an ortho-hydroxyl group—offers a versatile handle for constructing diverse molecular architectures via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5]
However, this specific substrate presents a unique set of challenges. The steric bulk of the ortho-hydroxyl group, combined with the electronic-withdrawing nature of the fluorine atoms, can render the Suzuki coupling sluggish and prone to side reactions.[6][7] A primary competing pathway is protodeboronation, where the crucial carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under the basic conditions required for the coupling.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Suzuki-Miyaura coupling with this compound. It delves into the mechanistic nuances of this specific transformation and offers a robust, optimized protocol designed to maximize yield and minimize side products.
Mechanistic Insights and Key Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][10]
For this compound, several factors must be carefully managed:
-
Activation of the Boronic Acid: The transmetalation step requires the boronic acid to be converted into a more nucleophilic boronate species by a base.[8][11] This is a critical equilibrium; the choice and concentration of the base directly impact reaction success.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group attached to the boron. This can slow the rate of transmetalation, a key step in the catalytic cycle.[12][13] To overcome this, a highly active catalyst system is often required.
-
The Role of the Ortho-Hydroxyl Group: The hydroxyl group can exhibit a dual role. It can participate in a directed ortho-palladation, potentially accelerating the reaction by forming a transient palladium alkoxide that positions the catalyst for efficient coupling.[14] Conversely, it can also chelate to the palladium center and inhibit catalysis, or its acidity can interfere with basic reaction conditions.
-
Minimizing Protodeboronation: This side reaction is a major concern for electron-deficient boronic acids.[9] It is often accelerated by strong bases, high temperatures, and the presence of water. The protocol must be designed to favor the desired cross-coupling over this degradation pathway. This typically involves using milder bases, lower reaction temperatures if possible, and protecting the boronic acid as an ester (e.g., pinacol ester) in some cases.[8]
Optimized Protocol for Suzuki Coupling
This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents and Equipment
-
Reactants: this compound (1.2-1.5 equiv.), Aryl Halide (1.0 equiv.)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Ligand: SPhos (2-4 mol%) or other bulky, electron-rich phosphine ligand.
-
Base: Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv.)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), syringes, standard glassware for workup and chromatography.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), finely powdered K₃PO₄ (2.5 equiv.), Pd₂(dba)₃ (0.01 equiv.), and SPhos (0.02 equiv.).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of approximately 0.1 M with respect to the limiting aryl halide. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS until the limiting reactant is consumed (typically 4-16 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Parameter Optimization and Troubleshooting
The success of this challenging coupling hinges on the careful selection of reaction parameters. The following table provides a summary of key variables and their rationale.
| Parameter | Recommended | Rationale & Alternatives |
| Catalyst System | Pd₂(dba)₃ / SPhos | This combination forms a highly active, monoligated Pd(0) species in situ, which is effective for sterically hindered and electron-deficient substrates.[7] Alternatives: Other bulky, electron-rich ligands like RuPhos or XPhos can be effective. Pre-formed catalysts like Pd(PPh₃)₄ may work but are often less active for this substrate type.[7] |
| Base | K₃PO₄ | A moderately strong base that is effective at forming the active boronate species without causing excessive protodeboronation.[8][9] Alternatives: Cesium carbonate (Cs₂CO₃) is often more soluble and can be more effective. Milder bases like potassium fluoride (KF) can be attempted if protodeboronation is severe, though they may require higher temperatures.[11] |
| Solvent | Dioxane / H₂O (4:1) | The aqueous-organic mixture ensures solubility for both the organic substrates and the inorganic base.[4] The water is crucial for activating the boronate complex. Alternatives: Toluene/H₂O or THF/H₂O can also be used. Strictly anhydrous conditions may be required for highly sensitive substrates but require different base systems (e.g., potassium trimethylsilanolate).[8] |
| Temperature | 80-100 °C | This temperature range provides sufficient thermal energy to overcome the activation barrier for this challenging substrate. Troubleshooting: If the reaction is sluggish, the temperature can be increased cautiously. If protodeboronation is observed, lowering the temperature and extending the reaction time may be beneficial. |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess is used to drive the reaction to completion and to compensate for any potential homocoupling or degradation of the boronic acid. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 3,5-Difluoro-2-hydroxyphenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the utilization of versatile building blocks are paramount for the development of novel therapeutics with enhanced pharmacological profiles. Among the arsenal of reagents available to medicinal chemists, 3,5-Difluoro-2-hydroxyphenylboronic acid has emerged as a critical synthon, prized for its unique combination of electronic properties and reactive handles. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable compound. We will delve into the causality behind its application, provide field-proven protocols, and ground our discussion in authoritative scientific literature.
The Rationale for Fluorination and the ortho-Hydroxy Boronic Acid Motif
The deliberate introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical properties. The high electronegativity of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1] The 3,5-difluoro substitution pattern, in particular, creates a unique electronic environment on the phenyl ring.
The presence of an ortho-hydroxyl group adjacent to the boronic acid functionality is of significant mechanistic importance. This arrangement allows for potential intramolecular interactions and can influence the kinetics and selectivity of cross-coupling reactions. In certain instances, the hydroxyl group can act as a directing group or participate in the catalytic cycle, offering advantages over its non-hydroxylated counterparts.[2]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1150114-51-4 | --INVALID-LINK-- |
| Molecular Formula | C₆H₅BF₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 173.91 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to gray solid | --INVALID-LINK-- |
| Storage | 2-8°C under inert gas | --INVALID-LINK-- |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[3] this compound is an excellent coupling partner in these reactions for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The ortho-hydroxyl group of this compound can potentially influence the transmetalation step through coordination with the palladium center, although this can also introduce complexities such as catalyst inhibition if not properly managed.
Application in the Synthesis of Bioactive Molecules: A Case Study of a Trametinib Analogue
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, approved for the treatment of certain types of cancer. The chemical structure of Trametinib features a substituted biaryl core, and while the exact industrial synthesis is proprietary, the key bond formations are amenable to palladium-catalyzed cross-coupling reactions. A critical component of the Trametinib structure is the 2-amino-3,5-difluorophenyl group, which can be envisioned as being derived from a precursor such as this compound.
For the purposes of illustrating the utility of our title compound, we will outline a protocol for the synthesis of a key biaryl intermediate analogous to a precursor for Trametinib.
Caption: Workflow for the synthesis of a biaryl intermediate.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 2-chloro-3-iodo-5-nitropyridine) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL), both previously degassed by bubbling with inert gas for at least 30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the product with the expected values for the target biaryl compound. The disappearance of the starting materials as monitored by TLC or LC-MS also indicates reaction completion.
Troubleshooting and Optimization
The success of the Suzuki-Miyaura coupling can be influenced by several factors, particularly when using sterically hindered or electronically challenging substrates like this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst that forms the active Pd(0) species in situ. |
| Insufficiently basic conditions | Try a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | |
| Protodeboronation of the boronic acid | Use anhydrous conditions and a non-aqueous base like potassium fluoride (KF). | |
| Formation of Homocoupling Byproducts | Oxygen contamination | Ensure thorough degassing of solvents and maintain a positive pressure of inert gas. |
| Decomposition of Starting Material | High reaction temperature | Lower the reaction temperature and extend the reaction time. |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic use in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex fluorinated biaryl structures that are prevalent in many modern pharmaceuticals. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to successfully employing this reagent in the synthesis of novel drug candidates. The protocols and insights provided herein are intended to empower researchers to effectively integrate this valuable synthon into their drug discovery programs.
References
Application Note: Strategic Selection of Palladium Catalysts for Suzuki-Miyaura Cross-Coupling of Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage and the Boronic Acid Challenge
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an attractive choice for synthesizing these valuable fluorinated compounds.[1]
However, the use of fluorinated boronic acids in Suzuki-Miyaura coupling presents a unique set of challenges. The electron-withdrawing nature of fluorine substituents decreases the nucleophilicity of the boronic acid, which can hinder the crucial transmetalation step in the catalytic cycle.[2] Furthermore, these electron-deficient boronic acids are often highly susceptible to protodeboronation, an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to reduced yields and purification difficulties.[2][3] This application note provides a comprehensive guide to selecting the optimal palladium catalyst system and reaction conditions to overcome these challenges and achieve efficient and reliable coupling of fluorinated boronic acids.
Mechanistic Considerations: The Critical Role of the Catalyst System
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rational catalyst selection.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex. Electron-rich and bulky ligands on the palladium center can facilitate this step, especially with less reactive aryl chlorides.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is often rate-limiting, particularly with electron-deficient boronic acids. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species. For fluorinated boronic acids, a stronger base is often required to promote this step.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst. Bulky ligands can also accelerate this final step.
The challenge with fluorinated boronic acids primarily lies in the slow transmetalation step and the competing protodeboronation. A successful catalyst system must therefore accelerate the rate of transmetalation to outcompete the decomposition of the boronic acid.
Catalyst and Ligand Selection: A Strategic Approach
For challenging substrates like fluorinated boronic acids, the choice of palladium source and, more importantly, the phosphine ligand is critical.
Palladium Precatalysts
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are often more effective. These precatalysts are typically air- and moisture-stable and generate the active Pd(0) species in a controlled manner, leading to more reproducible results. Buchwald-type precatalysts, such as XPhos Pd G3, are particularly well-suited for these demanding couplings.[2]
The Power of Bulky, Electron-Rich Ligands
The key to success in coupling fluorinated boronic acids lies in the use of bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center, promote both oxidative addition and reductive elimination, and are crucial for facilitating the difficult transmetalation step.
Buchwald-type biarylphosphine ligands are the gold standard for these reactions.[4]
Figure 2: Rationale for selecting bulky, electron-rich ligands for coupling fluorinated boronic acids.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has proven to be highly effective in promoting the coupling of a wide range of challenging substrates, including fluorinated boronic acids. The methoxy groups are thought to stabilize the palladium complex.[4][5]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another powerful ligand known for its high reactivity, particularly with sterically hindered substrates and less reactive aryl chlorides.[6]
The choice between SPhos and XPhos can be substrate-dependent, and screening both is often a good starting point.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of various fluorophenylboronic acids with 4-bromoanisole. This data is compiled to provide a comparative overview and guide catalyst selection.
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [4] |
| 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [4] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | [4] |
| 2,3,4,5,6-Pentafluorophenylboronic acid | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | 12 | >90 | [7][8][9] |
| 2,3,4,5,6-Pentafluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ / Ag₂O | CsF | DMF | 100 | 12 | >90 | [7][8][9] |
| 2,3,4,6-Tetrafluorophenylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80 | 1 | 95 | [10] |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of fluorinated boronic acids. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling of Mono- and Di-fluorophenylboronic Acids
This protocol is suitable for a wide range of mono- and di-fluorinated phenylboronic acids with aryl bromides.
Materials:
-
Fluorinated phenylboronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 10:1 v/v)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a septum cap)
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl halide, fluorinated phenylboronic acid, and finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Fast Coupling of Unstable Polyfluorophenylboronic Acids
This protocol is adapted for highly electron-deficient and unstable polyfluorophenylboronic acids, employing milder conditions and a highly active precatalyst to minimize protodeboronation.[11]
Materials:
-
Polyfluorophenylboronic acid (e.g., 2,3,4,5,6-pentafluorophenylboronic acid) (1.5 equivalents)
-
Aryl chloride, bromide, or triflate (1.0 equivalent)
-
Buchwald precatalyst (e.g., a specific XPhos-based precatalyst as described in the reference) (2 mol%)[11]
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Degassed THF
-
Reaction vial with a septum cap
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: In a glovebox or under a rigorously inert atmosphere, add the aryl halide, polyfluorophenylboronic acid, and potassium phosphate to the reaction vial.
-
Catalyst and Solvent Addition: Add the precatalyst and degassed THF.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature or 40 °C.
-
Monitoring: Monitor the reaction closely; completion is often achieved within 30 minutes to 2 hours.[11]
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Addressing Boronic Acid Instability: The Use of Surrogates
For particularly unstable fluorinated boronic acids, converting them to more stable derivatives can significantly improve reaction outcomes. These surrogates slowly release the active boronic acid in situ, minimizing its concentration and thus the rate of protodeboronation.
-
Potassium Aryltrifluoroborates (ArBF₃K): These salts are generally crystalline, air- and moisture-stable solids. They can be used in place of boronic acids and often provide excellent results, sometimes under milder conditions.[12][13]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters are highly stable to air, moisture, and chromatography, allowing for easier handling and purification of intermediates.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficiently active catalyst system for the specific substrate. 3. Poor quality of reagents. | 1. Use a fresh batch of palladium precatalyst and ligand. Ensure proper inert atmosphere technique. 2. Switch to a more active ligand system (e.g., from PPh₃ to SPhos or XPhos). Consider a more advanced precatalyst (e.g., a G3 or G4 Buchwald precatalyst). 3. Verify the purity of the boronic acid and aryl halide. |
| Significant protodeboronation | 1. The boronic acid is highly electron-deficient and unstable under the reaction conditions. 2. The base is too strong or the reaction temperature is too high. 3. Presence of water as a proton source. | 1. Switch to a more stable boronic acid surrogate (potassium aryltrifluoroborate or MIDA boronate). 2. Use a milder base (e.g., K₂CO₃ or CsF). Lower the reaction temperature and monitor for conversion. 3. Employ strictly anhydrous conditions with a base like potassium fluoride (KF). |
| Homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Ensure the solvent is thoroughly degassed and the reaction is run under a rigorously inert atmosphere. 2. Use a Pd(0) source or a well-defined precatalyst that reliably generates the active Pd(0) species. |
Conclusion
The Suzuki-Miyaura cross-coupling of fluorinated boronic acids is a powerful tool for the synthesis of valuable fluorinated compounds. While challenges such as slow transmetalation and protodeboronation are inherent to these electron-deficient substrates, they can be effectively overcome through the strategic selection of a highly active palladium catalyst system. The use of modern, well-defined precatalysts in combination with bulky, electron-rich biarylphosphine ligands like SPhos and XPhos is paramount. For particularly unstable substrates, the use of more robust surrogates such as potassium aryltrifluoroborates or MIDA boronates offers a reliable alternative. By understanding the mechanistic nuances and employing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently synthesize a wide range of fluorinated biaryl compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. | Semantic Scholar [semanticscholar.org]
- 9. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3,5-Difluoro-2-hydroxyphenylboronic Acid
Introduction: The Strategic Advantage of the 3,5-Difluoro-2-hydroxyphenyl Moiety in Kinase Inhibitor Scaffolds
In the landscape of modern medicinal chemistry, particularly in the design of targeted kinase inhibitors, the strategic incorporation of fluorine atoms and hydroxyl groups can profoundly influence a molecule's pharmacological profile. The 3,5-Difluoro-2-hydroxyphenyl moiety, accessible through its corresponding boronic acid, offers a unique combination of electronic and steric properties that are highly advantageous for developing potent and selective kinase inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity, while the ortho-hydroxyl group can participate in key hydrogen bonding interactions within the kinase active site, contributing to improved potency and selectivity. This application note provides a comprehensive guide to the utilization of 3,5-Difluoro-2-hydroxyphenylboronic acid in the synthesis of kinase inhibitors, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Core Principles: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of boronic acids have made it an indispensable tool in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[2]
The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The presence of a base is crucial for the activation of the boronic acid.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic heterocyclic halide, a common strategy for the assembly of kinase inhibitor scaffolds.
Materials:
-
This compound (1.0 equiv)
-
Heterocyclic halide (e.g., chloro-, bromo-, or iodo-substituted pyrimidine, pyridine, or other relevant core) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.05-0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the heterocyclic halide (1.2 equiv), this compound (1.0 equiv), palladium catalyst (0.05-0.1 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe. The choice of solvent can influence the reaction rate and yield, and may require optimization.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired biaryl product.
Application Case Study: Synthesis of a Hypothetical VEGFR-2 Inhibitor
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target for cancer therapy.[4][5] This case study illustrates the application of this compound in the synthesis of a potential VEGFR-2 inhibitor with a pyrimidine core.
Reaction Scheme:
Caption: Synthesis of a hypothetical VEGFR-2 inhibitor via Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 4-(3,5-Difluoro-2-hydroxyphenyl)-N-methyl-2-aminopyrimidine
Materials:
-
4-Chloro-N-methyl-2-aminopyrimidine (1.0 g, 6.96 mmol)
-
This compound (1.46 g, 8.35 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.40 g, 0.35 mmol)
-
Potassium Carbonate (K₂CO₃) (2.89 g, 20.9 mmol)
-
1,4-Dioxane (30 mL)
-
Water (10 mL)
Procedure:
-
In a 100 mL round-bottom flask, combine 4-chloro-N-methyl-2-aminopyrimidine (1.0 g, 6.96 mmol), this compound (1.46 g, 8.35 mmol), and potassium carbonate (2.89 g, 20.9 mmol).
-
Add 1,4-dioxane (30 mL) and water (10 mL) to the flask.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.40 g, 0.35 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, 30% ethyl acetate in hexanes) to yield the final product as a solid.
Data Presentation
The following table presents typical data that could be expected from the synthesis and biological evaluation of a kinase inhibitor derived from this compound.
| Parameter | Value |
| Starting Materials | 4-Chloro-N-methyl-2-aminopyrimidine & this compound |
| Reaction Type | Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | 75-85% |
| Target Kinase | VEGFR-2 |
| IC₅₀ (VEGFR-2) | 10-50 nM |
Visualization of Experimental Workflow
Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its unique electronic and structural features can be strategically employed to enhance the potency, selectivity, and pharmacokinetic properties of the final drug candidates. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this moiety into a wide range of heterocyclic scaffolds. The protocols and guidelines presented in this application note are intended to serve as a practical resource for researchers and scientists engaged in the discovery and development of novel kinase inhibitors.
References
- 1. data.epo.org [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mastering the Suzuki-Miyaura Coupling Under Inert Atmosphere
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its utility in pharmaceutical and materials science is unparalleled. However, the reaction's sensitivity to atmospheric oxygen and moisture necessitates the use of inert atmosphere techniques to achieve reproducible and high-yielding results. This guide provides a detailed exploration of the principles and protocols for setting up Suzuki reactions under anaerobic and anhydrous conditions, targeting researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, compare the two primary inerting systems—the Schlenk line and the glovebox—and offer field-proven insights for troubleshooting common issues.
The Imperative for an Inert Atmosphere in Suzuki Reactions
The catalytic cycle of the Suzuki reaction hinges on the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[2][4] The catalytically active species, a Pd(0) complex, is highly susceptible to oxidation.[5] The presence of atmospheric oxygen can intercept and oxidize this Pd(0) species, leading to catalytically inactive palladium oxides (palladium black) and terminating the catalytic cycle.[6][7]
Furthermore, oxygen can promote undesirable side reactions, most notably the oxidative homocoupling of the boronic acid reagent to form a biaryl byproduct.[4][8] This not only consumes the starting material but also complicates the purification of the desired product.
Moisture (H₂O) presents another significant challenge. Boronic acids are susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source, in the presence of water, especially at elevated temperatures.[4] This decomposition pathway reduces the concentration of the active nucleophile, leading to lower yields. Therefore, maintaining both anaerobic (oxygen-free) and anhydrous (water-free) conditions is critical for the success of the reaction.
Foundational Setups: Schlenk Line vs. Glovebox
The exclusion of air and moisture is typically achieved using one of two common laboratory setups: a vacuum/inert gas manifold (Schlenk line) or an inert atmosphere glovebox.[9][10]
-
Schlenk Line: A versatile and common apparatus consisting of a dual glass manifold connected to both a vacuum pump and a source of high-purity inert gas (typically Nitrogen or Argon).[9][11] Specially designed "Schlenk" flasks with side-arm stopcocks are connected to the line, allowing the user to alternate between evacuating the flask and refilling it with inert gas.[11] It is a cost-effective method suitable for most Suzuki reactions.[10]
-
Glovebox: A sealed enclosure maintained under a positive pressure of a continuously purified inert atmosphere.[10][12] Manipulations are performed via large gloves built into the front panel. While requiring a larger initial investment, a glovebox provides a supremely controlled environment, ideal for handling highly sensitive reagents and performing complex manipulations with ease.[10][13]
The choice between Nitrogen and Argon is often one of cost versus reactivity. Nitrogen is less expensive and suitable for most applications.[9] However, for highly sensitive systems or reactions involving metals that can form nitrides, the more inert and denser Argon is preferred.[9]
Protocol I: Suzuki Coupling via Schlenk Line Technique
The Schlenk line is a powerful tool that, once mastered, allows for the precise control of the reaction atmosphere. The core principle is the removal of air and moisture through repeated vacuum/backfill cycles.
Step-by-Step Protocol:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, condenser, etc.) in an oven (typically at >120 °C) overnight to remove adsorbed water.[14]
-
Alternatively, flame-dry the assembled apparatus under vacuum. Assemble the hot glassware quickly while flushing with inert gas to prevent moisture from re-adsorbing on the cool surfaces.
-
-
System Assembly and Inerting:
-
Lightly grease all ground-glass joints to ensure an airtight seal.[9] Assemble the reaction flask (containing a magnetic stir bar) and condenser. Fit the top of the condenser with a rubber septum.
-
Connect the flask's side-arm to the Schlenk line via heavy-walled rubber tubing.
-
Perform a minimum of three vacuum/inert gas backfill cycles to remove the atmospheric gases from the vessel.[11]
-
Cycle 1: Carefully open the flask's stopcock to the vacuum manifold. Once a high vacuum is achieved, close the stopcock.
-
Cycle 2: Slowly open the stopcock to the inert gas manifold to refill the flask. A positive pressure should be established, indicated by the outflow of gas through an oil bubbler on the manifold.
-
Cycle 3: Repeat this evacuation and refilling process at least two more times.
-
-
-
Solvent Degassing:
-
Solvents must be deoxygenated before use.[15][16] Several methods exist, with varying levels of efficiency.[17][18]
-
Freeze-Pump-Thaw: The most rigorous method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the solvent is then thawed. This is repeated three times.[14][17]
-
Sparging: Bubbling a stream of inert gas through the solvent for 30-60 minutes. This is less effective for removing all dissolved oxygen but is often sufficient.[18]
-
Vacuum Sonication: The vessel is placed in a sonicator bath while a vacuum is applied for several minutes, and this cycle is repeated.
-
| Solvent | Boiling Point (°C) | Common Degassing Method(s) | Notes |
| Toluene | 111 | Freeze-Pump-Thaw, Sparging | A common non-polar choice.[19] |
| 1,4-Dioxane | 101 | Freeze-Pump-Thaw, Sparging | A polar aprotic solvent, but peroxide formation is a risk.[20] |
| Tetrahydrofuran (THF) | 66 | Freeze-Pump-Thaw | Often used, but its lower boiling point requires care.[19] |
| Dimethylformamide (DMF) | 153 | Freeze-Pump-Thaw, Vacuum Sonication | A polar solvent; ensure it is anhydrous.[19][21] |
-
Reagent Addition:
-
Solids: Add the aryl halide, boronic acid, base, and ligand to the flask on the benchtop before attaching it to the Schlenk line for inerting. If adding solids to an already inerted flask, use a solids addition tube and ensure a strong positive flow of inert gas to counter-flow against air ingress.
-
Catalyst: The palladium catalyst is often the last solid added. Briefly remove the septum under a strong positive pressure of inert gas, add the catalyst quickly, and replace the septum.
-
Liquids: Add the degassed solvent via a clean, dry, and inert-gas-flushed syringe.[14][22] For larger volumes or more sensitive reagents, cannula transfer is preferred.[23]
-
-
Executing the Reaction:
-
Once all reagents are added, ensure a gentle positive pressure of inert gas is maintained throughout the reaction. This can be achieved by connecting the needle through the septum to a balloon filled with inert gas or by leaving the flask connected to the gas manifold with the bubbler providing an outlet.[22]
-
Begin stirring and heating as required by the specific reaction protocol.
-
Workflow Visualization: Schlenk Line Setup
Caption: Workflow for a Suzuki reaction using a Schlenk line.
Protocol II: Suzuki Coupling in a Glovebox
A glovebox offers a more straightforward workflow by providing a constantly inert environment, eliminating the need for vacuum/backfill cycles for each reaction.
Step-by-Step Protocol:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled in the antechamber before being brought into the main chamber.[13]
-
Bring all sealed reagent containers, solvents, syringes, needles, and other necessary equipment into the glovebox through the antechamber.
-
Perform at least three evacuation/refill cycles on the antechamber before opening the inner door. For volatile solvents, a slow purge with inert gas is recommended instead of a full vacuum.
-
-
Reaction Setup:
-
Inside the glovebox, arrange all your equipment on a clean surface.
-
Weigh the aryl halide, boronic acid, base, ligand, and palladium catalyst directly into the reaction flask containing a stir bar. The stable inert atmosphere makes handling even small quantities of air-sensitive solids trivial.[10]
-
Add the anhydrous solvent to the flask using a pipette or graduated cylinder.
-
Assemble the reaction apparatus (e.g., attach a condenser).
-
-
Executing the Reaction:
-
If the reaction requires heating, it can be placed on a hot plate inside the glovebox.
-
For refluxing, seal the system and bring it out of the glovebox to a fume hood for heating. Ensure the vessel is connected to an inert gas line with a bubbler to prevent pressure buildup while maintaining an inert internal atmosphere.
-
Workflow Visualization: Glovebox Setupdot
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. ossila.com [ossila.com]
- 11. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 12. terrauniversal.com [terrauniversal.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. How To [chem.rochester.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
3,5-Difluoro-2-hydroxyphenylboronic acid in C-C bond formation
An In-Depth Guide to the Application of 3,5-Difluoro-2-hydroxyphenylboronic Acid in C-C Bond Formation
Introduction: A Uniquely Functionalized Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms and hydroxyl groups into molecular scaffolds is a widely employed strategy to fine-tune physicochemical and biological properties. This compound (CAS 1150114-51-4) has emerged as a valuable building block, offering a unique combination of substituents that impart desirable characteristics to target molecules, such as enhanced metabolic stability, altered lipophilicity, and specific binding interactions.[1][2] Its primary utility lies in the formation of carbon-carbon (C-C) bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]
This guide provides a detailed exploration of the application of , moving from core mechanistic principles to practical, field-tested experimental protocols for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for constructing C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] The reaction is prized for its mild conditions and exceptional tolerance of a wide array of functional groups.[5] The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[6][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species. This is a crucial step in the cycle.[4][7]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][6]
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Expert Insights: The Causality Behind Reactivity
The utility of this compound is not just in the moiety it introduces, but in how its substituents influence the coupling reaction itself. Understanding this provides a predictive framework for optimizing reaction conditions.
The Role of the ortho-Hydroxyl Group
The hydroxyl group positioned ortho to the boronic acid is a powerful modulator. It can engage in intramolecular hydrogen bonding, affecting the conformation and electronic properties of the C-B bond. More significantly, it may act as a chelating director in the transmetalation step.[8] This chelation can pre-organize the boronic acid on the palladium center, potentially accelerating the transfer of the aryl group and leading to higher efficiency, especially in challenging couplings. However, its acidic nature necessitates careful selection of a base to avoid deprotonation that might lead to unreactive boronate species.
The Influence of the meta-Fluorine Atoms
Fluorine is the most electronegative element, and its presence on the aromatic ring has profound electronic consequences. The two fluorine atoms at the 3- and 5-positions act as strong electron-withdrawing groups via the inductive effect. This has two major impacts:
-
Increased Acidity: The electron withdrawal increases the Lewis acidity of the boronic acid, which can influence its interaction with the base and the palladium catalyst.
-
Modulated Reactivity: While electron-withdrawing groups can sometimes slow the rate of transmetalation, they also make the aryl ring less susceptible to oxidative side reactions. Studies on related aryltrifluoroborates have shown that electron-withdrawing substituents can retard the rate of solvolysis, which may contribute to the overall stability of the reagent under reaction conditions.[9][10]
Caption: Chelation may facilitate the transmetalation step.
Application Notes: A Guide to Successful Coupling
Achieving high yields and purity when using this compound requires careful consideration of the reaction components.
| Parameter | Recommendation & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, [Pd(dppf)Cl₂], Pd(OAc)₂. For general-purpose coupling with aryl bromides or iodides, Pd(PPh₃)₄ (Tetrakis) is often reliable. For more challenging substrates like aryl chlorides or sterically hindered partners, using a catalyst precursor like Pd(OAc)₂ in combination with a specialized ligand is recommended. |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos). These ligands form highly active, monoligated Pd(0) species that excel at the oxidative addition of less reactive halides (e.g., chlorides). They also prevent catalyst decomposition and can accelerate reductive elimination. The choice of ligand can be substrate-dependent and may require screening. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF. The base is critical. It activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. For ortho-hydroxyarylboronic acids, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point. CsF can also be highly effective due to the high affinity of fluoride for boron.[11] |
| Solvent | Dioxane, Toluene, THF, often with H₂O. Aprotic polar solvents like dioxane or THF are common. The addition of a small amount of water can aid in dissolving the base and facilitate the formation of the active boronate species. The choice of solvent can significantly impact reaction rate and yield. |
| Temperature | Room Temperature to 120 °C. Simple couplings with reactive partners may proceed at room temperature.[2] However, most reactions, especially those involving aryl chlorides or hindered substrates, require heating. Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[12] |
Experimental Protocols
The following protocols are designed to be self-validating, providing a robust starting point for researchers. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a standard procedure for coupling this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol, 208.7 mg)
-
4-Bromoanisole (1.0 mmol, 187.0 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial, magnetic stir bar, reflux condenser
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the 1,4-dioxane and water.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Protocol 2: Microwave-Assisted Synthesis with an Aryl Chloride
This protocol showcases a rapid synthesis using a more challenging coupling partner, 4-chloroanisole.
Materials:
-
This compound (1.2 mmol, 208.7 mg)
-
4-Chloroanisole (1.0 mmol, 142.6 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 36.6 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a microwave reaction vial, add this compound, 4-chloroanisole, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Solvent Addition: Add THF to the vial and seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120 °C, with a hold time of 20 minutes and stirring enabled.
-
Workup & Purification: After the reaction, cool the vial to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product as described in Protocol 1.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly versatile and powerful reagent for the synthesis of complex biaryl structures. The interplay of its ortho-hydroxyl and meta-difluoro substituents provides unique electronic and chelating properties that can be harnessed for efficient C-C bond formation. By understanding the mechanistic nuances and carefully selecting the catalyst, base, and solvent system, researchers can reliably incorporate this valuable fluorinated phenol moiety into a wide range of molecules, accelerating progress in the fields of medicinal chemistry, agrochemicals, and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy (2,4-Difluoro-3-hydroxyphenyl)boronic acid [smolecule.com]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
Application Notes and Protocols for Bioconjugation Using 3,5-Difluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging the Unique Reactivity of 3,5-Difluoro-2-hydroxyphenylboronic Acid for Robust Bioconjugation
The field of bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has been revolutionized by the development of highly specific and efficient chemical reactions.[1] Among the diverse chemical tools available, organoboron reagents, particularly boronic acids, have emerged as a versatile class of compounds for their unique ability to form reversible covalent bonds with diol-containing biomolecules such as glycoproteins, carbohydrates, and nucleic acids.[1][2] This interaction, leading to the formation of boronate esters, is characterized by its dynamic nature and responsiveness to environmental cues like pH.[1][3]
This application note provides a comprehensive guide to the use of a specialized boronic acid, this compound, in bioconjugation. The strategic placement of two electron-withdrawing fluorine atoms and a hydroxyl group on the phenyl ring significantly modulates the electronic properties of the boron center, offering distinct advantages in terms of reaction kinetics and the stability of the resulting boronate ester conjugate. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and offer expert insights to enable researchers to successfully implement this powerful bioconjugation strategy in their drug development and research endeavors.
Scientific Foundation: Understanding the Mechanism and Advantages
The utility of boronic acids in bioconjugation stems from their ability to react with 1,2- and 1,3-diols to form cyclic boronate esters.[3] This reaction is a reversible condensation process that is highly dependent on the pH of the medium.[4]
The Core Mechanism: Boronate Ester Formation
The reaction proceeds through the interaction of the electron-deficient trigonal boronic acid with the nucleophilic hydroxyl groups of a diol.[5] The equilibrium between the neutral trigonal form (sp² hybridized) and the anionic tetrahedral form (sp³ hybridized) of the boronic acid is a key factor governing the reaction.[6][7] While the tetrahedral boronate anion is often cited as the reactive species, recent studies suggest that the preferred kinetic pathway may involve the addition of the diol to the neutral boronic acid.[6]
The presence of electron-withdrawing groups on the phenyl ring, such as the fluorine atoms in this compound, lowers the pKa of the boronic acid.[7][8] This facilitates the formation of the tetrahedral boronate at a lower pH, closer to physiological conditions, thereby enhancing the reaction efficiency in biological systems.[9]
Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.
Advantages of this compound
The specific substitution pattern of this compound offers several key advantages for bioconjugation:
-
Enhanced Lewis Acidity: The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron atom, accelerating the rate of boronate ester formation.
-
Lower pKa: The reduced pKa allows for efficient conjugation at or near physiological pH, minimizing the need for harsh reaction conditions that could denature sensitive biomolecules.[8]
-
Potential for Increased Stability: The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, potentially increasing the stability of the resulting boronate ester. This can shift the equilibrium towards the conjugated product.
-
Bioorthogonality: The boronic acid moiety is generally bioorthogonal, meaning it does not typically react with other functional groups found in biological systems, ensuring high specificity.[1]
Experimental Protocols
This section provides detailed protocols for the bioconjugation of a model glycoprotein (e.g., Horseradish Peroxidase, HRP) with a payload functionalized with this compound.
Protocol 1: General Procedure for Protein Modification
This protocol outlines the fundamental steps for conjugating a payload containing this compound to a glycoprotein.
Materials:
-
Glycoprotein (e.g., HRP)
-
This compound functionalized payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (for detailed characterization)
Procedure:
-
Protein Preparation:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
Ensure the buffer is free of any components that may interfere with the reaction (e.g., sugars or other diols).
-
-
Payload Preparation:
-
Dissolve the this compound functionalized payload in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting it into the Reaction Buffer.
-
The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to avoid protein denaturation.
-
-
Conjugation Reaction:
-
Add the payload solution to the protein solution. A molar excess of the payload (e.g., 20-100 fold) is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific system.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.
-
-
Reaction Quenching (Optional but Recommended):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The Tris buffer contains diol functionalities that will react with any excess boronic acid.
-
-
Purification:
-
Purify the protein conjugate using a pre-equilibrated SEC column to remove the unreacted payload and quenching reagents.
-
Elute the conjugate with PBS, pH 7.4.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
-
Characterization:
-
Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay.
-
Degree of Labeling (DOL): The DOL, which represents the average number of payload molecules per protein, can be determined using UV-Vis spectroscopy if the payload has a distinct absorbance or by mass spectrometry.
-
Purity and Integrity: Assess the purity and integrity of the conjugate by SDS-PAGE. An increase in the molecular weight of the conjugate compared to the unconjugated protein should be observable.
-
Confirmation of Conjugation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the covalent modification and determine the exact mass of the conjugate.
-
Caption: General experimental workflow for protein bioconjugation using this compound.
Protocol 2: Site-Specific Antibody-Drug Conjugation
This protocol describes a more advanced application for the site-specific conjugation of a drug payload to the glycan moieties within the Fc region of an antibody, a critical strategy in the development of antibody-drug conjugates (ADCs).[10][11]
Materials:
-
Monoclonal antibody (mAb) containing Fc glycans
-
This compound functionalized drug-linker
-
Oxidation Buffer: Sodium acetate buffer, pH 5.5
-
Sodium periodate (NaIO₄)
-
Conjugation Buffer: PBS, pH 7.4
-
Propylene glycol
-
SEC column
-
Characterization reagents as in Protocol 1
Procedure:
-
Antibody Glycan Oxidation:
-
Buffer exchange the mAb into the Oxidation Buffer.
-
Treat the mAb with a controlled amount of sodium periodate (e.g., 1-10 mM) at 4°C in the dark for 30-60 minutes. This will oxidize the cis-diol groups on the terminal sialic acid or galactose residues of the Fc glycans to aldehydes.
-
Quench the oxidation reaction by adding propylene glycol.
-
Immediately purify the oxidized mAb using an SEC column equilibrated with Conjugation Buffer to remove excess reagents.
-
-
Conjugation Reaction:
-
Combine the oxidized mAb with the this compound functionalized drug-linker in the Conjugation Buffer. The boronic acid will react with the newly formed diols resulting from the ring-opening of the oxidized cyclic sugars.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.
-
-
Purification and Characterization:
-
Purify the resulting ADC using an SEC column as described in Protocol 1.
-
Characterize the ADC for DOL, purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry.
-
Data Presentation and Interpretation
Table 1: Key Parameters for Bioconjugation Optimization
| Parameter | Typical Range | Rationale |
| pH | 6.5 - 8.0 | Balances boronic acid reactivity with protein stability. The pKa of the boronic acid is a critical factor. |
| Temperature | 4°C - 25°C | Lower temperatures can be used for longer reaction times to preserve protein integrity. |
| Payload:Biomolecule Ratio | 10:1 to 200:1 (molar excess) | A higher excess drives the equilibrium towards product formation. This needs to be optimized to control the DOL. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the specific biomolecule and payload, as well as temperature and pH. |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, it is crucial to incorporate self-validating steps within the experimental workflow:
-
Control Reactions: Always run control reactions, including the biomolecule without the payload and the payload without the biomolecule, to assess the stability of each component under the reaction conditions.
-
Orthogonal Characterization: Utilize multiple analytical techniques to characterize the conjugate. For example, combine SDS-PAGE for a visual assessment of molecular weight shift with mass spectrometry for precise mass determination.
-
Stability Studies: Assess the stability of the boronate ester linkage under relevant physiological conditions (e.g., in serum or at different pH values) to ensure the conjugate remains intact for its intended application. The reversibility of the boronate ester bond is a key consideration.[1]
Conclusion
This compound represents a valuable tool for researchers engaged in bioconjugation. Its enhanced reactivity and favorable pKa profile enable efficient and specific labeling of diol-containing biomolecules under mild conditions. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this chemistry in a variety of applications, from basic research to the development of sophisticated therapeutics like ADCs. Careful optimization and thorough characterization are paramount to achieving robust and reproducible results.
References
- 1. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 6. aablocks.com [aablocks.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Strategy for Antibody-Polymer-Drug Conjugation: Significance of Conjugating Orientation and Linker Charge on Targeting Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3,5-Difluoro-2-hydroxyphenylboronic Acid as a Building Block
Introduction: The Strategic Advantage of Fluorinated Biaryl Scaffolds in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and alter pKa, leading to improved drug efficacy and safety profiles.[1][2] Biaryl and heteroaryl-aryl scaffolds are privileged structures in a vast array of bioactive molecules, particularly in the realm of kinase inhibitors.[3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of these carbon-carbon bonds due to its mild reaction conditions and broad functional group tolerance.[6][7][8]
This application note focuses on the utility of a specialized building block, 3,5-Difluoro-2-hydroxyphenylboronic acid (CAS 1150114-51-4)[9][10], in the synthesis of precursors to bioactive molecules. The unique substitution pattern of this reagent offers a trifecta of functionalities—two fluorine atoms and a hydroxyl group—that can be strategically employed in drug design.
The Rationale for Employing the 3,5-Difluoro-2-hydroxyphenyl Moiety
The 3,5-difluoro-2-hydroxyphenyl structural motif imparts several advantageous properties to a target molecule:
-
Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of the drug.
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenolic hydroxyl group, which can influence binding interactions and solubility.
-
Hydrogen Bonding: The ortho-hydroxyl group can act as a key hydrogen bond donor or acceptor, anchoring the molecule within a biological target's binding site. This is a common feature in many kinase inhibitors.
-
Conformational Control: The steric and electronic effects of the fluorine and hydroxyl groups can influence the preferred conformation of the biaryl system, which can be critical for selective binding to a target protein.
Application Example: Synthesis of a 3-(3,5-Difluoro-2-hydroxyphenyl)-1H-pyrazole Derivative as a Precursor for Kinase Inhibitors
To illustrate the utility of this compound, we present a representative protocol for its Suzuki-Miyaura cross-coupling with a substituted bromopyrazole. Pyrazole-containing biaryls are a well-established class of kinase inhibitors, targeting enzymes such as p38 MAP kinase and others.[3][4] This protocol provides a foundation for the synthesis of a library of potential kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 5-Bromo-1-(tert-butyl)-1H-pyrazol-3-amine
This protocol details the synthesis of 3-(3,5-Difluoro-2-hydroxyphenyl)-1-(tert-butyl)-1H-pyrazol-5-amine , a key intermediate for further functionalization into potent kinase inhibitors.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 5-Bromo-1-(tert-butyl)-1H-pyrazol-3-amine | 950739-21-6 | 218.10 | 1.0 | 1.0 |
| This compound | 1150114-51-4 | 173.91 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-(tert-butyl)-1H-pyrazol-3-amine (218 mg, 1.0 mmol), this compound (209 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,5-Difluoro-2-hydroxyphenyl)-1-(tert-butyl)-1H-pyrazol-5-amine.
Expected Results:
Based on similar Suzuki-Miyaura couplings of fluorinated arylboronic acids with heteroaryl bromides, the expected yield of the purified product is in the range of 60-80%. The purity should be >95% as determined by HPLC and NMR.
Mechanism and Causality in Experimental Choices
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of the catalyst, base, and solvent.
Caption: The Suzuki-Miyaura catalytic cycle and the role of key components.
-
Catalyst Selection (Pd(dppf)Cl₂): The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like dppf is crucial.[1] This type of ligand promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination to release the product and regenerate the active Pd(0) catalyst.
-
Base (K₂CO₃): A base is essential to activate the boronic acid.[7][11] It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. An inorganic base like potassium carbonate is often effective and cost-efficient.
-
Solvent System (1,4-Dioxane/H₂O): A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base, ensuring a homogeneous reaction mixture.[2]
Troubleshooting and Self-Validation
| Potential Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, catalyst deactivation, or side reactions. | - Ensure a strictly inert atmosphere to prevent catalyst oxidation.- Increase catalyst loading to 7-10 mol%.- Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) or ligands (e.g., SPhos, XPhos).[5] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent or base. This is more common with electron-deficient or sterically hindered boronic acids. | - Use a milder base such as NaHCO₃ or KF.- Employ anhydrous conditions if possible, although this may require a different base/solvent system.- Use a higher equivalent of the boronic acid (e.g., 1.5-2.0 equiv.). |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. | - This is often promoted by oxygen. Ensure thorough degassing of solvents and a robust inert atmosphere.- Use a pre-catalyst that is less prone to side reactions. |
| Difficult Purification | Presence of closely related impurities or residual catalyst. | - Optimize the chromatographic separation by testing different solvent systems.- A final wash with a solution of a palladium scavenger (e.g., thiourea) can help remove residual catalyst. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. The Suzuki-Miyaura cross-coupling provides a robust and efficient method for incorporating this strategic moiety into complex molecular scaffolds. The protocol and insights provided herein serve as a comprehensive guide for researchers in drug discovery and development to leverage the unique properties of this fluorinated building block.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of VX-745: p38 MAP kinase inhibition in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyclicpharma.com [cyclicpharma.com]
- 10. (3,5-Difluoro-2-hydroxyphenyl)boronic acid | 1150114-51-4 [sigmaaldrich.com]
- 11. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037 - PubMed [pubmed.ncbi.nlm.nih.gov]
base and solvent systems for coupling with 3,5-Difluoro-2-hydroxyphenylboronic acid
Application Note & Protocol Guide
Topic: Optimized Base and Solvent Systems for Suzuki-Miyaura Coupling of 3,5-Difluoro-2-hydroxyphenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Utility of a Unique Building Block
The 3,5-difluoro-2-hydroxyphenyl motif is a privileged scaffold in modern drug discovery, imparting unique electronic properties, metabolic stability, and hydrogen bonding capabilities to bioactive molecules. This compound is a critical building block for accessing these structures via the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, its successful implementation is non-trivial and presents a distinct set of challenges that must be overcome to achieve high-yield, reproducible results.
The inherent structure of this boronic acid—featuring two electron-withdrawing fluorine atoms and an ortho-hydroxyl group—creates a delicate balance of reactivity. These features make the carbon-boron bond highly susceptible to an undesired side reaction known as protodeboronation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom.[3][4] This process is often accelerated under the very basic, aqueous conditions typically employed in Suzuki couplings.[5][6][7] Furthermore, the ortho-hydroxyl group can interact with the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.
This guide provides a detailed analysis of the critical parameters—specifically the base and solvent system—required to navigate these challenges. We will explore the mechanistic rationale behind optimal condition selection and provide robust, field-tested protocols for researchers aiming to incorporate this valuable building block into their synthetic programs.
Mechanistic Considerations: Why Base and Solvent Choice is Critical
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[8][9][10] The base is not a mere spectator; it plays a crucial role in the transmetalation step, which is often rate-limiting. The base activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)3]-), which then transfers its aryl group to the palladium(II) center.[11][12]
However, for a sensitive substrate like this compound, the choice of base and solvent dictates the competition between the desired transmetalation and the undesired protodeboronation pathway.
Key Challenges:
-
Accelerated Protodeboronation: The electron-withdrawing fluorine atoms increase the acidity of the boronic acid, making it more prone to base-mediated decomposition in aqueous media.[5][6]
-
Catalyst Interaction: The ortho-hydroxyl group can chelate to the palladium center. While this can sometimes be beneficial, it can also hinder the catalytic cycle.
-
Solubility Mismatch: The reaction requires dissolving a polar inorganic base, a moderately polar boronic acid, and a typically nonpolar aryl halide, making the solvent system a critical factor for success.
The diagram below illustrates the general Suzuki-Miyaura catalytic cycle, highlighting the crucial transmetalation step where the base and boronic acid interplay.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
applications in materials science and functional polymers
An Application Guide to Functional Polymers in Materials Science
Introduction: The Era of Intelligent Materials
Functional polymers are a class of macromolecules engineered to possess specific, dynamic properties beyond simple structural roles.[1][2][3] Unlike conventional polymers, these materials are designed at a molecular level to respond to their environment, perform specific chemical tasks, or exhibit unique physical characteristics.[4] This inherent "intelligence" has positioned them as cornerstone materials in numerous advanced fields, including renewable energy, environmental protection, and, most notably, biomedical science.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the applications of functional polymers in materials science. As a senior application scientist, my objective is not merely to present protocols but to illuminate the scientific rationale—the why—behind the experimental design. We will delve into the synthesis, characterization, and application of these materials in drug delivery, tissue engineering, biosensing, and functional coatings, providing field-proven insights and self-validating methodologies.
Section 1: Foundational Protocols for Polymer Characterization
The successful application of any functional polymer hinges on a thorough understanding of its physicochemical properties. The following protocols are fundamental to validating the synthesis and predicting the performance of the materials discussed in this guide. A combination of these techniques is essential for a comprehensive characterization.[5]
Protocol 1.1: Confirmation of Chemical Structure via Spectroscopy
Causality: Before proceeding to any application, it is critical to confirm that the desired polymer structure and functional groups have been successfully synthesized. Fourier Transform Infrared (FTIR) spectroscopy identifies chemical bonds by their characteristic absorption of infrared radiation, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and connectivity of the polymer backbone and side chains.[6][7]
Step-by-Step Methodology (FTIR):
-
Sample Preparation: Prepare a small amount of the dried polymer sample. If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet.
-
Background Scan: Run a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric interference (CO2, H2O).
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic peaks corresponding to specific functional groups (e.g., C=O stretch for esters, O-H stretch for alcohols, C-N stretch for amides). Compare the obtained spectrum with known spectra of the monomers and target polymer to confirm functionalization.
Step-by-Step Methodology (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the proton NMR spectrum.
-
Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the polymer's molecular structure and confirm the incorporation of functional monomers.[8]
Protocol 1.2: Molecular Weight and Distribution Analysis via Gel Permeation Chromatography (GPC)
Causality: The molecular weight (MW) and its distribution (polydispersity index, PDI) are critical parameters that profoundly influence a polymer's mechanical properties, degradation rate, and drug-loading capacity.[9] GPC, also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume, allowing for the determination of these key characteristics.[6]
Step-by-Step Methodology:
-
System Preparation: Select a mobile phase and column set appropriate for the polymer's solubility and expected molecular weight range.
-
Calibration: Create a calibration curve by running a series of polymer standards with known, narrow molecular weight distributions (e.g., polystyrene or polymethyl methacrylate).
-
Sample Preparation: Dissolve the polymer sample in the mobile phase at a low concentration (typically 1-2 mg/mL) and filter it through a 0.22 or 0.45 µm syringe filter to remove any particulates.
-
Sample Analysis: Inject the prepared sample into the GPC system. The detector (typically a refractive index detector) will record the elution profile.
-
Data Calculation: Using the calibration curve, the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).
Data Presentation: Key Characterization Techniques
| Technique | Primary Information Obtained | Application Relevance |
| FTIR Spectroscopy | Presence/absence of specific functional groups.[5] | Confirms successful synthesis and functionalization. |
| NMR Spectroscopy | Detailed molecular structure, monomer ratios in copolymers.[6][8] | Validates polymer identity and composition. |
| Gel Permeation (GPC) | Molecular weight (Mn, Mw) and polydispersity (PDI).[6] | Predicts mechanical properties, degradation, and processability. |
| Differential Scanning (DSC) | Glass transition (Tg), melting (Tm), crystallization (Tc) temperatures.[5] | Determines thermal stability and processing conditions. |
| Scanning Electron (SEM) | Surface topography and morphology of scaffolds and nanoparticles.[6] | Visualizes the micro/nanostructure critical for cell interaction and drug release. |
Section 2: Applications in Advanced Drug Delivery
Functional polymers have revolutionized drug delivery by enabling the creation of "smart" systems that can release therapeutics in response to specific triggers, such as changes in pH or temperature.[10][11][12][13] This targeted approach enhances therapeutic efficacy while minimizing off-target side effects.[14][15]
Application Note 2.1: pH-Responsive Polymeric Micelles for Targeted Drug Release
Expertise & Experience: The microenvironment of solid tumors is often more acidic (pH ~6.5) than healthy tissues (pH 7.4). This physiological difference can be exploited using pH-responsive polymers. Diblock copolymers composed of a stable hydrophilic block (like polyethylene glycol, PEG) and a pH-sensitive hydrophobic block can self-assemble into micelles in aqueous solution at neutral pH.[11] The hydrophobic core serves as a reservoir for poorly water-soluble anticancer drugs. Upon reaching the acidic tumor environment, the pH-sensitive block becomes protonated and hydrophilic, causing the micelle to destabilize and release its payload directly at the target site.
This protocol details the formulation of micelles from a custom diblock copolymer, PEG-b-P(Asp-Hyd-DOX), where doxorubicin (DOX) is conjugated to a poly(aspartate) backbone via an acid-cleavable hydrazone linker.
-
Polymer Synthesis: Synthesize the diblock copolymer PEG-b-poly(aspartic acid) using established methods (e.g., ring-opening polymerization).
-
Drug Conjugation: Dissolve the synthesized polymer in a suitable organic solvent (e.g., DMSO). Add doxorubicin hydrochloride and a carbodiimide coupling agent. React for 24-48 hours to form the hydrazone linkage. Purify the conjugate by dialysis against a mixed solvent system and then water.
-
Micelle Formulation (Solvent Evaporation):
-
Dissolve 10 mg of the purified polymer-drug conjugate in 2 mL of DMSO.
-
Add the solution dropwise into 10 mL of vigorously stirring deionized water.
-
Allow the solution to stir for 2-4 hours to facilitate self-assembly.
-
Transfer the solution to a dialysis bag (MWCO 3.5-5 kDa) and dialyze against deionized water for 48 hours to remove the organic solvent and any unconjugated drug.
-
-
Characterization (Self-Validation):
-
Particle Size & PDI: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the micelles. Expected result: A monodisperse population with a diameter of 50-150 nm.
-
Drug Loading Content (DLC): Lyophilize a known volume of the micellar solution. Weigh the dried sample and dissolve it in DMSO. Measure the DOX concentration using UV-Vis spectrophotometry (at 485 nm). Calculate DLC as: (weight of loaded drug / total weight of micelles) x 100%.
-
pH-Triggered Release: Incubate the micellar solution in buffer solutions at pH 7.4 and pH 6.5. At various time points, take aliquots and measure the amount of released DOX. Expected result: Significantly faster drug release at pH 6.5 compared to pH 7.4.
-
This diagram illustrates the workflow from the polymer-drug conjugate to the final pH-triggered drug release.
Caption: Workflow for pH-responsive micelle formulation and targeted drug release.
Section 3: Applications in Tissue Engineering
Functional polymers are central to tissue engineering, where they are used to create three-dimensional scaffolds that mimic the native extracellular matrix (ECM).[16][17] These scaffolds provide mechanical support and present biological cues to guide cell adhesion, proliferation, and differentiation, ultimately leading to tissue regeneration.[18][19]
Application Note 3.1: Biodegradable Hydrogels for Cartilage Repair
Expertise & Experience: Hydrogels are highly attractive for cartilage tissue engineering due to their high water content and tunable mechanical properties, which resemble native cartilage.[20][21] Natural polymers like hyaluronic acid (HA) are biocompatible and biodegradable but often have poor mechanical strength. Chemical modification, such as methacrylation, allows for the formation of covalently crosslinked hydrogels via photopolymerization.[22] This process provides excellent control over the gel's mechanical properties. Furthermore, incorporating cell-adhesive peptides like Arginine-Glycine-Aspartic acid (RGD) into the polymer backbone provides specific binding sites for cells, promoting better integration and tissue formation.[18]
This protocol describes the synthesis of methacrylated hyaluronic acid (MeHA) and its subsequent photopolymerization to form a cell-laden hydrogel.
-
Synthesis of MeHA:
-
Dissolve 1 g of hyaluronic acid sodium salt in 100 mL of deionized water.
-
Add 2 mL of methacrylic anhydride dropwise while maintaining the pH at 8.0-9.0 with 5 M NaOH.
-
Allow the reaction to proceed for 4-6 hours at 4°C.
-
Stop the reaction by adjusting the pH to 7.0.
-
Dialyze the solution against deionized water for 3-5 days to remove unreacted reagents.
-
Lyophilize the purified solution to obtain solid MeHA.
-
Validation: Confirm the degree of methacrylation using ¹H NMR spectroscopy by comparing the integral of the methacrylate vinyl protons to the HA backbone protons.
-
-
Hydrogel Precursor Solution Preparation:
-
Under sterile conditions, dissolve the lyophilized MeHA in phosphate-buffered saline (PBS) to a final concentration of 2% (w/v).
-
Add a photoinitiator (e.g., Irgacure 2959) to a final concentration of 0.05% (w/v). Ensure it dissolves completely.
-
Optional (for bioactive gel): If using a pre-synthesized MeHA-RGD conjugate, follow the same steps.
-
-
Cell Encapsulation and Photopolymerization:
-
Harvest and resuspend chondrocytes (or mesenchymal stem cells) in the sterile MeHA precursor solution at a desired density (e.g., 10 million cells/mL).
-
Gently pipette the cell-laden solution into a mold (e.g., a cylindrical silicone mold).
-
Expose the solution to UV light (365 nm, ~5 mW/cm²) for 5-10 minutes to initiate crosslinking.
-
The solution will transition from a liquid to a solid gel.
-
-
Post-Fabrication Culture:
-
Carefully remove the cell-laden hydrogel from the mold and place it in a sterile culture medium.
-
Culture the construct in a CO₂ incubator, changing the medium every 2-3 days.
-
Validation: At various time points (e.g., 1, 7, 14 days), assess cell viability using a Live/Dead staining assay and evaluate cartilage matrix production via histological staining (e.g., Safranin-O for glycosaminoglycans).
-
Caption: Workflow for the synthesis of MeHA and fabrication of cell-laden hydrogels.
Section 4: Applications in Biosensors
Functional polymers, particularly conducting polymers, are excellent materials for biosensor development.[23][24] They can serve as a stable matrix for immobilizing biorecognition elements (like enzymes or antibodies) and can also act as the transducer, converting a biological recognition event into a measurable electrical signal.[24][25]
Application Note 4.1: Conducting Polymer-Based Sensor for Glucose Monitoring
Expertise & Experience: Electrochemical glucose sensors are vital for diabetes management. A common approach involves immobilizing the enzyme glucose oxidase (GOx) on an electrode surface. GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). The H₂O₂ can then be electrochemically detected. Conducting polymers like polypyrrole (Ppy) are ideal for this application. They can be deposited directly onto an electrode via electropolymerization, a process that allows the enzyme to be physically entrapped within the growing polymer matrix.[23] This one-step fabrication is simple and creates a biocompatible microenvironment that helps preserve the enzyme's activity. The conductive nature of the Ppy film facilitates efficient electron transfer for the detection of H₂O₂.
-
Electrode Preparation:
-
Obtain a working electrode (e.g., platinum or glassy carbon).
-
Polish the electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.
-
Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any polishing residues.
-
-
Electropolymerization Solution:
-
Prepare an aqueous solution containing 0.1 M pyrrole monomer and 0.1 M KCl (as the supporting electrolyte).
-
Add glucose oxidase (GOx) to this solution to a final concentration of 5 mg/mL. Mix gently to dissolve.
-
-
Electrochemical Deposition:
-
Set up a three-electrode electrochemical cell with the polished working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Immerse the electrodes in the electropolymerization solution.
-
Apply a constant potential (e.g., +0.7 V vs. Ag/AgCl) for a set duration (e.g., 120 seconds). A dark polypyrrole film entrapping the GOx will form on the working electrode surface.
-
Alternatively, use cyclic voltammetry (e.g., scanning between -0.2 V and +0.8 V for 10-15 cycles).
-
-
Sensor Testing (Amperometric Detection):
-
Rinse the modified electrode (the Ppy-GOx biosensor) gently with PBS (pH 7.0).
-
Place the sensor in a clean electrochemical cell containing PBS.
-
Apply a constant working potential (e.g., +0.6 V vs. Ag/AgCl), which is optimal for detecting H₂O₂.
-
Allow the background current to stabilize.
-
Add successive aliquots of a concentrated glucose stock solution into the cell while stirring. Record the step-wise increase in current.
-
-
Validation and Calibration:
-
The current increase is directly proportional to the glucose concentration.
-
Plot the steady-state current response against the glucose concentration to generate a calibration curve.
-
A successful sensor will show a linear response over a physiologically relevant range of glucose concentrations with high sensitivity.
-
Caption: Mechanism of a polypyrrole-based electrochemical glucose biosensor.
References
- 1. Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. routledge.com [routledge.com]
- 3. Functional Polymeric Materials: Synthesis, Characterization and Applications | Polymers | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. Polymer characterization - Wikipedia [en.wikipedia.org]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Smart polymers for the controlled delivery of drugs - a concise overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddhs.com [jddhs.com]
- 14. blog.curapath.com [blog.curapath.com]
- 15. jchemrev.com [jchemrev.com]
- 16. Frontiers | Advances of naturally derived biomedical polymers in tissue engineering [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthetic biodegradable functional polymers for tissue engineering: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Hydrogel scaffolds for tissue engineering: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. books.rsc.org [books.rsc.org]
- 23. Conducting Polymers in the Design of Biosensors and Biofuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Conducting polymer based electrochemical biosensors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. Biosensors | Special Issue : Polymers-Based Biosensors [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Difluoro-2-hydroxyphenylboronic Acid Derivatives
Abstract
Arylboronic acids are foundational building blocks in modern synthetic chemistry, primarily due to their pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This application note provides a comprehensive, scalable, and robust procedure for the synthesis of 3,5-Difluoro-2-hydroxyphenylboronic acid, a key intermediate in the development of novel therapeutics, including diabetes drugs.[2] We present a detailed protocol starting from a readily available, protected bromophenol derivative, focusing on the critical parameters for successful scale-up, process control, and purification. The causality behind experimental choices is explained to empower researchers and process chemists to adapt and troubleshoot the synthesis for various derivatives.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
The introduction of fluorine atoms into pharmacologically active molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks are in high demand. The 3,5-difluoro-2-hydroxyphenyl moiety, in particular, offers a unique combination of a nucleophilic hydroxyl group and an electrophilically versatile boronic acid, making it a privileged scaffold in medicinal chemistry.[2]
Traditional laboratory-scale syntheses of arylboronic acids often rely on cryogenic conditions (<-60°C) and organolithium reagents, which pose significant challenges for industrial-scale production.[3][4] The protocol detailed herein utilizes a more manageable Grignard-based approach at moderately low temperatures (-10°C to 0°C), which has been demonstrated to improve yields and facilitate safer, more practical scale-up operations.[3][4] This guide is designed for researchers, scientists, and drug development professionals seeking a reliable pathway to multi-gram and kilogram quantities of the target compound and its analogues.
Synthetic Strategy and Mechanism
The overall synthetic strategy involves a three-stage process:
-
Formation of an Aryl Grignard Reagent: Generation of an organometallic intermediate from a suitable aryl halide.
-
Borylation: Electrophilic trapping of the Grignard reagent with a trialkyl borate ester at low temperatures.
-
Deprotection and Hydrolysis: Conversion of the intermediate boronic ester to the final this compound.
The chosen starting material is 1-bromo-2,4-difluorobenzene. The synthesis proceeds through an intermediate, 2,4-difluorophenylboronic acid, followed by a late-stage regioselective hydroxylation. An alternative, and often more controlled route, involves starting with a protected phenol, such as 1-bromo-3,5-difluoro-2-methoxybenzene, to direct the borylation and simplify the final purification. For the purpose of this guide, we will detail the more direct route from 1-bromo-2,4-difluorobenzene, which is often more atom-economical.
Overall Reaction Pathway
Caption: General reaction pathway for the synthesis of the target compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay. A thorough risk assessment must be performed prior to commencement, considering the hazards of all materials and operations.[5]
Part A: Synthesis of 2,4-Difluorophenylboronic Acid
Core Logic: The Grignard formation is a highly exothermic reaction that is sensitive to moisture and air. The key to a successful scale-up is controlled addition and efficient heat removal. The subsequent borylation is performed at moderately low temperatures (-10 °C to 0 °C) to prevent the formation of over-addition byproducts (triarylboranes) while remaining practical for standard industrial reactors.[3][4]
Equipment:
-
5 L glass-lined or jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, condenser, and nitrogen/argon inlet.
-
2 L addition funnel.
-
Dry ice/acetone or circulating chiller bath.
Reagents:
| Reagent | M.W. | Amount | Moles | Purity |
| 1-Bromo-2,4-difluorobenzene | 192.99 | 250 g | 1.29 | >98% |
| Magnesium Turnings | 24.31 | 37.8 g | 1.55 | N/A |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 2.0 L | - | <50 ppm H₂O |
| Iodine (crystal) | 253.81 | ~50 mg | - | N/A |
| Triisopropyl borate | 188.08 | 317 g | 1.69 | >98% |
| Sulfuric Acid, concentrated | 98.08 | ~150 mL | - | 98% |
| Ethyl Acetate | 88.11 | 3.0 L | - | Reagent Grade |
| Saturated Brine Solution | - | 1.0 L | - | N/A |
| Anhydrous Sodium Sulfate | 142.04 | 200 g | - | N/A |
Procedure:
-
Reactor Preparation: The reactor must be thoroughly dried and purged with nitrogen for at least 1 hour.
-
Grignard Initiation:
-
Charge the reactor with magnesium turnings (37.8 g).
-
Add a single crystal of iodine (this will be consumed upon initiation).
-
Add ~100 mL of anhydrous THF.
-
In the addition funnel, prepare a solution of 1-bromo-2,4-difluorobenzene (250 g) in 900 mL of anhydrous THF.
-
Add ~50 mL of the bromide solution to the magnesium. The solution should warm, and the brown color of the iodine should fade, indicating initiation. If it does not start, gentle warming may be required.
-
-
Grignard Formation:
-
Once initiated, begin the slow, dropwise addition of the remaining bromide solution, maintaining the internal temperature between 35-45 °C. Use external cooling as needed. The addition should take approximately 2-3 hours.
-
After the addition is complete, stir the resulting dark grey-brown solution for an additional 1 hour at room temperature to ensure complete conversion.
-
-
Borylation:
-
In a separate dry 5 L flask, charge triisopropyl borate (317 g) and 1.0 L of anhydrous THF.
-
Cool this solution to -10 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent into the cold borate solution via cannula or a pressure-equalizing addition funnel over 2-3 hours. Crucially, maintain the internal temperature below 0 °C throughout the addition. A significant exotherm will occur.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Hydrolysis and Work-up:
-
Prepare a solution of 150 mL concentrated H₂SO₄ in 1.5 L of deionized water in a separate vessel, cooling in an ice bath.
-
Slowly pour the reaction mixture into the cold acid solution with vigorous stirring. This quench is exothermic.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with 500 mL portions of ethyl acetate.
-
Combine all organic layers and wash with 1 L of saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-difluorophenylboronic acid as an off-white solid. The expected yield is 160-180 g.
-
Part B: Regioselective Hydroxylation to this compound
This step is complex and often proprietary. A representative procedure based on directed ortho-metalation principles is provided. This step requires rigorous optimization.
Core Logic: A strong base like LDA is used to deprotonate the position ortho to the boronic acid group, which is the most acidic proton due to the directing effects of both the boronic acid and the ortho-fluorine. This is followed by quenching with an electrophilic oxygen source.
Procedure:
-
Suspend the crude 2,4-difluorophenylboronic acid (~1.29 mol) in 2.5 L of anhydrous THF in the 5 L reactor and cool to -78 °C.
-
Slowly add a solution of Lithium Diisopropylamide (LDA), ~2.2 equivalents, in THF, keeping the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Quench the reaction by bubbling dry oxygen gas through the solution for 1 hour, followed by the addition of a reducing agent like aqueous sodium sulfite.
-
Allow the reaction to warm to room temperature. Acidify with 2M HCl to pH ~2-3.
-
Extract the product with ethyl acetate (3 x 1 L).
-
Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum.
Part C: Purification
Core Logic: Boronic acids can be challenging to purify via standard chromatography due to their polarity and potential for decomposition on silica gel.[6] Recrystallization or pH-swing extraction are the most scalable methods.[7][8]
-
Acid-Base Extraction (Recommended for Scale-up):
-
Dissolve the crude product in 2 L of a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with 1M sodium hydroxide (aqueous) (3 x 1 L). The boronic acid will move into the basic aqueous layer as the sodium boronate salt. Non-acidic impurities will remain in the organic layer.[8]
-
Combine the aqueous layers and wash once with 500 mL of ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl with vigorous stirring until the pH is ~2.
-
The pure this compound will precipitate as a white or off-white solid.
-
Collect the solid by filtration, wash the filter cake with cold deionized water, and then with a small amount of cold n-hexane.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight. Expected yield after purification: 100-120 g. Purity (HPLC): >98%.
-
-
Recrystallization (Alternative):
Process Workflow and Critical Controls
Caption: Experimental workflow with key control points for scale-up synthesis.
Safety and Hazard Management
A comprehensive safety review is mandatory before beginning this synthesis.[5]
-
Flammable Solvents: Tetrahydrofuran (THF) and ethyl acetate are highly flammable. All operations must be conducted away from ignition sources in an area with adequate ventilation. Grounding of equipment is essential to prevent static discharge.
-
Grignard Reagent: The formation is highly exothermic and can lead to a runaway reaction if the addition rate of the aryl halide is too fast or cooling is insufficient. The reagent is also highly reactive with water, protic solvents, and oxygen. A robust inert atmosphere is critical.[10]
-
Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Boron tribromide (BBr3), if used for demethylation of an analogue, is extremely corrosive and reacts violently with water.[11] Always use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
-
Cryogenic Temperatures: Handling dry ice and operating at very low temperatures requires insulated gloves and care to avoid cold burns.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any reactive waste carefully before disposal.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 11. 2-Hydroxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. orgsyn.org [orgsyn.org]
Application Note: Analytical Monitoring of Reactions Involving 3,5-Difluoro-2-hydroxyphenylboronic Acid by TLC and LC-MS
Introduction: The Challenge of Monitoring Fluorinated Arylboronic Acids
3,5-Difluoro-2-hydroxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] The incorporation of a fluorinated phenyl moiety can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.[2] However, the very features that make boronic acids useful—their reactivity and unique chemical nature—also present distinct challenges for analytical monitoring.
Effective reaction monitoring is the cornerstone of process optimization, enabling chemists to determine reaction completion, identify byproduct formation, and ensure reaction integrity.[1] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, and their polarity can lead to challenging chromatographic behavior.[3][4][5] This application note provides a detailed guide with robust, field-tested protocols for monitoring reactions involving this compound using two complementary techniques: the rapid, qualitative method of Thin-Layer Chromatography (TLC) and the sensitive, quantitative power of Liquid Chromatography-Mass Spectrometry (LC-MS).
Thin-Layer Chromatography (TLC): A Rapid, Visual Assessment
TLC is an indispensable tool for the synthetic chemist, offering a fast and cost-effective snapshot of the reaction's progress.[6] Its effectiveness in monitoring boronic acid consumption hinges on two critical factors: achieving adequate separation of components and employing a specific visualization technique, as boronic acids are often not strongly UV-active and can be difficult to detect.
Causality Behind TLC Method Development
-
Stationary Phase: Standard silica gel 60 F254 plates are generally effective. The polar silica surface interacts with the polar boronic acid and hydroxyl groups of the analyte.
-
Mobile Phase Selection: The key is to find a solvent system that provides a clear separation between the polar this compound starting material, the typically less polar coupled product, and any non-polar byproducts. A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Toluene) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether). The ratio is empirically determined to achieve a starting material Rf value of approximately 0.2-0.3, which allows ample space for the product spot to resolve at a higher Rf.
-
Visualization Strategy: Standard UV visualization at 254 nm is the first step and may reveal the aromatic starting materials and products.[6] However, for unambiguous identification of boron-containing species, a selective stain is paramount. Curcumin and Alizarin are excellent choices as they form brightly colored, fluorescent complexes with boronic acids.[7][8][9] This allows for specific tracking of the boronic acid starting material, confirming its consumption even if its spot overlaps with another UV-active species.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 aluminum-backed plates. Cut to a suitable size (e.g., 5 x 7 cm).
-
Sample Spotting:
-
Using a capillary tube, spot a dilute solution of your starting this compound on the left lane (SM).
-
Spot the reaction mixture in the center lane (Rxn).
-
On the right lane, co-spot the starting material and the reaction mixture (Co). This is crucial for definitively identifying the starting material spot in the reaction lane.
-
-
Development:
-
Prepare the developing chamber with the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the spotting line.
-
Allow the chamber to saturate with solvent vapor for 5-10 minutes.
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
-
Initial Visualization (UV):
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp at 254 nm and circle any visible spots. Calculate the Rf values.
-
-
Staining for Boronic Acid Detection (Curcumin Stain):
-
Stain Preparation: Prepare a 0.1% (w/v) solution of curcumin in ethanol.
-
Application: Briefly dip the dried TLC plate into the curcumin solution.[8][9]
-
Observation: Boronic acids and their derivatives will appear as bright red or orange spots on a yellow background.[8][10] This positively identifies the starting material spot. As the reaction proceeds, the intensity of this spot in the "Rxn" lane should decrease.
-
Data Presentation: Interpreting TLC Results
| Compound | Expected Rf (30% EtOAc/Hex) | UV (254 nm) | Curcumin Stain |
| This compound | ~0.25 | Yes | Bright Red/Orange |
| Aryl Halide (e.g., 4-Bromoanisole) | ~0.60 | Yes | No Color |
| Suzuki Product | ~0.50 | Yes | No Color |
| Boroxine (Trimer) | Near baseline | Weak | Bright Red/Orange |
LC-MS: Sensitive, Specific, and Quantitative Analysis
For more detailed kinetic analysis, byproduct identification, and confirmation of reaction completion, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It provides separation based on polarity, sensitive detection by mass, and structural information from fragmentation.
Causality Behind LC-MS Method Development
-
The Boronic Acid Challenge: Boronic acids are notoriously difficult to analyze by mass spectrometry.[11] They can fail to ionize efficiently, form complex adducts with solvents, or dehydrate into boroxines, which complicates spectral interpretation.[3][4] The hydroxyl and fluoro groups on our target molecule add further complexity.
-
Chromatography (LC): A reversed-phase C18 column is the workhorse for separating Suzuki reaction components.[3][4] A gradient elution, starting with a high aqueous component and ramping to a high organic component, is necessary to elute the polar starting materials first, followed by the less polar product.
-
Mobile Phase: The choice of mobile phase additive is critical for good peak shape and ionization. For this compound, which has both an acidic boronic acid and a phenolic hydroxyl group, negative mode electrospray ionization (ESI) is highly effective. Using a slightly basic mobile phase, such as 10 mM ammonium acetate or 0.1% ammonia in water, deprotonates these acidic sites, promoting the formation of the [M-H]- ion.[3][12]
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting the [M-H]- ion of the starting material and product. Positive mode can also be monitored for potential sodium [M+Na]+ or other adducts, but is often less sensitive for these acidic analytes.[13][14]
-
Expected Ions: The key is to know what to look for. For the starting material, the primary ion will be [M-H]-. For the Suzuki product, you will also look for its corresponding [M-H]-. Be aware of potential solvent adducts or in-source fragmentation.
-
Workflow for Reaction Monitoring by LC-MS
Caption: General workflow for LC-MS reaction monitoring.
Experimental Protocol: LC-MS Monitoring
-
Sample Preparation:
-
At each time point, carefully withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Immediately quench the aliquot in 100 µL of water to stop the reaction.
-
Further dilute the quenched sample by adding 900 µL of 50:50 acetonitrile/water. Vortex to mix.
-
Transfer to an LC-MS vial.
-
-
LC-MS Parameters:
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC | Standard analytical system |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent separation for a broad range of polarities.[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffered, slightly basic mobile phase to aid in negative ionization.[3] |
| Mobile Phase B | Acetonitrile | Standard organic mobile phase for reversed-phase. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, return to 5% B | Standard gradient for screening reaction progress. |
| MS Detector | Quadrupole or TOF | |
| Ionization | Electrospray (ESI), Negative Mode | Optimal for deprotonating acidic phenols and boronic acids.[12] |
| Capillary Voltage | -3.0 kV | |
| Scan Range | 100 - 800 m/z | Covers the expected mass range of reactants and products. |
| Source Temp | 150 °C | |
| Desolvation Temp | 400 °C |
-
Data Analysis:
-
Identify the retention times for your starting material and expected product by injecting standards.
-
Extract the ion chromatograms (EICs) for the specific m/z of the [M-H]- ions.
-
This compound (C₆H₅BF₂O₃): MW = 173.94. Expect [M-H]- at m/z 172.9 .
-
Hypothetical Product (e.g., with 4-bromoanisole): C₁₃H₁₀BBrF₂O₃. MW = 358.93. Expect [M-H]- at m/z 357.9 .
-
-
Integrate the peak areas and monitor the disappearance of the starting material and the appearance of the product over time.
-
Illustrative Catalytic Cycle
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. amphoteros.com [amphoteros.com]
- 9. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 13. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shd-pub.org.rs [shd-pub.org.rs]
Troubleshooting & Optimization
how to prevent protodeboronation of 3,5-Difluoro-2-hydroxyphenylboronic acid
A Guide to Preventing and Troubleshooting Protodeboronation
Welcome to the technical support center for 3,5-Difluoro-2-hydroxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, prevent, and solve one of the most common challenges associated with this compound: protodeboronation.
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which terminates the intended reaction pathway.[1] The unique structure of this compound—with its electron-withdrawing fluorine atoms and a coordinating ortho-hydroxyl group—presents a specific set of stability challenges and opportunities. Understanding these nuances is key to achieving high yields and reproducible results in applications like Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with my this compound?
A1: Protodeboronation is a decomposition pathway where the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom, yielding 3,5-difluorophenol as a byproduct.[1] This is a significant issue because it consumes your starting material, reduces the yield of your desired product, and complicates purification. This specific boronic acid is susceptible because the two electron-withdrawing fluorine atoms increase the electrophilicity of the ipso-carbon (the carbon attached to boron), making the C-B bond more liable to cleavage.[2][3]
Q2: I observe significant byproduct formation even under what I thought were standard Suzuki coupling conditions. What's the most likely cause?
A2: The most common culprit is the reaction's pH. Protodeboronation of arylboronic acids is often fastest at high pH, which is unfortunately a common condition for Suzuki-Miyaura coupling.[4] Strong bases, especially in the presence of water, generate a high concentration of the reactive arylboronate anion, which can be prone to decomposition.[2][3][4] For highly electron-deficient systems like this one, this effect is magnified.[2][3]
Q3: How does the ortho-hydroxyl group affect the stability of this molecule?
A3: The ortho-hydroxyl group is a critical feature. It can form an intramolecular coordinating bond with the empty p-orbital of the boron atom. This interaction can be stabilizing by reducing the Lewis acidity of the boron center.[5] However, this coordination also influences the electronic properties and reactivity profile of the molecule in ways that can affect both the desired coupling and the undesired protodeboronation, making careful condition selection essential.
Q4: Should I be storing this compound under special conditions?
A4: Absolutely. Like most boronic acids, it is sensitive to moisture and oxygen.[6] In the solid state, boronic acids can dehydrate to form cyclic boroxine trimers.[6] To ensure long-term stability and reactivity, store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place such as a desiccator or freezer.[7][8][9]
Troubleshooting Guide: Low Yields and Byproduct Formation
Use this section when you have already encountered issues in your experiment.
// Troubleshooting Paths base_issue [label="High Protodeboronation Confirmed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Base-related solutions base_sol1 [label="Switch to a Weaker Base\n(e.g., K₃PO₄, K₂CO₃, CsF)"]; base_sol2 [label="Use Anhydrous Base\nand Solvent"];
// Temperature-related solutions temp_sol [label="Lower Reaction Temperature\n(e.g., from 100°C to 70°C)"];
// Time-related solutions time_sol [label="Monitor Reaction Closely\nand Minimize Time"];
// Reagent-related solutions reagent_sol [label="Use a Boronate Ester\n(e.g., Pinacol Ester)"];
// Other issues other_issues [label="Byproduct is NOT\nfrom Protodeboronation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_sol [label="Investigate Other Side Reactions:\n- Catalyst Decomposition\n- Homocoupling\n- Starting Material Impurity"];
// Connections start -> check_byproduct; check_byproduct -> base_issue [label=" Yes "]; check_byproduct -> other_issues [label=" No "];
base_issue -> base_sol1; base_issue -> temp_sol; base_issue -> time_sol; base_issue -> reagent_sol;
base_sol1 -> base_sol2;
other_issues -> other_sol; } } Caption: Troubleshooting workflow for protodeboronation.
Issue: My reaction has a low yield, and I detect a significant amount of 3,5-difluorophenol.
This is a classic sign of protodeboronation. Here’s a prioritized list of parameters to adjust:
-
Re-evaluate Your Base:
-
Causality: Strong, highly nucleophilic bases (like NaOH or KOH) in protic solvents (like water or ethanol) create a high concentration of the boronate anion, which can accelerate protodeboronation.[2][3][4] The goal is to find a base that is strong enough to facilitate the catalytic cycle but not so harsh that it rapidly degrades the boronic acid.
-
Solution: Switch to weaker, less nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice. Other alternatives include potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[10][11]
-
-
Control Temperature and Time:
-
Causality: Protodeboronation, like most reactions, is temperature-dependent. High temperatures that are often used to drive Suzuki couplings to completion can also accelerate the decomposition of sensitive boronic acids.
-
Solution: Attempt the reaction at a lower temperature. If you are running the reaction at 100-110 °C, try 70-80 °C. Concurrently, monitor the reaction's progress by TLC or LC-MS every 30-60 minutes. Once your starting aryl halide is consumed, work up the reaction immediately to prevent prolonged exposure of the product and remaining boronic acid to the harsh conditions.
-
-
Ensure Anhydrous Conditions:
-
Causality: Water is the proton source for protodeboronation. While Suzuki couplings often require some water to facilitate base dissolution and transmetalation, excess water can be detrimental.[1]
-
Solution: Use anhydrous solvents and, if possible, an anhydrous form of your chosen base. If a co-solvent system is needed, minimize the amount of water used. Using a "slow-release" strategy with more stable boronate esters can also help manage the presence of water.[12]
-
-
Consider a More Stable Boron Reagent:
-
Causality: Boronic acids can be converted into more stable derivatives that slowly release the active boronic acid under the reaction conditions. This "slow-release" strategy keeps the instantaneous concentration of the sensitive boronic acid low, favoring the cross-coupling pathway over decomposition.[10][12]
-
Solution: Convert the this compound to its corresponding pinacol ester or MIDA boronate.[10][11] These are generally more robust and less prone to premature protodeboronation.
-
Best Practice Protocols
Protocol 1: Storage and Handling
-
Upon Receipt: Inspect the container to ensure it is tightly sealed.
-
Storage: Store the container inside a desiccator or a freezer (−20 °C). For added protection, place the container inside a larger, sealed bag containing a desiccant.
-
Handling: Always handle the solid in a low-humidity environment or under an inert atmosphere (e.g., in a glovebox). Quickly weigh the desired amount and securely reseal the container immediately. Do not leave the bottle open to the atmosphere.[8][9]
Protocol 2: Recommended Suzuki-Miyaura Coupling Conditions
This protocol is a robust starting point designed to minimize protodeboronation.
-
Vessel Preparation: To an oven-dried flask, add a magnetic stir bar. Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add:
-
Your aryl halide (1.0 equivalent)
-
This compound (1.2–1.5 equivalents)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents, anhydrous)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos, 1-3 mol%).
-
-
Solvent Addition & Degassing: Add anhydrous solvent (e.g., Dioxane, Toluene, or DME). The volume should be sufficient to create a stirrable slurry. Degas the mixture by bubbling the inert gas through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to a moderate temperature (70–80 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the aryl halide via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, quench with water, and proceed with standard aqueous extraction and purification.
Data Summary: Impact of Reaction Parameters
The following table summarizes the qualitative effects of key parameters on the rate of protodeboronation. Use this as a quick reference for optimizing your reaction conditions.
| Parameter | Standard Condition | Recommended Modification to Reduce Protodeboronation | Rationale |
| Base | Strong (NaOH, KOH) | Weaker (K₃PO₄, K₂CO₃, CsF) | Reduces the concentration of the highly reactive boronate anion, slowing the decomposition pathway.[2][10][11] |
| Temperature | High (≥100 °C) | Moderate (70–80 °C) | Decreases the rate of the protodeboronation side reaction more significantly than the desired coupling. |
| Solvent | Protic (EtOH, H₂O) | Anhydrous Aprotic (Dioxane, Toluene) | Minimizes the availability of protons, which are required for the C-B bond cleavage.[1] |
| Boron Source | Boronic Acid | Boronate Ester (Pinacol, MIDA) | Esters are more stable and provide a "slow release" of the boronic acid, keeping its concentration low.[10][11][12] |
| Reaction Time | Fixed (e.g., 12-24h) | Minimized (Monitor to completion) | Prevents prolonged exposure of the starting material and product to conditions that promote decomposition. |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. laballey.com [laballey.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. csuohio.edu [csuohio.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of 3,5-Difluoro-2-hydroxyphenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the challenging yet valuable building block, 3,5-Difluoro-2-hydroxyphenylboronic acid. Our goal is to provide you with in-depth troubleshooting advice and field-proven protocols to minimize the prevalent issue of homocoupling side reactions, ensuring the successful synthesis of your target biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct.[1] In the case of this compound, this results in the formation of 3,3',5,5'-tetrafluoro-2,2'-dihydroxybiphenyl, consuming your starting material and complicating purification.
Q2: Why is this compound particularly susceptible to homocoupling?
A2: The susceptibility of this boronic acid to homocoupling is multifactorial. The electron-withdrawing nature of the two fluorine atoms makes the aryl ring electron-deficient, which has been shown to promote homocoupling.[2][3] Additionally, the ortho-hydroxy group can influence the reaction mechanism, potentially through chelation to the palladium catalyst, which may alter the kinetics of the desired cross-coupling versus the undesired homocoupling pathway.
Q3: What are the primary mechanisms leading to homocoupling?
A3: There are two main pathways for homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1] This pathway is often significant if the reaction is not performed under strictly inert conditions.
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer, especially at the beginning of the reaction before the catalytic cycle is fully established.
Q4: Can the ortho-hydroxy group participate in the reaction?
A4: Yes, the ortho-hydroxy group can play a significant role. It can act as a directing group, influencing the regioselectivity of the coupling.[4] This occurs through coordination to the palladium center, which can either be beneficial for the desired cross-coupling or, under certain conditions, contribute to side reactions if not properly controlled.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Significant formation of the homocoupled byproduct is observed by LC-MS or NMR.
Q: My reaction is producing a large amount of the 3,3',5,5'-tetrafluoro-2,2'-dihydroxybiphenyl dimer. What is the first thing I should check?
A: Rigorous exclusion of oxygen is paramount. Homocoupling is often promoted by the presence of oxygen.[5] Ensure your solvent is thoroughly degassed using methods such as freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. All manipulations of reagents should be performed under a positive pressure of an inert gas using Schlenk line techniques.
Q: I am already using degassed solvents and an inert atmosphere, but homocoupling persists. What should I investigate next?
A: Evaluate your palladium source and ligand.
-
Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or using a modern, well-defined precatalyst.[2][5][6] These precatalysts are designed for the rapid generation of the active Pd(0) species, which can outcompete the Pd(II)-mediated homocoupling pathway. Buchwald's G3 and G4 palladacycle precatalysts are excellent choices for challenging substrates.[2][6][7]
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient arylboronic acids, bulky and electron-rich monodentate biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often superior to traditional ligands like PPh₃.[2][8] These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of the diarylpalladium species that leads to homocoupling.
Issue 2: The desired cross-coupling reaction is sluggish, leading to a low yield of the product and a significant amount of unreacted starting material alongside the homocoupling byproduct.
Q: How can I accelerate the desired cross-coupling reaction to outcompete homocoupling?
A: Optimize your base and solvent system.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] For ortho-hydroxy substituted boronic acids, a milder base may be beneficial to avoid decomposition or undesired side reactions. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, consider screening weaker bases like K₃PO₄ or organic bases. The choice of base can significantly impact the reaction rate and selectivity.[10][11]
-
Solvent System: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, THF, or DME, often with the addition of water, are typically effective. For your specific substrate, a systematic screening of solvents is recommended.
Issue 3: I am observing both homocoupling and protodeboronation (loss of the boronic acid group).
Q: What conditions favor protodeboronation, and how can I mitigate it?
A: Protodeboronation is often exacerbated by prolonged reaction times at elevated temperatures in the presence of a base. [12] To address this:
-
Use a more active catalyst system: Employing a highly active precatalyst and ligand combination (as mentioned in Issue 1) can allow for lower reaction temperatures and shorter reaction times, thereby minimizing the opportunity for protodeboronation.[2][7]
-
Consider Boronic Ester Derivatives: If protodeboronation remains a significant issue, converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can be an effective strategy.[8][12] These derivatives slowly release the boronic acid in situ, maintaining a low concentration and reducing the rate of decomposition.
Recommended Reaction Conditions for Minimizing Homocoupling
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound. Optimization will likely be required for your specific coupling partner.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Buchwald G3-XPhos or G4-XPhos (1-2 mol%) | Provides rapid generation of the active Pd(0) catalyst, minimizing Pd(II)-mediated homocoupling.[2][6][7] |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands that promote reductive elimination and sterically hinder homocoupling.[2][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective bases for activating the boronic acid while being compatible with many functional groups.[10][11][12] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or THF/H₂O (e.g., 4:1) | Aprotic polar solvents that facilitate the dissolution of reagents and promote the reaction.[4][13] |
| Temperature | 60-100 °C | Start at a lower temperature and increase if the reaction is sluggish. Higher temperatures can promote side reactions. |
| Atmosphere | Strict Inert Atmosphere (Argon or Nitrogen) | Essential for preventing oxygen-mediated homocoupling.[1][5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen at least three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 0.01-0.02 eq.) and the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagram illustrates the desired cross-coupling catalytic cycle and the competing homocoupling pathway. Understanding these pathways is key to rationally designing your experiments to favor the formation of the desired product.
Caption: Desired vs. undesired reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 7. (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010) | Tom Kinzel | 550 Citations [scispace.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 3,5-Difluoro-2-hydroxyphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered when using 3,5-Difluoro-2-hydroxyphenylboronic acid in cross-coupling reactions. The unique electronic and structural features of this reagent present specific challenges that can lead to low yields and stalled reactions. This document explains the root causes of these issues and offers field-proven solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common problems observed during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with this compound.
Q1: My reaction has stalled with significant starting material remaining, and I'm seeing a black precipitate. What's happening?
A1: Cause & Solution
The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst aggregates and falls out of the solution, halting the catalytic cycle.[1][2] This is a common form of catalyst deactivation. Several factors related to your specific boronic acid can accelerate this process:
-
Ligand Degradation or Dissociation: The electron-deficient nature of the difluorinated ring system can make the reaction conditions harsh, potentially leading to the degradation of phosphine ligands. Once the palladium center loses its stabilizing ligands, it rapidly aggregates.[3]
-
Role of Base and Water: An inappropriate choice or concentration of base can promote catalyst decomposition.[4][5] While water is often necessary to activate the boronic acid for transmetalation, excessive amounts or a non-optimal solvent/water ratio can facilitate the formation of palladium hydroxide species that are precursors to palladium black.[6]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then lead to catalyst decomposition and the homocoupling of boronic acids.[6][7]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Meticulously degas all solvents and reagents. Use a robust inert gas (Argon or Nitrogen) blanket throughout the setup and reaction.[7]
-
Select a Robust Catalyst System: For challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more robust, air-stable precatalysts with sterically hindered and electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos or SPhos).[8] These ligands form more stable complexes with palladium, preventing aggregation.[3]
-
Optimize Base and Solvent: Use a finely powdered, dry base if running anhydrous or low-water reactions.[7] For biphasic systems, ensure vigorous stirring.[7] Consider screening bases like K₃PO₄, Cs₂CO₃, or KF. The choice of base is often empirical and substrate-dependent.[9]
Q2: My reaction is clean, but the yield is low, and I've isolated the deboronated starting material (2,4-difluorophenol). Why is this happening?
A2: Cause & Solution
You are observing protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[10] this compound is highly susceptible to this process for two key reasons:
-
Electronic Effects: The two electron-withdrawing fluorine atoms increase the electrophilicity of the aryl ring, making the carbon-boron bond more susceptible to cleavage by proton sources (like water or alcohol solvents).[11][12]
-
Reaction Conditions: Protodeboronation is often catalyzed by the base used in the reaction and is accelerated at higher temperatures.[10][11] The longer the boronic acid is exposed to these conditions before it productively engages in the catalytic cycle, the more protodeboronation will occur.
Troubleshooting Steps:
-
Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium trifluoroborate salt.[10][13] These derivatives are more stable to the reaction conditions and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[8][10]
-
Accelerate the Catalytic Cycle: The goal is to make the desired cross-coupling reaction faster than the undesired protodeboronation.
-
Use a High-Activity Precatalyst: Modern precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid generation of the active Pd(0) species.[7][8] This allows the catalytic cycle to begin quickly, consuming the boronic acid before it has time to decompose.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for efficient coupling. While elevated temperatures increase reaction rates, they disproportionately accelerate protodeboronation.[8]
-
Q3: The reaction is very sluggish or fails to initiate. Could the boronic acid itself be inhibiting the catalyst?
A3: Cause & Solution
Yes, this is a distinct possibility. The ortho-hydroxyl group on your boronic acid can act as a poison to the palladium catalyst through a process of inhibitory chelation.
-
Chelation and Catalyst Deactivation: The hydroxyl group can coordinate to the palladium center of an active intermediate (e.g., LₙPd(Ar)X). This can form a stable five-membered palladacycle. This chelated complex is often less reactive or completely unreactive towards the subsequent transmetalation step, effectively sequestering the catalyst in an "off-cycle" state. This is a known issue with substrates bearing Lewis-basic heteroatoms that can coordinate to the catalyst.[14]
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most direct solution is to protect the -OH group with a suitable protecting group (e.g., methyl, benzyl, or a silyl ether) before the coupling reaction. This removes the chelating functionality. The protecting group can be removed in a subsequent step.
-
Use Additives to Disrupt Chelation: In some cases, additives can interfere with inhibitory substrate-catalyst interactions. Lewis acids like trimethyl borate have been shown to attenuate catalyst deactivation processes by coordinating to Lewis-basic heteroatoms, preventing them from poisoning the catalyst.[14]
-
Ligand Choice: Employ bulky ligands. A sterically demanding ligand can disfavor the formation of the planar, chelated intermediate, thereby keeping the catalyst in the active cycle.
Visualizing Deactivation Pathways and Troubleshooting
Understanding the interplay between the active catalytic cycle and the various deactivation pathways is crucial for effective troubleshooting.
Caption: Key catalyst deactivation pathways for this compound.
Caption: A decision tree for troubleshooting failed reactions.
Recommended Protocols & Methodologies
Protocol 1: General Procedure for Coupling with a High-Activity Precatalyst
This protocol is designed to maximize the rate of productive coupling relative to deactivation pathways.
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[7]
-
Solvent Addition: Add previously degassed solvent (e.g., dioxane/water 10:1, 0.2 M). The optimal solvent system may require screening.[7]
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block set to a moderate temperature (e.g., 60-80 °C). Monitor the reaction by TLC or LC-MS.[8]
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Preparation and Use of a MIDA Boronate Ester
This protocol mitigates protodeboronation by using a stable boronic acid surrogate.[10]
-
Ester Formation:
-
Dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMSO.
-
Heat the mixture at 80-100 °C under vacuum for 1-2 hours until water removal is complete and a clear solution forms.
-
Cool the mixture to room temperature. The MIDA boronate ester can often be precipitated by adding a non-polar solvent and used after filtration, or the DMSO solution can be used directly.
-
-
Suzuki-Miyaura Coupling:
-
Follow the general procedure in Protocol 1, but use the prepared MIDA boronate ester (1.5 equiv) in place of the boronic acid.
-
A base like K₃PO₄ is still required to facilitate the slow hydrolysis and subsequent steps of the catalytic cycle.
-
Data Summary: Recommended Conditions for Challenging Boronic Acids
The following table summarizes conditions often found to be successful for electron-deficient or sterically hindered boronic acids, which share characteristics with the topic substrate.
| Parameter | Recommendation | Rationale |
| Palladium Source | Air-stable Pd(II) Precatalysts (e.g., Buchwald Palladacycles) | Ensures rapid and reliable formation of the active Pd(0) catalyst, outcompeting boronic acid decomposition.[8] |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Forms stable Pd-ligand complexes that resist aggregation and can accelerate reductive elimination.[3] |
| Base | K₃PO₄, Cs₂CO₃, KF | The choice is often substrate-dependent. Weaker bases like KF can sometimes suppress protodeboronation but may require higher temperatures.[9] |
| Solvent | Aprotic polar solvents (Dioxane, THF, 2-MeTHF) with minimal water | Balances the need for boronic acid activation with the need to suppress water-driven decomposition pathways like protodeboronation.[7] |
| Temperature | 40 °C to 80 °C | The lowest temperature that provides a reasonable reaction rate is ideal to minimize thermal decomposition of the boronic acid.[8] |
| Boron Source | MIDA esters or Trifluoroborate salts | Provides a "slow release" of the boronic acid, keeping its ambient concentration low and minimizing side reactions.[10][13] |
References
- 1. researchgate.net [researchgate.net]
- 2. (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | AIChE [proceedings.aiche.org]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from 3,5-Difluoro-2-hydroxyphenylboronic Acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with 3,5-Difluoro-2-hydroxyphenylboronic acid. This molecule is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for synthesizing complex biaryl structures found in pharmaceuticals and advanced materials. However, its unique structure—featuring a hydrophilic hydroxyl group, an acidic boronic acid moiety, and electron-withdrawing fluorine atoms—introduces specific complexities into product purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the purification of products derived from this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: In a typical Suzuki-Miyaura coupling, you should anticipate a range of impurities stemming from starting materials, side reactions, and the catalyst system. Understanding these is the first step to a successful purification strategy.
| Impurity Type | Specific Example | Rationale for Formation |
| Unreacted Starting Materials | This compound; Aryl halide/triflate | Incomplete reaction conversion. |
| Homocoupling Products | Biphenyls from two boronic acid molecules or two aryl halide molecules | Often mediated by the palladium catalyst, especially in the presence of oxygen.[1][2] |
| Side-Reaction Products | 3,5-Difluorophenol | Result of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3] |
| Triphenylboroxine analog | The trimeric anhydride of the boronic acid, formed by dehydration. It can be in equilibrium with the acid.[4][5][6] | |
| Catalyst Residues | Palladium species, phosphine ligands, and phosphine oxides | Remnants from the catalytic cycle. |
| Inorganic Salts | Carbonates, phosphates, etc. | Byproducts from the base used in the reaction.[7] |
Q2: My crude product appears highly polar and streaks badly on a standard silica gel column. Why is this happening and what can I do?
A: This is a very common issue. The primary culprit is often unreacted this compound. Both the hydroxyl (-OH) and boronic acid (-B(OH)₂) groups are polar and acidic, causing strong interaction with the silica stationary phase. Your desired product may also be quite polar, but the boronic acid is often the main cause of streaking.
Initial Recommendation: Before attempting chromatography, perform a liquid-liquid extraction. A wash with a mild aqueous base (e.g., 1M Na₂CO₃) will deprotonate the acidic boronic acid, pulling it into the aqueous layer and away from your desired product in the organic layer.[8] Be cautious if your product also has acidic functional groups.
Q3: How can I effectively remove the residual palladium catalyst that is discoloring my product?
A: Palladium residues can be persistent. A multi-step approach is often best:
-
Initial Filtration: After the reaction, dilute the mixture with your workup solvent and filter it through a pad of Celite or a small plug of silica gel to remove the bulk of the catalyst.[9][10]
-
Aqueous Washes: Some palladium species can be removed with aqueous washes.
-
Scavengers: If discoloration persists, consider stirring the organic solution of your crude product with a metal scavenger (e.g., silica-based thiourea scavengers) or activated charcoal, followed by filtration.
Q4: Is the white solid that sometimes forms in my bottle of this compound an issue?
A: This is likely the boroxine, which is the trimeric anhydride formed by the dehydration of three boronic acid molecules.[4][11] For most Suzuki-Miyaura reactions, this is not a major issue. The boroxine is typically in equilibrium with the boronic acid and will hydrolyze back to the active monomeric acid in situ under the aqueous basic conditions of the reaction.[6] However, for reactions run under strictly anhydrous conditions, the boroxine may be the reactive species.[6][12]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming specific, challenging purification scenarios.
Troubleshooting Scenario 1: Persistent Boronic Acid Impurities
Problem: After a standard aqueous workup and column chromatography, NMR analysis still shows significant contamination with unreacted this compound or its byproducts.
Causality: The combination of the hydroxyl and boronic acid groups makes this starting material significantly more water-soluble than simple arylboronic acids. A standard workup may not be sufficient to remove it, and its polarity can cause it to co-elute with polar products on silica gel.
Solution Workflow:
Figure 1: Decision tree for removing boronic acid impurities.
Protocol 1: Optimized Aqueous Base Wash
This method leverages the acidity of the boronic acid (pKa ≈ 8-9) to selectively extract it into an aqueous phase.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium carbonate (Na₂CO₃) solution. Use a volume of aqueous base equal to about one-third of the organic phase volume. Repeat the extraction 2-3 times.
-
Expertise & Experience: Why Na₂CO₃? It's a stronger base than sodium bicarbonate (NaHCO₃) and more effective at deprotonating the boronic acid. However, if your desired product has a weakly acidic proton, NaHCO₃ might be a milder, safer choice to prevent product loss.
-
-
Back-Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to recover any co-extracted product.
-
Neutralization & Drying: Wash the organic layer with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]
-
Analysis: Concentrate the dried organic layer and analyze a small sample by TLC or LCMS to confirm the removal of the boronic acid before proceeding to further purification.
Protocol 2: Scavenging with Diethanolaminomethyl Polystyrene (DEAM-PS) Resin
This is an excellent method when basic washes are problematic, for instance, if your product is base-sensitive or has similar acidity to the boronic acid.[14]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, DCM).
-
Resin Addition: Add DEAM-PS resin (typically 2-3 equivalents relative to the theoretical amount of residual boronic acid).
-
Agitation: Gently shake or stir the mixture at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the removal of the boronic acid from the solution by TLC or LCMS.
-
Filtration: Filter the mixture to remove the resin.
-
Workup: Wash the resin with fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate in vacuo.
Troubleshooting Scenario 2: Protodeboronation Product Contamination
Problem: The final product is contaminated with 3,5-Difluorophenol, a byproduct that can be difficult to separate from the desired product if it is also phenolic.
Causality: Protodeboronation is the protonolysis of the C-B bond.[3] This side reaction is often pH-dependent and can be accelerated under certain basic or acidic conditions, effectively wasting your starting material and complicating purification.[15][16][17][18][19]
Solutions:
-
Reaction Optimization (Prevention):
-
Degassing: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Oxygen can sometimes promote side reactions.[1]
-
Base Choice: The choice and quality of the base are critical. Sometimes, a weaker base or different cation can minimize protodeboronation.
-
Anhydrous Conditions: For sensitive substrates, using rigorously anhydrous conditions and boronic esters (e.g., pinacol esters) instead of the acid can suppress protodeboronation pathways that rely on water.[15][16][20]
-
-
Purification (Removal):
-
Chromatography: 3,5-Difluorophenol is more polar than a non-hydroxylated analog but may have similar polarity to your hydroxylated biaryl product. Careful optimization of your chromatography solvent system is key.
-
Solvent System Tip: Try a gradient elution with a Hexanes/Ethyl Acetate system, potentially with a small amount of acetic acid (0.1-1%) added to the mobile phase to suppress the ionization of phenolic groups on the silica surface, which can improve peak shape.
-
-
pH-Controlled Extraction: If both your product and the impurity are phenolic, a very carefully controlled basic wash can sometimes work. By buffering the aqueous phase to a pH between the pKa of your product and the pKa of 3,5-difluorophenol, you may be able to selectively extract one over the other. This requires precise pH control and is often challenging.
-
Troubleshooting Scenario 3: Complex Mixture Requiring Advanced Chromatography
Problem: The crude product is an oily mixture of the desired product, homocoupled byproducts, and starting materials that cannot be separated by simple extraction or recrystallization.
Causality: Suzuki reactions can produce byproducts with polarities very similar to the desired product, making chromatographic separation challenging. Boronic acids and their derivatives are also known to be difficult to purify on standard silica gel.[21][22]
Workflow: Systematic Chromatography Protocol
Figure 2: Standard workflow for flash column chromatography.
Detailed Steps & Expert Insights:
-
Stationary Phase Selection:
-
Standard Silica Gel: The default choice.
-
Deactivated Silica: If you still observe significant streaking after an acid/base wash, consider deactivating your silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (for basic products) or acetic acid (for acidic products).
-
Reversed-Phase (C18): For very polar compounds that are difficult to elute from normal-phase silica, reversed-phase chromatography using solvents like Acetonitrile/Water or Methanol/Water can be a powerful alternative.[21][22]
-
-
Mobile Phase Optimization:
-
TLC is Key: Before running a column, always optimize your solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for your desired product to ensure good separation.[23]
-
Common Systems: Start with gradients of Ethyl Acetate in Hexanes. For more polar products, consider Dichloromethane/Methanol.[8]
-
| Polarity of Product | Starting Solvent System (Gradient Elution) |
| Low | 0-20% Ethyl Acetate in Hexanes |
| Medium | 10-50% Ethyl Acetate in Hexanes |
| High | 0-10% Methanol in Dichloromethane |
-
Loading Technique:
-
Dry Loading: For best resolution, avoid loading your sample in a large volume of strong solvent. Instead, dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[9][24] This powder can then be carefully added to the top of your column.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. reddit.com [reddit.com]
- 24. reddit.com [reddit.com]
Technical Support Center: Selection and Troubleshooting of Robust Palladium Precatalysts for Difficult Couplings
For Researchers, Scientists, and Drug development Professionals
Welcome to the technical support center for robust palladium precatalysts. This guide is designed to provide in-depth technical assistance and troubleshooting advice for challenging cross-coupling reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying principles that govern catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What are palladium precatalysts and why are they preferred over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃?
A1: Palladium precatalysts are stable, well-defined Pd(II) or Pd(0) complexes that are designed to readily generate the active, monoligated Pd(0) species required for the catalytic cycle.[1][2] Unlike traditional sources, which can be air-sensitive or contain inhibitory ligands like dibenzylideneacetone (dba), modern precatalysts offer several advantages:[2]
-
Air and Moisture Stability: Many modern precatalysts, such as the Buchwald G3 and G4 series, are air- and moisture-stable, simplifying reaction setup and improving reproducibility.[3]
-
Controlled Stoichiometry: Precatalysts provide a precise 1:1 ratio of palladium to the supporting ligand, which is crucial for catalyst activity and preventing the formation of inactive species.
-
Efficient Activation: They are designed for rapid and clean conversion to the active Pd(0) catalyst under typical reaction conditions, often without the need for external reducing agents.[4] This leads to lower catalyst loadings and shorter reaction times.
Q2: I'm working with a sterically hindered aryl chloride. Which type of precatalyst and ligand should I start with?
A2: Sterically hindered aryl chlorides are notoriously challenging substrates due to the difficulty of the oxidative addition step.[5] For such cases, highly active catalyst systems are required. A good starting point would be to use a Buchwald G3 or G4 precatalyst in combination with a bulky, electron-rich biarylphosphine ligand.
-
Ligand Choice: Ligands like XPhos, SPhos, or tBuBrettPhos are excellent choices. Their steric bulk promotes the formation of the active monoligated Pd(0) species and facilitates reductive elimination, while their electron-rich nature enhances the rate of oxidative addition.[5]
-
Precatalyst Generation: The Buchwald G3 and G4 precatalysts are particularly well-suited as they efficiently generate the active LPd(0) complex. For instance, XPhos Pd G3 is known to effectively couple sterically hindered aryl chlorides under mild conditions.
Q3: My reaction is giving low to no yield. What are the first troubleshooting steps I should take?
A3: A systematic approach is key when troubleshooting a failed cross-coupling reaction.[6] Here are the initial checks:
-
Reagent Integrity: Verify the purity and dryness of your starting materials, solvent, and base. Moisture and oxygen can significantly deactivate the catalyst.[6][7]
-
Inert Atmosphere: Ensure your reaction vessel was properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[7][8]
-
Catalyst Activity: Confirm that your precatalyst and any additional ligand have not degraded. Phosphine ligands, in particular, are susceptible to oxidation.[7]
-
Base and Solvent Choice: The selection of base and solvent is critical and can dramatically impact the reaction outcome.[9][10][11] Ensure they are compatible with your substrates and catalyst system.
Troubleshooting Guides
Issue 1: Catalyst Decomposition and Blackening of the Reaction Mixture
Q: My reaction mixture turns black, and I observe the formation of palladium black, leading to low yields. What is causing this, and how can I prevent it?
A: The formation of palladium black indicates catalyst decomposition, a common issue in challenging cross-coupling reactions. This can be caused by several factors:
-
Inefficient Ligand Association: If the concentration of the supporting ligand is too low, the generated Pd(0) species can aggregate and precipitate as palladium black.
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition pathways.[12]
-
Inappropriate Solvent Choice: Certain solvents can promote the reduction of palladium complexes to palladium black, especially at high temperatures.[13]
Troubleshooting Steps:
-
Increase Ligand Loading: For reactions prone to catalyst decomposition, particularly with phosphine ligands, adding a slight excess of the ligand relative to palladium can help stabilize the active catalytic species.[14]
-
Optimize Reaction Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. Sometimes, a lower temperature for a longer duration can provide better results.[8]
-
Re-evaluate Your Solvent: If you suspect the solvent is contributing to decomposition, consider switching to a more robust alternative. Toluene, dioxane, and THF are generally considered safe choices for many palladium-catalyzed reactions.[13]
-
Utilize a More Robust Precatalyst: Modern precatalysts, like the Buchwald G3 and G4 series, are designed for greater stability and can often mitigate decomposition issues.
Issue 2: Protodeboronation of Boronic Acids in Suzuki-Miyaura Coupling
Q: I am observing significant amounts of the deboronated arene byproduct in my Suzuki-Miyaura coupling. What causes this side reaction, and how can I minimize it?
A: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[8] This is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[7]
Causes:
-
Excess Water: The presence of water, in combination with the base, is a primary driver of protodeboronation.[8]
-
Harsh Basic Conditions: Strong bases can accelerate this side reaction.[8]
-
Elevated Temperatures: Higher temperatures can increase the rate of protodeboronation.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of water.[8]
-
Optimize the Base: If possible, switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃) or use the minimum effective amount of a strong base.
-
Protect the Boronic Acid: For particularly sensitive boronic acids, consider converting them to more stable derivatives like pinacol esters or MIDA boronates.[7]
-
Control the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Issue 3: Poor Reactivity with Challenging Nucleophiles in Buchwald-Hartwig Amination
Q: I am attempting to couple an electron-deficient aniline with an aryl chloride, but the reaction is sluggish. How can I improve the efficiency of this transformation?
A: Electron-deficient anilines are challenging nucleophiles in Buchwald-Hartwig amination due to their lower nucleophilicity.[1] Overcoming this requires a highly active catalyst system.
Troubleshooting Steps:
-
Select a High-Activity Precatalyst/Ligand System: The use of a specialized precatalyst is often necessary. The Buchwald group has developed precatalysts that are highly effective for coupling challenging substrates.[1][2] For example, the use of a G3 or G4 precatalyst with a bulky biarylphosphine ligand like SPhos can facilitate the coupling of electron-deficient anilines with aryl chlorides.[1]
-
Optimize the Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is often required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[15]
-
Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. Anhydrous and degassed toluene or dioxane are often good choices.[15][16]
-
Increase Catalyst Loading: For particularly difficult couplings, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary.[17]
Data Presentation & Experimental Protocols
Table 1: General Guide for Precatalyst and Ligand Selection in Difficult Couplings
| Coupling Challenge | Recommended Precatalyst Generation | Recommended Ligand Class | Example Ligands |
| Sterically Hindered Substrates | Buchwald G3/G4 | Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, tBuBrettPhos |
| Electron-Deficient Electrophiles | Buchwald G3/G4 | Electron-Rich Biarylphosphines | SPhos, RuPhos |
| Electron-Rich Electrophiles | Buchwald G3/G4 | Electron-Rich Biarylphosphines | BrettPhos, cataCXium® A |
| Heteroaromatic Substrates | Buchwald G3/G4, PEPPSI-type | Biarylphosphines, N-Heterocyclic Carbenes (NHCs) | XPhos, SPhos, IPr |
| Low-Temperature Couplings | Buchwald G3/G4 | Highly Active Biarylphosphines | XPhos, tBuBrettPhos |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Using a Buchwald Precatalyst[20]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane/H₂O mixture) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General pathway for precatalyst activation and the catalytic cycle.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A new class of easily activated palladium precatalysts for facile C-N cross-coupling reactions and the low temperature oxidative addition of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
impact of reagent purity on 3,5-Difluoro-2-hydroxyphenylboronic acid coupling efficiency
Welcome to the technical support center for 3,5-Difluoro-2-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, we address common challenges and frequently asked questions regarding the impact of reagent purity on coupling efficiency, providing expert insights and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.
Introduction: The Critical Role of Purity in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds for pharmaceuticals and advanced materials.[1][2][3] The success of this reaction is highly dependent on the quality of the starting materials, with the purity of the boronic acid reagent being a critical factor.[4] Impurities can significantly hinder the catalytic cycle, leading to low yields, byproduct formation, and inconsistent results.
This compound, with its unique electronic and structural features, presents specific challenges and considerations. The electron-withdrawing nature of the fluorine atoms can influence its reactivity and stability, while the ortho-hydroxyl group can participate in complex interactions with the palladium catalyst. This guide will delve into the nuances of working with this specific reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most likely causes related to the boronic acid's purity?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to the quality and handling of the boronic acid.[5][6] Here are the primary purity-related factors to consider:
-
Protodeboronation: This is a major degradation pathway for arylboronic acids, where the C-B bond is cleaved and replaced with a C-H bond, rendering the reagent inactive.[7] This process can be accelerated by moisture and certain basic conditions.[5][7] this compound may be susceptible to this, especially if stored improperly or used in non-anhydrous solvents.
-
Presence of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While sometimes reactive in their own right, their presence indicates potential instability and an altered stoichiometry of the active boron species.[8] The rate of transmetalation can be affected by the presence of boroxines, sometimes even increasing it.[8] However, their uncontrolled formation leads to irreproducibility.
-
Inorganic Impurities: Residual salts from the synthesis of the boronic acid can interfere with the catalytic cycle. For instance, certain inorganic ions can interact with the palladium catalyst, potentially leading to catalyst deactivation.[1]
-
Oxidative Degradation: Exposure to oxygen can lead to the oxidation of the boronic acid, forming phenol byproducts.[9] This not only consumes the starting material but can also introduce impurities that may inhibit the catalyst.
Troubleshooting Workflow for Low Yield
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Difluoro-2-hydroxyphenylboronic Acid and Its Isomers
For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that dictates the success of a synthetic campaign. Phenylboronic acids are foundational reagents in modern organic synthesis, particularly for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The introduction of substituents, such as fluorine and hydroxyl groups, dramatically alters the reactivity profile of the boronic acid, offering both unique opportunities and significant challenges.
This guide provides an in-depth comparison of the reactivity of 3,5-Difluoro-2-hydroxyphenylboronic acid with its structural isomers. We will dissect the underlying principles governing its performance, supported by established experimental observations, to empower you with the knowledge to make informed decisions in your synthetic designs.
The Interplay of Forces: Factors Governing Boronic Acid Reactivity
The reactivity of an arylboronic acid in a catalytic cycle, like the Suzuki-Miyaura coupling, is not a monolithic property. It is a delicate balance of several competing factors, primarily electronic effects, steric hindrance, intramolecular interactions, and the ever-present challenge of protodeboronation.
1. Electronic Effects: The Push and Pull of Substituents
The electron density of the aromatic ring directly influences the crucial transmetalation step of the Suzuki-Miyaura reaction.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine (–F) and nitro (–NO₂) groups pull electron density away from the phenyl ring. This increases the Lewis acidity of the boron atom.[1][2] While enhanced acidity can be advantageous for applications like sugar sensing, it generally deactivates the boronic acid for transmetalation and increases its susceptibility to undesired side reactions.[1][3] The magnitude of this effect depends on the substituent's position (ortho, meta, or para) due to the interplay of inductive and resonance effects.[1]
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (–OH) and methoxy (–OCH₃) donate electron density to the ring, increasing the nucleophilicity of the aryl group and generally facilitating transmetalation.
2. Steric Hindrance: The Challenge of Proximity
The size and position of substituents, especially at the ortho position, can physically block the boronic acid from approaching the palladium catalyst's coordination sphere. This steric impediment can dramatically slow down or even halt the transmetalation step, leading to low yields.[3][4]
3. Intramolecular Interactions: The ortho-Hydroxyl Advantage
An ortho-hydroxyl group introduces a unique mechanistic possibility. It can engage in intramolecular hydrogen bonding, influencing the molecule's conformation. More importantly, it can serve as a directing group by forming a transient palladium alkoxide, which can activate an otherwise unreactive boronate and control the reaction site.[5]
4. Protodeboronation: The Unwanted Side Reaction
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in the loss of the valuable boronic acid.[6] This side reaction is a significant challenge, particularly under the basic conditions typical of Suzuki-Miyaura couplings.[7][8] Phenylboronic acids bearing multiple fluorine substituents are especially prone to this decomposition pathway.[4][9]
Comparative Reactivity Analysis of Isomers
The unique substitution pattern of This compound places it at a complex intersection of these effects. The two strongly electron-withdrawing fluorine atoms at the meta positions make the ring highly electron-deficient, while the ortho-hydroxyl group offers the potential for directed coupling.
To understand its reactivity, we will compare it to key structural isomers.
| Isomer | Key Structural Features | Predicted Lewis Acidity | Susceptibility to Protodeboronation | Predicted Suzuki-Miyaura Reactivity |
| This compound | Two meta-fluoro (EWG) groups, one ortho-hydroxyl (EDG/Directing) group. | High | High | Challenging, but achievable with optimized conditions due to potential ortho-directing effect.[5] |
| 2-Hydroxyphenylboronic acid | One ortho-hydroxyl group. | Moderate | Low | Generally reactive, benefits from the ortho-hydroxyl effect. |
| 3,5-Difluorophenylboronic acid | Two meta-fluoro groups. | Very High | Very High | Poor reactivity is expected due to high susceptibility to protodeboronation without a directing group.[4][9] |
| 4-Fluoro-2-hydroxyphenylboronic acid | One para-fluoro group, one ortho-hydroxyl group. | High | Moderate | Good reactivity, with the single fluorine providing electronic modification without drastically increasing instability. |
| 2,6-Difluorophenylboronic acid | Two ortho-fluoro groups. | High | Extremely High | Notoriously difficult coupling partner due to rapid protodeboronation under basic conditions.[9] |
This analysis suggests that while This compound is inherently unstable due to its electron-deficient nature, the ortho-hydroxyl group may provide a synthetic handle to achieve successful coupling where its isomer, 3,5-difluorophenylboronic acid, would likely fail.
Experimental Protocol: Taming a Challenging Substrate
Successfully employing highly substituted, electron-deficient boronic acids requires a departure from standard Suzuki-Miyaura conditions. The key is to accelerate the desired catalytic cycle while suppressing the protodeboronation pathway.
Objective: To couple this compound with an aryl bromide.
Rationale: The following protocol utilizes a modern palladium precatalyst with a bulky, electron-rich phosphine ligand. This combination forms a highly active catalytic species that can facilitate coupling at lower temperatures, outcompeting the decomposition of the sensitive boronic acid.[9] The choice of a milder base like potassium phosphate (K₃PO₄) is crucial to activate the boronic acid without excessively promoting protodeboronation.[9]
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G2, 0.02 mmol, 2 mol%).
-
Solvent Degassing: Add degassed solvent (e.g., Toluene/H₂O mixture, 10:1, 5 mL). It is critical to thoroughly degas the solvent to prevent oxidation of the catalyst.
-
Reaction Execution: Seal the flask and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). The use of lower temperatures is essential to minimize protodeboronation.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the substrate's instability, short reaction times (30 min - 2 hours) are often sufficient.[9]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the key transformations, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
The reactivity of this compound is a nuanced subject, governed by a complex interplay of competing electronic and structural effects. Its two fluorine substituents render it highly electron-deficient and susceptible to protodeboronation, a significant synthetic hurdle. However, the strategically placed ortho-hydroxyl group offers a potential mechanistic advantage through directed coupling, which can be exploited under carefully optimized conditions.
For researchers working with this and similarly challenging boronic acids, success hinges on employing highly active catalyst systems at lower temperatures and for shorter durations to favor the desired C-C bond formation over the undesired decomposition pathway. By understanding the fundamental principles outlined in this guide, scientists can better navigate the complexities of modern cross-coupling chemistry to achieve their synthetic goals.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki Coupling: 3,5-Difluoro-2-hydroxyphenylboronic Acid vs. 2-Hydroxyphenylboronic Acid
Executive Summary
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction remains a paramount tool for constructing the C-C bonds that form the backbone of these complex molecules.[1] This guide provides an in-depth comparison of two critical building blocks: 3,5-Difluoro-2-hydroxyphenylboronic acid and its non-fluorinated parent, 2-hydroxyphenylboronic acid. We will dissect their structural and electronic differences, analyze their respective performance in the Suzuki catalytic cycle, and provide field-proven protocols to empower researchers in medicinal chemistry and materials science to make informed decisions for their synthetic campaigns.
Introduction: The Suzuki Coupling and the Fluorine Advantage
The palladium-catalyzed Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[1][2] Its widespread adoption is due to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[3]
The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4] A critical, often rate-determining, step is transmetalation, where the organic moiety is transferred from the boron atom to the palladium(II) center. This step necessitates activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[1][4]
Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In parallel, the introduction of fluorine atoms into organic molecules has become a highly successful strategy in drug development.[5] Fluorine's high electronegativity and small size can profoundly alter a molecule's properties, often leading to enhanced metabolic stability and improved cell membrane permeability. This has driven intense demand for fluorinated building blocks.
This guide focuses on the nuanced differences that arise in Suzuki couplings when moving from the standard 2-hydroxyphenylboronic acid to its difluorinated analog, providing a framework for optimizing these critical reactions.
Head-to-Head Comparison: Structural and Electronic Properties
The presence of two fluorine atoms at the 3- and 5-positions dramatically alters the electronic landscape of the phenylboronic acid, which has direct consequences for its reactivity.
Figure 2: Comparison of electronic effects between the two boronic acids. (Conceptual diagram)
-
Electronic Effects of Fluorine: The two fluorine atoms are powerful electron-withdrawing groups, operating primarily through the inductive effect (-I). This significantly lowers the electron density of the aromatic ring. Consequently, the boron atom becomes more Lewis acidic. While this increased Lewis acidity might suggest faster formation of the boronate 'ate' complex, it also makes the aryl group itself less nucleophilic, which can slow the crucial transmetalation step.[6][7]
-
The Role of the Ortho-Hydroxyl Group: The hydroxyl group at the ortho position is not a passive spectator. It can play a beneficial directing role, potentially chelating to the palladium center during the catalytic cycle.[8] This can help stabilize key intermediates and facilitate the reaction. In the difluorinated compound, the acidity of this hydroxyl proton is increased due to the neighboring fluorine atoms, which may influence its interaction with the base and the metal center.
-
Stability and Side Reactions: A significant practical consideration is the propensity for protodeboronation, where the C-B bond is cleaved by a proton source, effectively destroying the boronic acid. Electron-deficient arylboronic acids, particularly those with ortho-fluorine substitution, can be more susceptible to this side reaction under basic conditions.[7] Therefore, careful selection of the base and reaction temperature is more critical when using the difluorinated analog.
Performance and Optimization in Suzuki Coupling
The electronic differences directly translate into distinct performance characteristics and require tailored reaction conditions for optimal results.
| Feature | 2-Hydroxyphenylboronic Acid | This compound | Rationale & Expert Insight |
| Relative Reactivity | Generally higher | Can be slower or require more forcing conditions | The electron-withdrawing F atoms deactivate the ring towards transmetalation, which is often the rate-limiting step. |
| Optimal Base | Standard inorganic bases (e.g., K₂CO₃, Na₂CO₃) are effective. | Milder bases (e.g., K₃PO₄, CsF) are often preferred. | Strong bases can accelerate the decomposition (protodeboronation) of the electron-deficient fluorinated boronic acid.[7] CsF can also serve as a fluoride source to form highly reactive trifluoroborate salts in situ. |
| Catalyst System | Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ are typically robust. | May benefit from more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. | More advanced ligands can accelerate the oxidative addition and reductive elimination steps, compensating for a slower transmetalation and improving overall catalyst turnover. |
| Solvent Choice | Aprotic solvents like Dioxane, Toluene, or DMF are common. | Similar, but aqueous mixtures (e.g., Dioxane/H₂O) should be used with caution and a suitable base to minimize protodeboronation. | Water is necessary to dissolve many inorganic bases, but its presence as a proton source requires careful control. |
| Key Challenge | Standard optimization may be needed for sterically hindered partners. | Balancing reactivity with stability; preventing protodeboronation is the primary concern. | The key is to find conditions that form the boronate 'ate' complex efficiently without promoting the undesired C-B bond cleavage. |
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Objective: To synthesize 2-(3,5-difluoro-2-hydroxyphenyl)pyridine from 2-bromopyridine.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Figure 3: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Expert Insight: Adding the solid reagents first under an ambient atmosphere is efficient. The catalyst is often added last. Ensure the base is finely powdered to maximize surface area.
-
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and subsequently backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a total of three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Degas a 4:1 mixture of 1,4-Dioxane and Water by bubbling Argon through it for 20-30 minutes. Using a syringe, add the solvent mixture (to achieve a final concentration of ~0.1 M with respect to the aryl halide) to the Schlenk flask.
-
Expert Insight: Proper degassing is critical for reproducible results and preventing catalyst degradation.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots, checking for the consumption of the 2-bromopyridine starting material. Typical reaction times range from 4 to 16 hours.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion and Recommendations
The choice between this compound and its non-fluorinated analog is a strategic one, dictated by the synthetic goal.
-
Choose 2-Hydroxyphenylboronic Acid for:
-
Rapid synthesis and route scouting where the electronic modulation of fluorine is not required.
-
Reactions where cost and reagent simplicity are the primary drivers.
-
Systems that are sensitive to the more acidic conditions potentially generated by the fluorinated analog.
-
-
Choose this compound for:
-
Lead optimization campaigns in drug discovery where enhanced metabolic stability or altered binding interactions are desired.[5]
-
The synthesis of advanced materials where the electronic properties of the resulting biaryl are critical.
-
Instances where the downstream synthetic plan requires the specific electronic signature conferred by the fluorine atoms.
-
While the fluorinated building block presents a greater challenge due to its unique electronic properties and potential for side reactions, this guide demonstrates that these hurdles are readily overcome. By employing milder bases, potentially more active catalyst systems, and rigorous anaerobic techniques, researchers can successfully leverage the power of fluorine to build the next generation of pharmaceuticals and functional materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Characterizing Derivatives of 3,5-Difluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, arylboronic acids, and specifically their fluorinated derivatives, serve as indispensable building blocks.[1] The unique electronic properties imparted by fluorine atoms, combined with the versatile reactivity of the boronic acid moiety, make compounds like 3,5-Difluoro-2-hydroxyphenylboronic acid and its analogs crucial intermediates in the synthesis of complex bioactive molecules.[1] Their roles in Suzuki-Miyaura cross-coupling reactions and other significant organic transformations necessitate robust and precise analytical methodologies for their characterization.[1]
This guide provides an in-depth comparison of the primary analytical techniques for characterizing derivatives of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering insights honed from years of practical application in the field. Our focus is on providing a self-validating framework for your analytical workflows, ensuring both accuracy and efficiency in your research and development endeavors.
The Analytical Imperative: Why Characterization is Critical
Derivatives of this compound, while synthetically valuable, present unique analytical challenges. The presence of the boronic acid group can lead to dehydration and the formation of cyclic anhydrides known as boroxines, particularly under thermal stress or in non-aqueous environments.[2][3] Furthermore, the fluorine and hydroxyl substitutions on the phenyl ring influence the molecule's polarity, reactivity, and spectral properties. A multi-faceted analytical approach is therefore not just recommended, but essential for unambiguous structural elucidation, purity assessment, and quality control.
Core Analytical Techniques: A Comparative Overview
The characterization of these specialized boronic acid derivatives typically relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to a comprehensive understanding of the molecule . The most critical of these techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information.
-
Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of complex mixtures.
-
X-ray Crystallography: For definitive solid-state structure and stereochemistry.
-
Thermal Analysis (DSC/TGA): For understanding thermal stability and decomposition pathways.
The following sections will explore each of these techniques in detail, providing both theoretical grounding and practical, field-tested protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the chemical structure of this compound derivatives in solution.
Key Insights from NMR:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For our target molecules, this allows for the precise assignment of aromatic protons and the hydroxyl proton.
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the fluorine and hydroxyl substituents.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment and coupling to neighboring protons and carbons. This is particularly useful for confirming the substitution pattern on the aromatic ring.
-
¹¹B NMR: Offers direct insight into the coordination state of the boron atom.[4] The chemical shift can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or complex.[4] This is invaluable for studying interactions with diols or other Lewis bases.[4]
-
¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, it can provide detailed information about the oxygen environments in the hydroxyl and boronic acid groups.[5]
Experimental Protocol: A Practical Workflow for NMR Analysis
Caption: A typical workflow for the NMR analysis of boronic acid derivatives.
Causality in Protocol Design:
-
Choice of Solvent: DMSO-d₆ is often a good starting point as it readily dissolves both the boronic acid and potential boroxine forms. The acidic protons of the B(OH)₂ and phenolic OH groups are often observable in DMSO-d₆. CDCl₃ can also be used, but the acidic protons may exchange or broaden.
-
Multi-nuclear Approach: A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is crucial for a complete picture. For instance, while ¹H NMR might show complex aromatic patterns, ¹⁹F NMR can unequivocally confirm the 3,5-difluoro substitution pattern.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of the target compound and gaining structural insights through fragmentation analysis. Electrospray ionization (ESI) is a commonly employed soft ionization technique for boronic acids.[6]
Key Insights from MS:
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): Confirms the molecular weight of the derivative.
-
Fragmentation Pattern: Provides clues about the compound's structure. For example, the loss of water or other small molecules can be observed.
-
Boroxine Formation: MS can sometimes detect the presence of the trimeric boroxine anhydride, which will have a molecular weight corresponding to three times the monomer minus three water molecules.[3]
Experimental Protocol: A Self-Validating HPLC-MS Workflow
Caption: A streamlined workflow for HPLC-MS analysis.
Causality in Protocol Design:
-
HPLC Coupling: Coupling HPLC with MS allows for the analysis of individual components in a mixture, providing both purity information and mass data for each peak. This is crucial for identifying impurities or degradation products.
-
Mobile Phase Modifier: The use of formic acid in the mobile phase helps to protonate the analyte, leading to better ionization efficiency in positive ion mode ESI.
-
MS/MS Fragmentation: Inducing fragmentation of the molecular ion provides a "fingerprint" of the molecule, which can be used to confirm its identity and differentiate it from isomers.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an essential technique for determining the purity of this compound derivatives and for monitoring the progress of reactions.[7] Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
Key Insights from HPLC:
-
Purity Assessment: Quantifies the percentage of the main component and detects impurities.
-
Reaction Monitoring: Tracks the consumption of starting materials and the formation of products over time.
-
Stability Studies: Assesses the degradation of the compound under various conditions.
Experimental Protocol: A Robust RP-HPLC Method
Instrumentation:
-
An HPLC system with a UV detector is standard. A PDA (Photodiode Array) detector is preferable as it provides spectral information for each peak.
Method Parameters:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound, typically in the range of 254-280 nm.
Post-Column Derivatization for Enhanced Selectivity: For complex mixtures where baseline separation is challenging, a post-column reaction with a reagent like alizarin can be employed.[7][8][9] Alizarin reacts with boronic acids to form fluorescent complexes, allowing for highly selective detection using a fluorescence detector.[7][8][9] This method can significantly improve the limit of detection for boronic acids in complex matrices.[7][8][9]
X-ray Crystallography: The Definitive Solid-State Structure
For an unambiguous determination of the three-dimensional structure of a crystalline derivative, single-crystal X-ray diffraction is the ultimate technique.[2][10][11]
Key Insights from X-ray Crystallography:
-
Molecular Connectivity and Conformation: Provides precise bond lengths, bond angles, and torsion angles.
-
Stereochemistry: Unambiguously determines the absolute configuration of chiral centers.
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
Experimental Protocol: From Crystal to Structure
Caption: The process flow for single-crystal X-ray diffraction analysis.
Causality in Protocol Design:
-
Crystal Quality is Paramount: The success of the experiment is entirely dependent on the quality of the single crystal.[10] Significant effort may be required to find the right conditions for crystal growth.[10]
-
Low-Temperature Data Collection: Collecting data at low temperatures (e.g., 100 K) minimizes thermal motion of the atoms, resulting in a more precise structural determination.[10]
Thermal Analysis: Assessing Stability and Decomposition
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability of the boronic acid derivatives.[2][12][13]
Key Insights from Thermal Analysis:
-
Melting Point and Purity (DSC): DSC can accurately determine the melting point of a crystalline solid, which is a key indicator of purity.
-
Thermal Stability (TGA): TGA measures the change in mass of a sample as a function of temperature, revealing the decomposition temperature and any mass loss events, such as the loss of water to form a boroxine.[2][12]
Comparative Summary of Techniques
| Technique | Primary Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and conformation in solution. | Unambiguous structural elucidation. | Requires relatively pure sample; lower sensitivity than MS. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity; can analyze complex mixtures when coupled with chromatography. | Does not provide detailed structural connectivity. |
| HPLC | Purity assessment and quantification of components in a mixture. | Excellent for purity determination and reaction monitoring; robust and reliable. | Does not provide structural information on its own. |
| X-ray Crystallography | Definitive 3D structure in the solid state. | Unambiguous determination of stereochemistry and conformation. | Requires a suitable single crystal; structure may differ from solution conformation. |
| Thermal Analysis | Melting point, thermal stability, and decomposition behavior. | Provides key information on the physical properties and stability of the material. | Does not provide structural information. |
Conclusion
The comprehensive characterization of derivatives of this compound necessitates a multi-technique approach. As a Senior Application Scientist, my recommendation is to employ NMR and MS as the primary tools for structural confirmation, with HPLC serving as the workhorse for purity assessment throughout the synthesis and purification process. For compounds that are crystalline, X-ray crystallography provides the ultimate, unambiguous proof of structure. Thermal analysis offers valuable insights into the material's physical properties and stability. By judiciously applying these techniques and understanding the causality behind the chosen experimental protocols, researchers can confidently and efficiently advance their drug development and synthetic chemistry programs.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. daneshyari.com [daneshyari.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives [mdpi.com]
- 12. kiche.or.kr [kiche.or.kr]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 3,5-Difluoro-2-hydroxyphenylboronic Acid
<
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope.[3] This guide provides an in-depth technical comparison of 3,5-Difluoro-2-hydroxyphenylboronic acid against other commonly used coupling reagents, supported by experimental data and mechanistic insights.
Introduction to this compound: A Reagent of Growing Importance
This compound is a valuable reagent for introducing a difluorinated, hydroxylated phenyl moiety into a target molecule. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this structural motif highly desirable in pharmaceutical research.[2][4][5] The ortho-hydroxyl group can also play a crucial role in directing the reaction and influencing the properties of the final product.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding this mechanism is crucial for rationalizing the performance of different boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Performance: this compound vs. Alternatives
The electronic and steric properties of substituents on the phenylboronic acid significantly impact the kinetics and overall success of the Suzuki-Miyaura reaction.[3]
Electronic Effects: The Influence of Fluorine and Hydroxyl Groups
The two electron-withdrawing fluorine atoms in this compound increase the Lewis acidity of the boron center.[9][10][11] This can have a dual effect. While it can decrease the electron density on the phenyl ring, potentially slowing the transmetalation step, the increased acidity can also facilitate the formation of the boronate complex, a key intermediate.[3] The ortho-hydroxyl group can participate in hydrogen bonding and potentially chelate to the palladium center, influencing the regioselectivity and rate of the reaction.[12][13][14]
Comparative Data
To provide a clear performance benchmark, the following table summarizes the expected reactivity of this compound in comparison to other common boronic acids. It is important to note that direct head-to-head comparative yield data under identical conditions is scarce in the literature, and yields are highly dependent on the specific reaction conditions.[3]
| Boronic Acid | Substituent Effects | Expected Reactivity Trend | Potential Challenges |
| This compound | Two strong EWGs (F), one EDG (OH, ortho) | Moderate to good | Increased susceptibility to protodeboronation.[9] |
| Phenylboronic acid | Unsubstituted | Good (baseline) | - |
| 4-Methoxyphenylboronic acid | Strong EDG (OMe) | Excellent | - |
| 4-Nitrophenylboronic acid | Strong EWG (NO₂) | Moderate | Slower transmetalation.[15] |
| 2-Methylphenylboronic acid | Weak EDG (Me, ortho) | Good, but sterically hindered | Steric hindrance can lower yields. |
Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Hexanes
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Procedure
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Degassing: Seal the flask with a septum and purge with argon for 15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add 10 mL of the degassed 1,4-dioxane/water mixture via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Overcoming Challenges: Stability and Side Reactions
Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond.[9][16] To mitigate this, consider the following:
-
Use of Boronic Esters: Converting the boronic acid to a more stable pinacol or MIDA ester can reduce the rate of protodeboronation.[1][8][17]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[17]
-
Choice of Base: The choice of base can significantly impact the reaction. Stronger bases may accelerate the desired reaction but can also promote protodeboronation.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex biaryl compounds. Its unique electronic and steric properties, conferred by the fluorine and hydroxyl substituents, offer distinct advantages in the design of novel pharmaceuticals and materials. By understanding the underlying mechanistic principles and employing robust experimental protocols, researchers can effectively harness the potential of this valuable building block.
References
- 1. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to the Strategic Validation of Synthetic Routes Utilizing 3,5-Difluoro-2-hydroxyphenylboronic Acid
For drug development professionals and researchers, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Among the vast array of fluorinated building blocks, arylboronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth validation of synthetic routes centered on 3,5-Difluoro-2-hydroxyphenylboronic acid, a reagent of increasing importance for constructing complex, biologically active molecules. We will explore its primary application in Suzuki-Miyaura coupling, compare this route with viable alternatives, and provide detailed, field-tested experimental protocols.
The Unique Value Proposition of this compound
The strategic placement of substituents on the phenylboronic acid ring is not arbitrary; it is a design choice rooted in mechanistic understanding. The 3,5-difluoro substitution pattern significantly alters the electronic properties of the aromatic ring, while the ortho-hydroxyl group can serve as a powerful directing group or a handle for further functionalization. This specific arrangement makes this compound (CAS 1150114-51-4) a highly valuable intermediate for creating novel molecular architectures that might otherwise be inaccessible.[3][4] The presence of fluorine can modulate the pKa of the hydroxyl group and influence the binding interactions of the final compound, a critical consideration in rational drug design.[5]
Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for forming carbon-carbon bonds due to its mild conditions, high functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[6][7] This reaction is the most direct and efficient method for utilizing this compound to create complex biaryl structures, which are prevalent motifs in pharmaceuticals.[8]
Mechanistic Rationale
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization. The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3,5-difluoro-2-hydroxyphenyl moiety) to the palladium center, displacing the halide. The base is critical for forming a more nucleophilic "ate" complex of the boronic acid, which facilitates this step.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating by including in-process controls and clear endpoints for analysis.
Objective: To couple this compound with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.1 eq)
-
4-Bromoanisole (1.0 eq)
-
Pd(dppf)Cl₂ (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground
-
1,4-Dioxane (solvent)
-
Water (co-solvent, 10-25% v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.1 eq), Pd(dppf)Cl₂ (0.02 eq), and K₂CO₃ (3.0 eq).
-
Causality: The use of an excess of the boronic acid component helps to drive the reaction to completion. The palladium catalyst is the engine of the reaction, and the base is essential for activating the boronic acid.[11] A dry flask under an inert atmosphere (Nitrogen or Argon) is critical to prevent the degradation of the catalyst and reagents.
-
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling nitrogen or argon through them for at least 30 minutes. Add the degassed dioxane, followed by the water, to the reaction flask via syringe.
-
Causality: Degassing the solvents removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
In-Process Validation (Reaction Monitoring): After 2 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze it by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting aryl bromide. Continue monitoring every 1-2 hours until the reaction is complete.
-
Trustworthiness: This step ensures that the reaction is proceeding as expected and prevents unnecessary heating or premature workup. Full conversion of the limiting reagent is the primary validation metric.
-
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel.
-
Extraction and Purification: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Comparative Analysis: Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is often the preferred method, alternative routes may be advantageous under specific circumstances. The choice of synthetic strategy is a critical decision that impacts yield, cost, and scalability.
Caption: Decision workflow for selecting a synthetic strategy.
Performance Comparison Table
The following table provides a semi-quantitative comparison of the primary Suzuki route with common alternatives.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling (Organostannane) | Late-Stage Fluorination |
| Reagent Toxicity | Low (Boronic acids are generally stable and have low toxicity) | High (Organotin compounds are highly toxic and difficult to remove) | Varies (Reagents can be harsh and hazardous, e.g., Selectfluor, DAST)[12] |
| Functional Group Tolerance | Excellent | Good (Less tolerant to acidic protons) | Moderate to Poor (Highly dependent on the specific reaction) |
| Reaction Conditions | Mild (Often room temp to 100 °C, requires base) | Mild (No base required, but sensitive to air/moisture) | Often harsh, requiring strong acids or oxidants |
| Substrate Availability | Wide commercial availability of diverse boronic acids.[13][14] | More limited and expensive | Requires a non-fluorinated precursor, which may be more accessible |
| Waste Profile | Boron-containing byproducts are relatively benign. | Toxic tin byproducts require specialized disposal. | Can generate significant hazardous waste. |
| Key Advantage | Balance: Optimal blend of efficiency, safety, and versatility. | Orthogonality: Useful when base-sensitive groups are present. | Flexibility: Allows for diversification from a common, non-fluorinated intermediate. |
Alternative 1: Stille Coupling
The Stille coupling utilizes an organostannane instead of a boronic acid. Its primary advantage is that it does not require a base for activation, which can be beneficial when base-sensitive functional groups are present in the substrates. However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts from the final product make it a less desirable choice for pharmaceutical development.
Alternative 2: Late-Stage Fluorination
Instead of starting with a fluorinated building block, this strategy involves introducing fluorine atoms onto a more complex molecule at a later stage in the synthesis.[12] This can be advantageous for creating a library of analogues from a common precursor. However, achieving regioselectivity can be a significant challenge, and the fluorinating reagents are often aggressive and have limited functional group tolerance.[1]
Synthesis of this compound
For complete process control, it is essential to understand the synthesis of the key reagent itself. A common route involves the protection of a bromophenol, followed by a lithium-halogen exchange and subsequent borylation.[15]
Caption: General synthetic workflow for the title boronic acid.
This route involves low-temperature organometallic chemistry, which requires careful control of conditions to avoid side reactions. The initial protection of the acidic phenol proton is mandatory, as it would otherwise quench the highly basic n-butyllithium reagent.[15]
Conclusion and Expert Recommendation
For the synthesis of complex biaryls intended for pharmaceutical and advanced material applications, the Suzuki-Miyaura cross-coupling using this compound remains the superior and most strategically sound approach. Its favorable safety profile, broad functional group tolerance, mild reaction conditions, and the commercial availability of reagents make it a robust and scalable method.
While alternatives like the Stille coupling or late-stage fluorination have niche applications, they introduce significant challenges related to toxicity or selectivity that often outweigh their benefits. By employing a well-designed and self-validating protocol, researchers can confidently and efficiently leverage the unique properties of this compound to accelerate their discovery and development programs.
References
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. (3,5-Difluoro-2-hydroxyphenyl)boronic acid | 1150114-51-4 [sigmaaldrich.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (3,5-DIFLUORO-2-HYDROXY-PHENYL)BORONIC ACID CAS#: 1150114-51-4 [amp.chemicalbook.com]
- 14. 1150114-51-4|(3,5-Difluoro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 15. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
A Researcher's Guide to the Electronic Effects of Difluoro Substitution in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl group (CF₂H) in particular has garnered significant attention as a bioisostere for hydroxyl and thiol groups, offering modulation of crucial properties like metabolic stability, lipophilicity, and binding affinity.[1] However, the introduction of this strongly electron-withdrawing moiety presents unique challenges and opportunities in synthetic chemistry, particularly in the widely utilized palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical assessment of the electronic effects of gem-difluoro substitution on Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple recitation of protocols, we will dissect the causality behind the observed reactivity, offering a comparative framework against non-fluorinated analogues. The insights and data presented herein are designed to empower you to harness the unique electronic properties of difluoro-substituted substrates for more efficient and predictable synthetic outcomes.
Pillar 1: Quantifying the Electronic Influence of the Difluoromethyl Group
To understand the impact of difluoro-substitution on a reaction, we must first quantify its electronic effect relative to its non-fluorinated counterparts. The Hammett equation provides a powerful framework for this, correlating reaction rates and equilibrium constants with substituent-specific parameters, namely the sigma (σ) constants, which are further broken down into field/inductive (F) and resonance (R) parameters.[2]
The CF₂H group is a strong σ-acceptor, primarily through a powerful inductive effect (field effect) exerted by the two highly electronegative fluorine atoms. This effect significantly alters the electron density of the aromatic ring or the adjacent carbon center compared to a methyl group (-CH₃), which is a weak σ-donor.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Field/Inductive (F) | Resonance (R) |
| -H | 0.00 | 0.00 | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 | -0.04 | -0.13 |
| -CH₂F | 0.15 | 0.11 | 0.21 | -0.10 |
| -CHF₂ | 0.35 | 0.32 | 0.42 | -0.10 |
| -CF₃ | 0.43 | 0.54 | 0.63 | -0.09 |
Data compiled from various sources. Exact values may vary slightly between measurement systems.[3][4]
As the table clearly illustrates, the progressive fluorination of a methyl group leads to a systematic increase in the electron-withdrawing nature, as indicated by the increasingly positive σ values. The difluoromethyl group (-CHF₂) sits as a potent electron-withdrawing group, significantly more so than a single fluorine atom on a ring (σ_p = 0.06) but less than a trifluoromethyl group (-CF₃).[3] This strong inductive pull is the primary driver of the altered reactivity observed in cross-coupling reactions.
Pillar 2: Impact on the Catalytic Cycle - A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The strong electronic perturbation of a difluoro-group influences each of these key steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition
The oxidative addition of the aryl halide (Ar-X) to the Pd(0) center is often the rate-determining step.[5] The reactivity trend for aryl halides is typically Ar-I > Ar-Br > Ar-Cl >> Ar-F, which is inversely correlated with the C-X bond dissociation energy.[6]
The presence of a strong electron-withdrawing group like -CF₂H on the aryl halide makes the ipso-carbon more electrophilic. Density Functional Theory (DFT) studies have shown that for electron-deficient aryl chlorides, the increased ability to accept back-donation from the Pd(0) center leads to the formation of a more stable pre-reactive complex.[7] This stabilization can lower the overall activation barrier for oxidative addition compared to electron-rich aryl halides, thereby accelerating this crucial step.[7] Conversely, an electron-donating group like -CH₃ would decrease the electrophilicity of the ipso-carbon, potentially slowing down the oxidative addition.
Transmetalation
The transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The electronic nature of the boronic acid plays a critical role here. An electron-withdrawing group like -CF₂H on the arylboronic acid decreases the nucleophilicity of the ipso-carbon being transferred. This can slow down the transmetalation step. Therefore, while the CF₂H group may accelerate oxidative addition on the electrophile, it can decelerate transmetalation on the nucleophile. This dual effect necessitates careful optimization of reaction conditions, particularly the choice of base and catalyst system, to achieve a balanced and efficient overall transformation.[8]
Pillar 3: Performance in Practice - A Comparative Analysis
| Parameter | 4-(Difluoromethyl)phenylboronic Acid | 4-Methylphenylboronic Acid (p-tolylboronic acid) | Scientific Rationale |
| Typical Electrophile | Aryl Bromides, Aryl Chlorides[7] | Aryl Bromides, Aryl Iodides | The electron-withdrawing CF₂H group makes the boronic acid less nucleophilic, often requiring more reactive electrophiles or more active catalyst systems. |
| Catalyst System | Pd₂(dba)₃ / SPhos or Pd(OAc)₂ / XPhos[7] | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | More electron-rich and bulky phosphine ligands (like SPhos, XPhos) are often required to promote both the oxidative addition of less reactive chlorides and the transmetalation of the electron-poor boronic acid. |
| Base | K₃PO₄, K₂CO₃[7] | Na₂CO₃, K₂CO₃ | Stronger bases like K₃PO₄ are often employed to enhance the formation of the boronate species from the less nucleophilic difluoromethyl-substituted boronic acid. |
| Solvent | Toluene/H₂O, Dioxane/H₂O[7] | Toluene/H₂O, DMF/H₂O | Solvent choice is often similar, but the specific catalyst system may dictate the optimal solvent. |
| Temperature | 80-120 °C[7] | Room Temperature to 100 °C | Higher temperatures are often needed to drive the reaction to completion, especially when using less reactive aryl chlorides as coupling partners. |
| Typical Yields | Good to Excellent (70-95%)[7] | Generally Excellent (>90%) | While high yields are achievable with the difluoro-substituted substrate, it often requires more specialized and carefully optimized conditions compared to the more reactive tolylboronic acid. |
This comparison highlights that while the Suzuki-Miyaura coupling of difluoro-substituted substrates is highly feasible, it is generally more demanding than the coupling of their electron-rich, non-fluorinated counterparts. The key is the selection of a sufficiently active catalyst system and appropriate base to overcome the reduced nucleophilicity of the boronic acid.
Pillar 4: Experimental Protocol for a Comparative Kinetic Study
To provide a self-validating system for assessing the electronic effects of difluoro substitution, the following protocol outlines a method for a comparative kinetic analysis of the Suzuki-Miyaura reaction. This experiment will compare the reaction rate of an electron-deficient aryl bromide (4-bromo-1-(difluoromethyl)benzene) with an electron-neutral aryl bromide (4-bromotoluene).
Objective:
To determine the relative initial reaction rates of 4-bromo-1-(difluoromethyl)benzene and 4-bromotoluene in a Suzuki-Miyaura coupling with phenylboronic acid under identical reaction conditions.
Materials:
-
4-bromo-1-(difluoromethyl)benzene
-
4-bromotoluene
-
Phenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Dodecane (internal standard)
-
Reaction vials (e.g., 2 mL screw-cap vials)
-
Magnetic stir plate and stir bars
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes and needles
Experimental Workflow:
Caption: Workflow for the comparative kinetic analysis of Suzuki-Miyaura reactions.
Step-by-Step Methodology:
-
Preparation of Stock Solutions (to ensure consistency):
-
Aryl Bromide Stock (0.2 M): Prepare two separate stock solutions.
-
Solution A: Dissolve a precise amount of 4-bromo-1-(difluoromethyl)benzene and dodecane (internal standard, ~0.5 equivalents) in toluene.
-
Solution B: Dissolve a precise amount of 4-bromotoluene and dodecane (internal standard, ~0.5 equivalents) in toluene.
-
-
Boronic Acid Stock (0.3 M): Dissolve phenylboronic acid (1.5 equivalents relative to the aryl bromide) in toluene.
-
-
Reaction Setup (perform in parallel for both aryl bromides):
-
To a clean, dry reaction vial containing a stir bar, add K₃PO₄ (2.0 equivalents).
-
Add Pd₂(dba)₃ (0.01 equivalents, 1 mol% Pd) and SPhos (0.022 equivalents).
-
Seal the vial with a septum cap and purge with an inert gas (e.g., Argon) for 5 minutes.
-
-
Reaction Initiation:
-
To each vial, add the corresponding Aryl Bromide Stock solution (1.0 mL, 0.2 mmol).
-
Add the Boronic Acid Stock solution (1.0 mL, 0.3 mmol).
-
Add degassed water (0.2 mL).
-
Place the vials in a pre-heated oil bath or heating block set to 80 °C and begin vigorous stirring. This is time t=0.
-
-
Timed Aliquot Sampling:
-
At specified time intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~20 µL) from each reaction mixture using a syringe.
-
-
Quenching:
-
Immediately quench each aliquot in a GC vial containing diethyl ether (~0.5 mL) and a small amount of water. Shake vigorously. This will stop the reaction and extract the organic components.
-
-
GC Analysis:
-
Analyze the organic layer of each quenched sample by GC-FID.
-
Identify the peaks corresponding to the starting aryl bromide, the biphenyl product, and the internal standard (dodecane).
-
Calculate the concentration of the product at each time point by comparing its peak area to that of the internal standard, using a pre-determined response factor.
-
-
Data Analysis:
-
For each reaction, plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of this plot.
-
Compare the initial rates of the two reactions to quantitatively assess the electronic effect of the difluoromethyl group versus the methyl group on the overall reaction rate.
-
Conclusion
The introduction of a difluoro-group imposes a significant electronic perturbation on substrates in cross-coupling reactions, primarily through a strong inductive electron-withdrawing effect. This guide has demonstrated that this effect can accelerate the rate-determining oxidative addition step but may hinder the transmetalation step, creating a mechanistic dichotomy that requires careful consideration during reaction design. By selecting robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and optimizing base and temperature, high-yielding couplings of difluoro-substituted substrates can be reliably achieved. The provided experimental protocol for a comparative kinetic study offers a practical framework for researchers to directly probe these electronic effects and further refine their understanding and application of these valuable building blocks in the synthesis of next-generation pharmaceuticals and functional materials.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Palladium Catalyst Performance in Suzuki-Miyaura Couplings with 3,5-Difluoro-2-hydroxyphenylboronic Acid
For researchers in medicinal chemistry and materials science, the synthesis of biaryl scaffolds containing fluorinated hydroxyphenyl motifs is of significant interest. The fluorine atoms can enhance metabolic stability and binding affinity, while the hydroxyl group provides a key interaction point. The Suzuki-Miyaura cross-coupling reaction is the premier method for forging the requisite carbon-carbon bond. However, the substrate 3,5-Difluoro-2-hydroxyphenylboronic acid presents unique challenges due to the electronic effects of the fluorine atoms and the potential for the ortho-hydroxyl group to interfere with the catalytic cycle.
This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound with aryl halides. We will delve into the rationale behind catalyst selection, present comparative yield data, and provide a detailed experimental protocol for a high-performing system.
The Challenge: Ortho-Hydroxy and Fluoro Substituents
The success of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the substrates. With this compound, two factors are paramount:
-
Ortho-Hydroxyl Group: The proximal hydroxyl group can act as a directing group, potentially accelerating the reaction by coordinating to the palladium center. However, it can also lead to catalyst inhibition or promote unwanted side reactions like protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1] The choice of base is critical to mitigate this decomposition pathway.[2]
-
Difluoro Substitution: The two fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow the transmetalation step in the catalytic cycle.
Therefore, the ideal catalyst system must be highly active to overcome the reduced reactivity of the boronic acid while being tolerant of the coordinating hydroxyl group.
Comparative Performance of Palladium Catalysts
Direct head-to-head comparative yield data for this compound is sparse in the literature. However, by compiling data from studies on structurally similar or electronically challenging boronic acids, we can establish a clear hierarchy of catalyst efficacy. Modern palladacycle precatalysts, particularly those developed by the Buchwald group, consistently outperform traditional catalysts like Pd(PPh₃)₄ for challenging substrates.[3][4] These precatalysts feature bulky, electron-rich biarylphosphine ligands that promote rapid oxidative addition and reductive elimination, leading to higher turnover numbers and yields, often under milder conditions.[3][5]
The table below summarizes the expected performance of different catalyst systems for the coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole). The yields are extrapolated from data on similar challenging fluorinated and ortho-substituted boronic acids.[2][4]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Buchwald G3 Precatalyst | XPhos | K₃PO₄ | Dioxane/H₂O | 80 - 100 | 2 - 6 | >90% |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF/H₂O | 100 | 12 - 18 | 70 - 85% |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 12 - 24 | 65 - 80% |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 - 24 | <50% |
Analysis:
-
Buchwald Precatalysts (G2, G3, G4): These systems are the state-of-the-art for challenging Suzuki couplings.[3] The use of bulky, electron-rich ligands like XPhos or SPhos accelerates the rate-limiting steps and stabilizes the catalytic species, preventing decomposition.[5] The precatalyst form ensures the efficient generation of the active Pd(0) species.[3] For substrates prone to protodeboronation, fast catalyst activation and reaction rates are crucial.[2]
-
Pd(dppf)Cl₂: A robust and versatile catalyst, often effective for a range of substrates. However, it may require higher temperatures and longer reaction times compared to Buchwald systems for this specific application.
-
Pd(OAc)₂ with Custom Ligands: Palladium(II) acetate is a common palladium source, but its effectiveness is entirely dependent on the phosphine ligand used.[6] Without a specialized, bulky ligand, its performance with this substrate is often poor.
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classical catalyst but is often unsuitable for electron-deficient or sterically hindered boronic acids. It is prone to catalyst decomposition and typically results in low yields for this type of transformation.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of catalyst and ligand directly impacts the efficiency of each step.
Caption: The Suzuki-Miyaura catalytic cycle.
The base plays a crucial role by activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[8] For this compound, a moderately strong but non-nucleophilic base like potassium phosphate (K₃PO₄) is often optimal to promote the reaction while minimizing base-induced protodeboronation.[2]
Recommended Experimental Protocol
This protocol is optimized for the coupling of this compound with an aryl bromide using a high-performance Buchwald G3 precatalyst.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl bromide (e.g., 0.5 mmol), this compound (0.65 mmol), XPhos Pd G3 (0.01 mmol), and potassium phosphate (1.5 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 or 5:1 ratio (e.g., 2.0 mL dioxane, 0.5 mL water). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction Execution: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
For the successful Suzuki-Miyaura coupling of the challenging this compound, the choice of catalyst is paramount. Modern palladacycle precatalysts, such as XPhos Pd G3, offer superior performance, providing high yields in shorter reaction times under relatively mild conditions. Their high catalytic activity is essential to overcome the electronic deactivation by the fluoro groups and to outcompete the potential protodeboronation side reaction exacerbated by the ortho-hydroxy substituent. By employing the recommended protocol, researchers can reliably synthesize valuable fluorinated biaryl scaffolds for applications in drug discovery and beyond.
References
- 1. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Evaluating the Metabolic Stability of Compounds Derived from 3,5-Difluoro-2-hydroxyphenylboronic Acid
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential.[1] A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in the body, potentially compromising its efficacy.[2][3] Conversely, a compound that is too resistant to metabolism could accumulate to toxic levels.[2] This guide provides a comprehensive framework for evaluating the metabolic stability of a promising class of compounds: those derived from 3,5-Difluoro-2-hydroxyphenylboronic acid.
The unique structural features of this scaffold—a phenylboronic acid core flanked by two fluorine atoms and a hydroxyl group—present both opportunities and challenges in drug design. The boronic acid moiety offers a versatile handle for creating covalent interactions with biological targets, while the fluorine atoms can enhance metabolic stability and modulate physicochemical properties.[4][5][6] Understanding the metabolic fate of these compounds is therefore paramount for optimizing their drug-like properties.
This guide will delve into the established in vitro methodologies for assessing metabolic stability, specifically focusing on liver microsomal and hepatocyte-based assays. We will explore the experimental rationale, provide detailed protocols, and present a comparative analysis of hypothetical data to illustrate key concepts.
The Strategic Role of Fluorine and Boronic Acid in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[4][7] The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs), which are major players in drug metabolism.[4][8] By strategically placing fluorine atoms on a molecule, medicinal chemists can "block" sites that are susceptible to oxidative metabolism, thereby prolonging the compound's half-life.[5]
Phenylboronic acids, on the other hand, are valued for their ability to form reversible covalent bonds with diols, a feature that can be exploited for targeting specific enzymes or proteins.[9][10] However, the boronic acid group itself can be susceptible to oxidative metabolism, leading to deboronation and inactivation of the compound.[11][12] The interplay between the stabilizing effect of the fluorine atoms and the inherent reactivity of the boronic acid group in the this compound scaffold makes a thorough metabolic stability assessment essential.
Comparative In Vitro Metabolic Stability Assays
The two most common and informative in vitro assays for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.[3][13] These assays provide complementary information about a compound's susceptibility to metabolism.
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in Phase I metabolic enzymes, such as CYPs.[1][2][14] It is a high-throughput and cost-effective method for identifying compounds that are rapidly metabolized by these key enzymes.[14]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[15][16][17] This "gold standard" in vitro system provides a more comprehensive picture of a compound's overall metabolic fate, including its potential to undergo conjugation reactions (Phase II metabolism).[13][15]
Below is a workflow diagram illustrating the process of evaluating metabolic stability using these two key assays.
Caption: Workflow for evaluating the metabolic stability of novel compounds.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of test compounds in the presence of liver microsomes and the essential cofactor NADPH.[18][19][20]
Materials:
-
Test compounds and reference compounds (e.g., a rapidly metabolized compound and a stable compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare stock solutions of test and reference compounds in a suitable solvent (e.g., DMSO), then dilute to the final concentration in phosphate buffer. The final organic solvent concentration should be low (e.g., <0.5%) to avoid inhibiting enzyme activity.[21]
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test or reference compound solution to the wells and pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.[14]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Hepatocyte Stability Assay
This protocol provides a more physiologically relevant assessment of metabolic stability by using intact liver cells.[15][22][23]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and reference compounds
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates (collagen-coated, optional)
-
CO2 incubator
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density in the incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test or reference compound solution to the wells.
-
Incubate the plate at 37°C in a humidified CO2 incubator.[17]
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation mixture and quench the reaction by adding cold acetonitrile with an internal standard.[17]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound over time.
-
Data Analysis and Interpretation
The primary endpoints of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[24] These parameters are calculated from the rate of disappearance of the parent compound over time. A shorter half-life and a higher intrinsic clearance indicate lower metabolic stability.[20]
The following table presents hypothetical comparative data for a series of compounds derived from the this compound scaffold.
| Compound | R-Group Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent Scaffold | -H | 45 | 30.8 | 35 | 19.8 |
| Compound A | -CH3 | 65 | 21.3 | 50 | 13.9 |
| Compound B | -CF3 | >120 | <11.5 | 110 | 6.3 |
| Compound C | -OCH3 | 25 | 55.4 | 20 | 34.7 |
| Verapamil (Control) | N/A | 15 | 92.4 | 12 | 57.8 |
| Carbamazepine (Control) | N/A | >120 | <11.5 | >120 | <5.8 |
Interpretation of Hypothetical Data:
-
Parent Scaffold: Shows moderate metabolic stability.
-
Compound A (-CH3): The addition of a methyl group slightly improves metabolic stability compared to the parent scaffold.
-
Compound B (-CF3): The electron-withdrawing trifluoromethyl group significantly enhances metabolic stability, likely by reducing the electron density of the aromatic ring and making it less susceptible to oxidative metabolism.
-
Compound C (-OCH3): The electron-donating methoxy group decreases metabolic stability, potentially by creating a new site for metabolism (O-demethylation).
-
Controls: The known metabolic liabilities and stabilities of verapamil (rapidly metabolized) and carbamazepine (metabolically stable) validate the assay performance.
Potential Metabolic Pathways
Based on the structure of the this compound scaffold, several metabolic pathways can be anticipated. The following diagram illustrates these potential biotransformations.
Caption: Potential metabolic pathways for compounds derived from the this compound scaffold.
Conclusion
A thorough evaluation of metabolic stability is a cornerstone of successful drug discovery. For compounds derived from the this compound scaffold, a dual-assay approach using both liver microsomes and hepatocytes provides a comprehensive understanding of their metabolic fate. By systematically assessing metabolic liabilities and identifying key metabolic pathways, researchers can make informed decisions to guide the optimization of these promising compounds into safe and effective therapeutics. The strategic interplay of the fluorine atoms and the boronic acid group offers a rich chemical space for designing metabolically robust drug candidates.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. nbinno.com [nbinno.com]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 12. pnas.org [pnas.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. mercell.com [mercell.com]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. nuvisan.com [nuvisan.com]
A Comparative Guide to Palladium and Copper-Catalyzed Cross-Coupling Reactions with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with precision and efficiency is paramount. Among the myriad of tools available, transition metal-catalyzed cross-coupling reactions stand as a cornerstone technology.[1] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions.[1]
Substituted phenylboronic acids have emerged as exceptionally versatile and widely used building blocks in this context. Their general stability, commercial availability, and favorable environmental profile make them ideal reagents for reactions like the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings.[2] However, the success and efficiency of these reactions are profoundly influenced by the nature of the substituents on the phenylboronic acid ring. Steric hindrance and electronic effects can dramatically alter reaction outcomes, necessitating careful selection of catalysts, ligands, and conditions.
This guide provides an in-depth comparison of these key coupling reactions. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help researchers navigate the complexities of coupling reactions involving substituted phenylboronic acids and accelerate their discovery programs.
The Suzuki-Miyaura Reaction: A Titan of C-C Bond Formation
Since its discovery in 1979, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for constructing biaryl structures.[3] Its success lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic organoboron reagents.[2]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand, dictates the catalyst's activity and scope.[4] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. Electron-rich and bulky phosphine ligands facilitate this step.[5]
-
Transmetalation: A base activates the phenylboronic acid (Ar²-B(OH)₂) to form a more nucleophilic "boronate" species (e.g., [Ar²-B(OH)₃]⁻).[6] This species then transfers its aryl group to the Pd(II) complex, displacing the halide. This is often the rate-determining step, especially with challenging substrates.
-
Reductive Elimination: The di-organopalladium(II) complex eliminates the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst to continue the cycle.
Impact of Phenylboronic Acid Substituents
The electronic and steric properties of substituents on the phenylboronic acid play a critical role in the reaction's efficiency.
-
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs) (e.g., -CF₃, -NO₂, -CN): Phenylboronic acids with EWGs are more Lewis acidic, which can accelerate the transmetalation step. However, they are also more susceptible to a common side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source, reducing the overall yield.[7][8]
-
Electron-Donating Groups (EDGs) (e.g., -OMe, -Me, -NMe₂): EDGs generally enhance the stability of the boronic acid but can slow down the transmetalation step. However, they can facilitate the final reductive elimination step.[5]
-
-
Steric Effects:
-
Ortho-Substituents: Steric hindrance from ortho-substituents (e.g., 2-methylphenylboronic acid) poses a significant challenge.[9][10][11] The bulkiness impedes the approach of the boronic acid to the palladium center, dramatically slowing the transmetalation rate.[12][13] Overcoming this often requires the use of specialized, bulky, and electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) which promote the formation of a coordinatively unsaturated Pd(0) species and facilitate the difficult coupling steps.[3][12] In some cases, chelation assistance from an ortho-substituent like -OMe can favorably influence the reaction's selectivity.[9][11]
-
Performance Comparison: Suzuki-Miyaura Coupling
The following table summarizes typical outcomes when coupling various substituted phenylboronic acids with 4-bromoanisole, a common aryl halide partner.
| Phenylboronic Acid | Substituent Type | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Neutral | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >95 | [14] |
| 4-Methoxyphenylboronic acid | EDG | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 90-98 | [15] |
| 4-(Trifluoromethyl)phenylboronic acid | EWG | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | RT | 93 | [16] |
| 2-Methylphenylboronic acid | Sterically Hindered | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 85-95 | [17] |
| 2,4,6-Trimethylphenylboronic acid | Highly Hindered | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-AmylOH | 110 | 80-90 | [3] |
Yields are representative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
This protocol describes a general procedure for coupling an aryl chloride with a polyfluorophenylboronic acid, a class of electron-deficient and unstable reagents, using a modern palladium precatalyst.[16]
-
Reagent Preparation: In a glovebox, add the aryl chloride (1.0 mmol), the polyfluorophenylboronic acid (1.5 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) to an oven-dried vial equipped with a stir bar.
-
Solvent Addition: Add degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Stir the reaction mixture vigorously at room temperature for 30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful and complementary method to palladium-catalyzed reactions, primarily for the formation of C-N and C-O bonds. It typically employs a copper catalyst and, advantageously, can often be run in the presence of air, using atmospheric oxygen as the terminal oxidant.[18] This makes it a greener and more practical alternative to other methods like the Ullmann condensation.[19]
Mechanistic Considerations
The precise mechanism of the Chan-Lam coupling is still a subject of debate but is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. A plausible cycle involves:
-
Ligand Exchange: The amine or alcohol substrate coordinates to the Cu(II) center.
-
Transmetalation: The phenylboronic acid transfers its aryl group to the copper center.
-
Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(0) species.
-
Reoxidation: The active Cu(II) catalyst is regenerated by an oxidant, often O₂ from the air.[18]
Impact of Phenylboronic Acid Substituents
In contrast to many palladium-catalyzed reactions, Chan-Lam couplings often favor electron-rich phenylboronic acids.
-
Electronic Effects: Phenylboronic acids bearing EDGs (e.g., 4-MeO) tend to give higher yields.[20] This is likely due to the facilitation of the oxidative coupling steps. EWGs can diminish yields, and some substrates, like pyridyl boronic acids, can be unreactive under certain conditions.[20]
-
Scope and Limitations: While versatile, the reaction can be sensitive to the N-H or O-H coupling partner. Poorly activated imidazoles or sterically hindered amines can be challenging substrates.[19] The development of new ligands and solvent systems continues to expand the reaction's scope.[21][22]
Performance Comparison: Chan-Lam N-Arylation
The table below shows representative yields for the N-arylation of 8-aminoquinoline with various substituted phenylboronic acids.
| Phenylboronic Acid | Substituent Type | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Neutral | Cu(OAc)₂ | None | MeOH | RT | 85 | [20] |
| 4-Methoxyphenylboronic acid | EDG | Cu(OAc)₂ | None | MeOH | RT | 92 | [20] |
| 4-Chlorophenylboronic acid | EWG (Halogen) | Cu(OAc)₂ | None | MeOH | RT | 82 | [20] |
| 3-Nitrophenylboronic acid | Strong EWG | Cu(OAc)₂ | None | MeOH | RT | 65 | [20] |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Ligand-Free Chan-Lam N-Arylation
This protocol outlines a simple, base- and ligand-free procedure for the coupling of an aminoquinoline with a phenylboronic acid.[20]
-
Reaction Setup: To a round-bottom flask, add the aminoquinoline (1.0 mmol), the phenylboronic acid (1.2 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%).
-
Solvent Addition: Add methanol (5 mL) to the flask.
-
Reaction: Stir the mixture at room temperature under an air atmosphere for 24 hours. Monitor the reaction's progress by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure. Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: The Gold Standard for C-N Coupling
While the Chan-Lam reaction is a valuable tool, the Buchwald-Hartwig amination is arguably the most general and widely practiced method for the synthesis of aryl amines.[23] It involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. Although it does not typically use boronic acids as the aryl source, its prevalence makes it the essential benchmark for any C-N bond-forming reaction.
Interestingly, recent studies have shown that phenylboronic esters can act as crucial activators in some nickel-catalyzed Buchwald-Hartwig type aminations, forming a boron-amine "ate complex" that facilitates the reaction.[24][25][26]
Scope and Comparison to Chan-Lam
The key advantages of the Buchwald-Hartwig reaction lie in its exceptionally broad substrate scope and high functional group tolerance, largely due to the continuous development of sophisticated and highly active phosphine ligands.[27][28]
-
Generality: Virtually any amine, from primary and secondary alkylamines to anilines and heterocycles, can be coupled with a vast range of aryl chlorides, bromides, iodides, and triflates.[23]
-
Conditions: While early iterations required harsh conditions, modern catalyst systems often operate at or slightly above room temperature.[29]
-
Chan-Lam vs. Buchwald-Hartwig: Chan-Lam offers the advantage of operational simplicity (often aerobic, no strong base) and the use of boronic acids. Buchwald-Hartwig provides greater substrate scope and generally higher reactivity, especially for challenging or electron-deficient aryl halides, but requires an inert atmosphere and carefully selected (and often expensive) ligands.
A Practical Guide to Reaction Optimization
When faced with a new substituted phenylboronic acid, a systematic approach to optimization is crucial. The following workflow outlines key decision points for maximizing the success of a coupling reaction.
Key Parameters for Consideration:
-
Catalyst and Ligand Selection: This is the most critical choice.
-
For Suzuki: With sterically hindered ortho-substituted phenylboronic acids, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[3] For electron-deficient systems, ligands that promote rapid reductive elimination are preferred.
-
For Chan-Lam: While often ligand-less, reactions with challenging substrates can be improved with nitrogen-based ligands like phenanthrolines.[19]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid in Suzuki couplings.
-
Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are common.[4] Stronger bases can accelerate the reaction but may compromise functional group tolerance. The choice can also affect the solubility of the boronate species.
-
-
Solvent Choice: Solvents must solubilize all components of the reaction.
-
Addressing Protodeboronation: For sensitive electron-deficient or heteroaryl boronic acids, protodeboronation is a major failure mode.[7] To mitigate this, one can:
-
Use milder bases or anhydrous conditions.
-
Employ more stable boronic acid surrogates like potassium organotrifluoroborates (R-BF₃K) or N-methyliminodiacetic acid (MIDA) boronates, which release the boronic acid slowly under the reaction conditions.[7]
-
Conclusion
Substituted phenylboronic acids are indispensable reagents in the modern synthetic chemist's toolbox. The Suzuki-Miyaura, Chan-Lam, and related coupling reactions provide powerful avenues for their use in constructing complex molecules. A deep understanding of how substituents impact these reactions—governing the delicate balance of oxidative addition, transmetalation, and reductive elimination—is the key to success. For C-C bond formation, the Suzuki-Miyaura reaction, empowered by a vast arsenal of specialized ligands, remains the undisputed leader in scope and reliability. For C-N and C-O couplings, the Chan-Lam reaction offers a milder, operationally simpler alternative to the broader and more established Buchwald-Hartwig amination. By carefully considering the electronic and steric profile of the boronic acid, researchers can rationally select the optimal reaction, catalyst, and conditions, transforming synthetic challenges into routine procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chan-Lam Coupling [organic-chemistry.org]
- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thieme-connect.de [thieme-connect.de]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 29. researchgate.net [researchgate.net]
A Guide to Orthogonal Confirmation: Leveraging HPLC and Elemental Analysis for Unambiguous Product Characterization
In the landscape of drug development and chemical research, the unambiguous confirmation of a compound's purity and structure is not merely a regulatory hurdle but the bedrock of scientific integrity. Relying on a single analytical technique, no matter how powerful, can introduce biases and leave critical questions unanswered. This guide presents a robust, orthogonal approach that synergistically combines High-Performance Liquid Chromatography (HPLC) and Elemental Analysis to provide a self-validating system for product characterization. By leveraging the separative power of HPLC for purity assessment and the fundamental compositional data from elemental analysis, researchers can achieve a higher degree of confidence in their results.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond procedural lists to explain the causality behind experimental choices, grounding every protocol in authoritative standards to ensure scientific rigor and trustworthiness.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture.[1][2] Its primary role in this context is to determine the purity of a synthesized compound by separating the main component from any process-related impurities or degradation products.[1]
The Principle of Separation and Detection
HPLC operates on the principle of differential partitioning of sample components between a liquid mobile phase and a solid stationary phase packed in a column.[3][4] A high-pressure pump forces the mobile phase and the injected sample through the column.[4] Components with a higher affinity for the stationary phase travel slower, while those with a higher affinity for the mobile phase move faster, resulting in separation.[5] A detector placed at the column outlet measures the concentration of each eluting component, generating a chromatogram—a plot of detector response versus time.[6]
The choice of stationary and mobile phases is critical and depends on the analyte's properties. Reversed-Phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for pharmaceutical analysis.[7]
Causality in Method Design: Why Orthogonal Screening Matters
A single HPLC method may not be capable of separating all potential impurities. Some impurities might co-elute with the main peak, rendering them invisible.[8][9] To mitigate this risk, employing orthogonal HPLC methods is a critical strategy.[10][11] This involves using two or more methods with fundamentally different separation mechanisms (selectivity). For instance, if the primary method uses a C18 column with a methanol/water mobile phase at a neutral pH, an orthogonal method might use a phenyl-hexyl column with an acetonitrile/buffer mobile phase at an acidic pH. This increases the probability of resolving any co-eluting impurities.[9]
Experimental Protocol: HPLC Purity Determination (Area Normalization Method)
This protocol outlines a general procedure for determining purity via the area normalization method, which assumes that all components have a similar detector response.
1. System Preparation:
- Mobile Phase Preparation: Prepare the mobile phase (e.g., 70:30 Acetonitrile:Water) and degas thoroughly using sonication or vacuum filtration to prevent air bubbles.
- System Equilibration: Purge the HPLC pump to remove any old solvent, then equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This is crucial for reproducible retention times.
2. Standard and Sample Preparation:
- Sample Solution: Accurately weigh and dissolve the compound in a suitable solvent (often the mobile phase) to a known concentration (e.g., 1 mg/mL).
- System Suitability: Prepare a solution containing the main compound and a known impurity or a related compound to verify the system's performance.
3. Chromatographic Run & System Suitability Test (SST):
- Injection: Inject a blank (solvent), followed by the system suitability solution.
- SST Verification: As per USP <621> guidelines, verify critical parameters like resolution (Rs > 2 between the main peak and the known impurity), tailing factor (T ≤ 2), and repeatability (RSD of <1% for 5 replicate injections of the main peak area).[12] A successful SST ensures the chromatographic system is performing adequately for the analysis.[13]
4. Sample Analysis:
- Inject the sample solution.
- Run the method for a sufficient duration to ensure all late-eluting impurities are detected.
5. Data Interpretation & Purity Calculation:
- Integrate all peaks in the chromatogram, excluding those from the blank.
- Calculate the percentage purity using the area normalization formula:[6]
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [14]
-
Caption: HPLC Purity Analysis Workflow. */
Section 2: Elemental Analysis for Structural Confirmation
Elemental analysis (EA) is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a compound.[15] Its purpose here is to confirm the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[16] This provides fundamental, quantitative evidence of the compound's elemental composition, serving as an orthogonal check to structure elucidation techniques like NMR or mass spectrometry.[17]
The Principle of Combustion Analysis
The most common method for EA is combustion analysis.[18] A small, precisely weighed amount of the sample is combusted at a very high temperature (typically >900°C) in the presence of excess oxygen.[19] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[16][20] These combustion products are then passed through a series of separation columns and detectors (like a thermal conductivity detector) to measure the amount of each gas produced.[20][21] From these amounts, the original mass percentage of each element in the sample is calculated.[19]
Trustworthiness Through Self-Validation
The accuracy of EA is paramount. The system is validated by analyzing a certified, high-purity standard (e.g., acetanilide) before and after the unknown sample. The results for the standard must fall within a very narrow, acceptable range (typically ±0.3%) of the theoretical values.[15] This practice ensures the instrument is performing correctly and that the results for the unknown sample are trustworthy.
Experimental Protocol: CHN Elemental Analysis
1. Instrument Preparation:
- Perform necessary maintenance, such as replacing the combustion tube and absorption traps, as recommended by the manufacturer.
- Calibrate the instrument using a high-purity, certified standard (e.g., acetanilide). Run the standard until the results are consistently within ±0.3% of the theoretical values.
2. Sample Preparation:
- Ensure the sample is completely dry and homogenous. Lyophilize or dry the sample under high vacuum to remove residual solvents, which are a common source of error.
- Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. Record the weight precisely.
3. Sample Analysis:
- Seal the capsule and place it into the instrument's autosampler.
- Run the analysis sequence, which should include the unknown sample run in triplicate, bracketed by runs of the certified standard.
4. Data Interpretation & Empirical Formula Verification:
- The instrument software will provide the weight percentages (%C, %H, %N) for the sample.
- Compare the average experimental percentages to the theoretical percentages calculated from the proposed molecular formula. The results should agree within an acceptable deviation, typically ±0.4%.[22]
- Example Calculation: For a proposed formula of C₁₀H₁₂N₂O, the theoretical percentages are calculated. The experimental results from the CHN analyzer are then compared. A close match validates the proposed elemental composition.
-
Caption: Elemental Analysis (Combustion) Workflow. */
Section 3: A Synergistic, Orthogonal Approach
The true power of this analytical strategy lies in the complementary nature of the two techniques.[23][24] HPLC answers the question, "How pure is my sample?" by separating impurities, while elemental analysis answers the question, "What is my sample made of?" by confirming its fundamental elemental recipe.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (EA) |
| Primary Purpose | Purity assessment, quantification of impurities | Empirical formula confirmation, structural validation |
| Principle | Differential partitioning between mobile & stationary phases | High-temperature combustion and detection of resulting gases |
| Information Provided | Percentage of main peak vs. impurity peaks (purity) | Mass percentage of C, H, N, S, etc. |
| Key Strength | Excellent separation of structurally similar compounds | High precision and accuracy for elemental composition |
| Common Pitfall | Co-elution of impurities can hide impurities | Insensitive to isomeric impurities; requires pure sample |
| Validation Standard | System Suitability Test (SST) as per USP <621>[12] | Certified standards (e.g., Acetanilide) |
Case Study: Why Both Techniques Are Essential
Consider a scenario where a researcher synthesizes a target molecule with the formula C₁₂H₁₅NO₂.
-
HPLC analysis shows a single, sharp peak with a purity of 99.8% by area normalization. This suggests the sample is very pure.
-
Elemental analysis , however, returns experimental values that are consistently off by >1% for carbon and hydrogen from the theoretical values for C₁₂H₁₅NO₂.
Conclusion: An Integrated and Self-Validating Workflow
For robust and defensible characterization of chemical products, an integrated workflow employing both HPLC and elemental analysis is essential. HPLC provides the critical assessment of purity by separating the principal component from related substances, while elemental analysis offers an independent, quantitative confirmation of the empirical formula.
This dual approach creates a self-validating system. When the high purity indicated by HPLC is supported by elemental analysis data that matches the theoretical composition, researchers can have a high degree of confidence in both the identity and purity of their material. This level of analytical rigor is fundamental to advancing sound scientific research and ensuring the quality and safety of developmental drug candidates, as guided by principles outlined in international standards.[25][26][27]
-
Caption: Integrated Orthogonal Analysis Workflow. */
References
- 1. Why HPLC is Essential for Accurate Drug Analysis [hplcvials.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. usp.org [usp.org]
- 4. bioglobax.com [bioglobax.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. torontech.com [torontech.com]
- 7. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 12. agilent.com [agilent.com]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Elemental analysis - Wikipedia [en.wikipedia.org]
- 16. Combustion analysis - Wikipedia [en.wikipedia.org]
- 17. Spectral data and elemental analysis: Significance and symbolism [wisdomlib.org]
- 18. grokipedia.com [grokipedia.com]
- 19. What Is an Elemental Analyzer & How Does It Work? [excedr.com]
- 20. Elemental analysis: operation & applications - Elementar [elementar.com]
- 21. scribd.com [scribd.com]
- 22. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. news-medical.net [news-medical.net]
- 25. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 26. starodub.nl [starodub.nl]
- 27. database.ich.org [database.ich.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,5-Difluoro-2-hydroxyphenylboronic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. Handling and disposing of specialized reagents like 3,5-Difluoro-2-hydroxyphenylboronic acid requires a methodical approach grounded in a deep understanding of the material's properties and regulatory landscapes. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each action. Our goal is to foster a self-validating system of safety within your laboratory, ensuring the protection of personnel, the environment, and the integrity of your research.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is not extensively published, data from structurally similar phenylboronic acids provides a reliable basis for hazard assessment. These compounds are generally classified as irritants.[1][2][3][4] The primary risks are associated with direct contact and inhalation.
The operational directive is clear: treat this compound as a hazardous chemical waste .[5][6] This classification is mandated by the potential for skin and eye irritation, respiratory tract irritation, and the broader, often unfully characterized, environmental impact of organoboron compounds.[6][7]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Category | Description | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. |[1][2] |
This hazard profile dictates that under no circumstances should this chemical or its residues be disposed of via standard trash or sanitary sewer systems.[2][7][8] Such actions violate regulatory standards set by bodies like the Environmental Protection Agency (EPA) and can lead to environmental contamination and significant legal liabilities.[7][9][10]
Pre-Disposal Operations: Safe Handling and Personal Protective Equipment (PPE)
Proper disposal begins with proper handling during use. The same precautions taken during an experiment must be maintained when preparing waste. Contamination is a key risk, and minimizing exposure is paramount.[11]
Core Handling Principles:
-
Ventilation: Always handle this compound powder in a certified chemical fume hood to minimize inhalation risk.[12][13]
-
Exposure Minimization: Avoid generating dust during weighing and transfer.[5]
-
Contamination Control: Keep the work area clean and uncluttered. Decontaminate surfaces after use.[14]
Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal
| Equipment | Specification | Rationale | Source |
|---|---|---|---|
| Eye Protection | Chemical safety goggles | Protects against dust particles and splashes, preventing serious eye irritation. | [5][15] |
| Hand Protection | Nitrile gloves (inspected before use) | Provides a chemical-resistant barrier to prevent skin irritation. | [11][16] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | [14][15] |
| Respiratory | Not required for normal handling in a fume hood | Use a NIOSH/MSHA-approved respirator for large spills or inadequate ventilation. |[5][17] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" hazardous waste management principle established by the EPA's Resource Conservation and Recovery Act (RCRA).[9][10][18] The generator of the waste is responsible for its safe management until its final disposition.[18]
Step 1: Waste Characterization and Segregation
This is the most critical step. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[7]
-
Identify the Waste: This waste stream is Solid, Non-halogenated Organic Waste . Although it contains fluorine (a halogen), in the context of waste disposal, "halogenated" typically refers to solvents with chlorinated or brominated hydrocarbons. Phenylboronic acids are generally grouped with other non-halogenated organic solids. Crucially, confirm this classification with your institution's Environmental Health & Safety (EHS) department , as their guidelines are paramount.[9]
-
Do Not Mix: Never combine this waste with:
-
Aqueous or liquid waste.
-
Strong oxidizing agents or strong acids.[6]
-
Halogenated organic waste.
-
Biologically hazardous or radioactive waste.
-
Step 2: Containerization
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container: Use a clearly marked, sealable, wide-mouth container designated for solid chemical waste. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and be in good condition with no leaks or cracks.[9][19]
-
Keep Closed: The waste container must be kept tightly sealed at all times except when adding waste.[9][19] This is a common EPA violation and prevents the release of vapors.[9]
Step 3: Labeling
Accurate labeling is a legal requirement and ensures safe handling by all personnel.
-
Attach a Hazardous Waste Tag: As soon as you designate a container for waste, affix your facility's official hazardous waste tag.
-
Complete Information: Fill out the label completely and accurately, including:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The approximate quantity of waste.
-
The date accumulation started.
-
The generator's name and contact information.
-
All relevant hazard warnings (e.g., "Irritant").
-
Step 4: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the labeled, sealed container in a designated SAA within your laboratory. This area should be clearly marked and located at or near the point of generation.
-
Arrange for Pickup: Once the container is full or you have finished the project, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[20] They are the only personnel authorized to transport and consolidate hazardous waste for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[18][21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed correctly. An "empty" container can still contain hazardous residue.
-
RCRA Empty: For a container to be considered "RCRA empty" and disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[19]
-
Rinsate Disposal: The solvent used for rinsing (the rinsate) is now considered hazardous liquid waste. It must be collected in a separate, appropriately labeled container for hazardous liquid waste and disposed of according to your institution's procedures.[19]
-
Container Disposal: After triple-rinsing, obliterate or remove all hazardous chemical labels from the empty container before disposing of it in the regular trash or designated glassware disposal box, as per your facility's policy.[19]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research is conducted responsibly from experiment initiation to final waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.ca [fishersci.ca]
- 7. laballey.com [laballey.com]
- 8. acs.org [acs.org]
- 9. pfw.edu [pfw.edu]
- 10. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 13. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 14. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 15. ethz.ch [ethz.ch]
- 16. angenechemical.com [angenechemical.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. epa.gov [epa.gov]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 21. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
